molecular formula C39H60N10O8 B568837 FSLLRY-NH2 CAS No. 245329-02-6

FSLLRY-NH2

Cat. No.: B568837
CAS No.: 245329-02-6
M. Wt: 796.971
InChI Key: KMSCNWHRNILNRJ-JNRWAQIZSA-N
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Description

FSLLRY-amide is a peptide antagonist of protease-activated receptor (PAR) 2 which blocks activation by trypsin (IC50 = ~50 μM) but not by the synthetic agonist SLIGRL-NH2.1 It does not affect thrombin-induced activation of PAR1 or trypsin-mediated proteolysis of casein. It can be used to study PAR2 action in cells and in animals.>

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSCNWHRNILNRJ-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dichotomous Role of FSLLRY-NH2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of action of the synthetic peptide FSLLRY-NH2. Primarily recognized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), recent evidence has unveiled a surprising agonistic activity on Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual functionality positions this compound as a complex signaling modulator with significant implications for research in inflammation, pain, and sensory biology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this peptide's intricate pharmacology.

Dual Receptor Targeting: Antagonism of PAR2 and Agonism of MrgprC11/MRGPRX1

This compound exhibits a fascinating bimodal mechanism of action, functioning as both an inhibitor of one receptor and an activator of another. This duality is critical to understanding its physiological effects.

Antagonism of Protease-Activated Receptor 2 (PAR2)

This compound is widely characterized as a selective antagonist of PAR2, a G protein-coupled receptor (GPCR) implicated in inflammation and pain.[1] Its inhibitory action is not directed at the activating protease (e.g., trypsin) itself, but rather at the receptor. The proposed mechanism involves the binding of this compound to the extracellular loop 2 (ECL-2) of PAR2. This interaction is thought to sterically hinder the tethered ligand, which is exposed after proteolytic cleavage of the receptor's N-terminus, from docking with and activating the receptor.[2]

Agonism of Mas-related G protein-coupled Receptor C11 (MrgprC11) and MRGPRX1

In a significant discovery, this compound has been shown to act as a specific and dose-dependent agonist of MrgprC11, a receptor expressed in sensory neurons, and its human counterpart, MRGPRX1.[2][3] This finding is crucial as it reveals an "off-target" effect that can lead to distinct physiological responses, such as the induction of scratching behavior.[3] The activation of these receptors by this compound initiates a canonical Gαq/11 signaling cascade.[2][3]

Quantitative Analysis of Receptor Interaction

The following table summarizes the available quantitative data on the interaction of this compound with its target receptors.

ParameterReceptorSpeciesValueAssay SystemReference(s)
IC50 PAR2Not Specified50 - 200 µMInhibition of trypsin-mediated PAR2 activation[2]
EC50 MrgprC11MouseNot explicitly quantified, but demonstrated to be dose-dependent.Calcium imaging in HEK293T cells[2][3]
EC50 MRGPRX1HumanNot explicitly quantified, but demonstrated to be dose-dependent.Calcium imaging in HEK293T cells[2][3]

Signaling Pathways

The dual activity of this compound results in the modulation of distinct downstream signaling pathways.

Inhibition of PAR2-Mediated Signaling

By preventing the activation of PAR2, this compound effectively blocks its downstream signaling cascades. PAR2 activation is known to couple to multiple G proteins, including Gαq/11, Gα12/13, and Gαi, leading to the activation of various effector pathways. A key pathway inhibited by this compound is the Gαq/11-mediated activation of Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. Furthermore, PAR2 activation can trigger mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway, all of which are attenuated by this compound.[4][5]

PAR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activates FSLLRY This compound FSLLRY->PAR2 Blocks G_protein Gαq/11, Gα12/13, Gαi PAR2->G_protein Activates PLC PLC G_protein->PLC MAPK MAPK Pathways (ERK, JNK) G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Cellular_Response Inflammation Pain PLC->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Figure 1. Inhibition of PAR2 signaling by this compound.

Activation of MrgprC11/MRGPRX1-Mediated Signaling

As an agonist, this compound directly binds to and activates MrgprC11 and MRGPRX1. This interaction triggers the Gαq/11 signaling pathway, leading to the activation of PLCβ.[2][3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is further amplified by the opening of Transient Receptor Potential Cation (TRPC) channels in the plasma membrane, leading to neuronal excitation and the sensation of itch.[2][3]

MrgprC11_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FSLLRY This compound Mrgpr MrgprC11/ MRGPRX1 FSLLRY->Mrgpr Activates Gq11 Gαq/11 Mrgpr->Gq11 Activates TRPC TRPC Channel Ca_cyto [Ca2+]i ↑ TRPC->Ca_cyto Ca2+ influx PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Neuronal_Response Neuronal Excitation (Itch) Ca_cyto->Neuronal_Response

Figure 2. Activation of MrgprC11/MRGPRX1 signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing both the antagonistic effect of this compound on PAR2 and its agonistic effect on MrgprC11/MRGPRX1.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation or inhibition.

Materials:

  • HEK293T cells transiently or stably expressing the receptor of interest (PAR2, MrgprC11, or MRGPRX1).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2).

  • MrgprC11/MRGPRX1 agonist (this compound).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293T cells expressing the target receptor in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • The day before the assay, detach cells using Trypsin-EDTA and seed them into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well. Allow cells to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to make a 1 mM stock solution.

    • On the day of the assay, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES and 0.02% Pluronic F-127 to a final concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Assay Performance:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

    • For Antagonist Mode (PAR2):

      • Record a baseline fluorescence for 10-20 seconds.

      • Inject a solution of this compound at various concentrations and incubate for 5-10 minutes.

      • Inject the PAR2 agonist (e.g., trypsin at a final concentration of 10 nM) and record the fluorescence signal for at least 120 seconds.

    • For Agonist Mode (MrgprC11/MRGPRX1):

      • Record a baseline fluorescence for 10-20 seconds.

      • Inject a solution of this compound at various concentrations and record the fluorescence signal for at least 120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the maximum response elicited by a saturating concentration of a known agonist.

    • Plot the normalized response against the logarithm of the antagonist or agonist concentration to determine IC50 or EC50 values, respectively.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay and Measurement cluster_analysis Data Analysis Start Start Seed_Cells Seed cells expressing receptor of interest in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Fluo4 Prepare Fluo-4 AM loading solution Incubate_Overnight->Prepare_Fluo4 Wash_Cells1 Wash cells with HBSS Prepare_Fluo4->Wash_Cells1 Add_Fluo4 Add Fluo-4 AM solution to cells Wash_Cells1->Add_Fluo4 Incubate_Dye Incubate for 45-60 min at 37°C and 15-30 min at RT Add_Fluo4->Incubate_Dye Wash_Cells2 Wash cells with HBSS Incubate_Dye->Wash_Cells2 Add_HBSS Add HBSS to wells Wash_Cells2->Add_HBSS Place_Reader Place plate in fluorescence reader Add_HBSS->Place_Reader Record_Baseline Record baseline fluorescence Place_Reader->Record_Baseline Inject_Compound Inject this compound (and/or agonist) Record_Baseline->Inject_Compound Record_Signal Record fluorescence signal Inject_Compound->Record_Signal Calculate_DeltaF Calculate ΔF (Peak - Baseline) Record_Signal->Calculate_DeltaF Normalize_Data Normalize data Calculate_DeltaF->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Determine_IC50_EC50 Determine IC50/EC50 Plot_Curve->Determine_IC50_EC50 End End Determine_IC50_EC50->End

Figure 3. Experimental workflow for the intracellular calcium mobilization assay.

Western Blotting for MAPK (ERK) and PI3K/Akt Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways, providing insight into the downstream effects of this compound.

Objective: To detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt) in cell lysates following treatment.

Materials:

  • Cells expressing the receptor of interest.

  • Cell culture reagents.

  • This compound and appropriate agonists.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt, anti-total-Akt).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.

    • Treat cells with this compound and/or the appropriate agonist for the desired time points.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

Conclusion

This compound is a valuable research tool with a complex mechanism of action defined by its dual activity as a PAR2 antagonist and a MrgprC11/MRGPRX1 agonist. This technical guide provides a comprehensive overview of its molecular interactions, the signaling pathways it modulates, and the experimental protocols required for its characterization. A thorough understanding of this peptide's bimodal functionality is essential for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics targeting inflammatory and sensory disorders. Researchers utilizing this compound should consider its effects on both PAR2 and Mrgpr family receptors to fully elucidate its biological role.

References

FSLLRY-NH2: A Technical Guide to a PAR2 Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 2 (PAR2) has emerged as a significant therapeutic target in a multitude of inflammatory and proliferative diseases. The peptide FSLLRY-NH2 is a widely utilized tool compound for investigating the physiological and pathological roles of PAR2. This technical guide provides an in-depth overview of this compound as a PAR2 antagonist, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing this compound in their preclinical studies.

Introduction to this compound

This compound is a synthetic hexapeptide amide that functions as a competitive antagonist of Protease-Activated Receptor 2 (PAR2). It is derived from a scrambled sequence of the PAR2 tethered ligand, SLIGRL-NH2. By competitively binding to the tethered ligand binding site on the receptor's second extracellular loop, this compound effectively blocks the activation of PAR2 by its endogenous and synthetic agonists, thereby inhibiting downstream signaling cascades.[1] This makes it a valuable tool for elucidating the role of PAR2 in various biological processes and for the preclinical evaluation of PAR2 as a therapeutic target.

Quantitative Data

The following tables summarize the available quantitative data for this compound in various in vitro assays.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemAgonistReference
IC50 50 µMPAR2-KNRK cellsTrypsin[2]
IC50 Range 50 - 200 µMVariousTrypsin

Table 2: In Vitro Functional Inhibition by this compound

AssayEffectCell LineAgonistNotesReference
Calcium MobilizationSignificant decrease to undetectable levelsBronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle CellsAC264613 (PAR2 agonist)Demonstrates potent inhibition of Gq-mediated signaling.[3]
Cytokine Release (IL-1β, IL-8, TNF-α)Dose-dependent attenuationHepG2 cellsHydrogen PeroxideSuggests anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.[2]
ERK ActivationBlocks activationIsolated cardiac fibroblastsNot specifiedIndicates interference with MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic activity of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release, a hallmark of PAR2 activation via the Gq pathway.

Materials:

  • PAR2-expressing cells (e.g., HEK293, CHO, or primary cells like bronchial epithelial cells)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Probenecid (optional, to prevent dye extrusion)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, AC264613)

  • This compound

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM.

    • Optionally, include probenecid (final concentration ~2.5 mM) in the loading solution to improve dye retention.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Antagonist Incubation: Add desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.

  • Calcium Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the plate reader's injector to add a pre-determined concentration of the PAR2 agonist.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decline.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) to assess the inhibitory effect of this compound on the MAPK signaling pathway downstream of PAR2 activation.

Materials:

  • PAR2-expressing cells

  • Cell culture medium and serum-free medium

  • PAR2 agonist

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with a PAR2 agonist for 5-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

In Vivo Rat Paw Edema Model

This model assesses the anti-inflammatory efficacy of this compound in a rodent model of acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • PAR2 agonist (e.g., SLIGRL-NH2 or carrageenan)

  • This compound

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Plethysmometer or digital calipers

  • Anesthesia (optional, for injections)

Protocol:

  • Acclimatization: Acclimate the animals to the experimental conditions for at least one week.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

  • Antagonist Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The dose and timing of administration should be optimized based on the pharmacokinetic properties of the compound.

  • Induction of Edema: After a predetermined pre-treatment time (e.g., 30-60 minutes), inject the PAR2 agonist (e.g., 50 µg of SLIGRL-NH2 in 50 µL saline) or carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw.[3]

  • Edema Measurement: Measure the paw volume or thickness at various time points after the agonist injection (e.g., 1, 2, 4, and 6 hours).[3]

  • Data Analysis: Calculate the increase in paw volume or thickness for each animal at each time point by subtracting the baseline measurement. Compare the results between the this compound-treated group and the vehicle-treated group to determine the percentage of inhibition of edema.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its evaluation.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage & Activation FSLLRY This compound FSLLRY->PAR2 Competitive Antagonism Gq Gαq PAR2->Gq Activation PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Ca2->PKC Activates ERK ERK1/2 Activation PKC->ERK Phosphorylates

Caption: PAR2 Signaling and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation A Calcium Mobilization Assay B ERK Phosphorylation Assay A->B C Cytokine Release Assay B->C D Paw Edema Model C->D E Other Disease Models (e.g., Colitis, Arthritis) D->E End Establish Preclinical Proof-of-Concept E->End Start Identify this compound as PAR2 Antagonist Candidate Start->A

Caption: Workflow for Evaluating this compound.

Logical_Relationship PAR2_Activation PAR2 Activation by Proteases Tethered_Ligand Tethered Ligand Exposure (SLIGRL) PAR2_Activation->Tethered_Ligand Downstream_Signaling Downstream Signaling (Ca²⁺, ERK) Tethered_Ligand->Downstream_Signaling Blockade Blockade of Tethered Ligand Binding Inflammation Inflammatory Response Downstream_Signaling->Inflammation Inhibition Inhibition of Downstream Signaling & Inflammation FSLLRY_Binding This compound Binds to Tethered Ligand Site FSLLRY_Binding->Blockade Blockade->Inhibition

Caption: Mechanism of this compound Action.

Conclusion

This compound is a foundational tool for the study of PAR2. Its ability to competitively antagonize the receptor provides a means to dissect the intricate roles of PAR2 in health and disease. This guide has consolidated key quantitative data and provided detailed experimental protocols to facilitate its effective use in the laboratory. The provided visualizations offer a clear conceptual framework for understanding its mechanism and experimental application. As research into PAR2 continues to expand, the robust characterization of tool compounds like this compound remains critical for advancing the development of novel therapeutics targeting this important receptor.

References

Structure and chemical properties of FSLLRY-NH2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to FSLLRY-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic hexapeptide that has been instrumental in the study of Protease-Activated Receptors (PARs), a unique family of G protein-coupled receptors (GPCRs). Initially characterized as a selective antagonist for PAR2, it has played a crucial role in elucidating the receptor's function in various physiological and pathophysiological processes, including inflammation, neuropathic pain, and itch.[1] However, recent studies have revealed a more complex pharmacological profile, showing that this compound can also act as an agonist on Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 in mice and its human ortholog, MRGPRX1.[2] This dual activity underscores the importance of careful target validation in research and drug development.

This guide provides a comprehensive overview of the structure, chemical properties, and pharmacology of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Structure and Chemical Properties

This compound is a linear peptide composed of six amino acids with a C-terminal amidation.

Sequence: (H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2) Modifications: The C-terminus is amidated, which typically increases peptide stability and receptor affinity compared to the free acid form.[1]

PropertyValueReference
Molecular Formula C39H60N10O8[1]
Molecular Weight 796.97 g/mol
CAS Number 245329-02-6[1]
Purity ≥95% (typically confirmed by HPLC)
Solubility Soluble in water (up to 1 mg/ml) and DMSO.[3]
Appearance Typically supplied as a white to off-white crystalline solid or powder.[3]

Storage and Handling: For long-term storage, it is recommended to store the peptide at -20°C.[4] If preparing stock solutions, they should be used on the same day if possible, though they can be stored at -20°C for up to one month.[1][4] It is crucial to equilibrate the solution to room temperature and ensure no precipitation is visible before use.[1]

Pharmacological Properties and Activity

This compound exhibits a dual pharmacology, acting as an antagonist at PAR2 and an agonist at certain Mrgpr receptors.

PAR2 Antagonism

This compound is widely cited as a selective PAR2 antagonist.[1][5] It functions by competitively inhibiting the binding and activation of PAR2 by its agonists, such as trypsin or agonist peptides like SLIGRL-NH2. This antagonism has been demonstrated to block downstream signaling events like ERK activation and to reverse symptoms in animal models of neuropathic pain and inflammation.

AssayCell TypeIC50Reference
PAR2 InhibitionPAR2-KNRK cells50 µM[6]
MrgprC11/MRGPRX1 Agonism

More recent findings have identified this compound as a potent agonist of MrgprC11 (mouse) and, to a lesser extent, MRGPRX1 (human).[2][7] This activation is dose-dependent and has been shown to induce scratching behaviors in mice, indicating a role in pruritus (itch).[2] This "off-target" activity is critical for interpreting experimental results, as effects attributed solely to PAR2 inhibition may, in some systems, be confounded by Mrgpr activation.

Signaling Pathways

The signaling pathways initiated by this compound depend on the receptor it engages.

PAR2 Antagonism Logic

As an antagonist, this compound does not initiate a signal itself but rather blocks the signaling cascade typically initiated by PAR2 agonists. The diagram below illustrates the logical flow of this inhibition.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 Receptor Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC Activation PLC->PKC Activates (via DAG) Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream Downstream Effects (e.g., Inflammation, Pain) Ca_release->Downstream PKC->Downstream Agonist PAR2 Agonist (e.g., Trypsin, SLIGRL-NH2) Agonist->PAR2 Activates FSLLRY This compound Block X FSLLRY->Block Block->PAR2 Inhibits cluster_membrane Cell Membrane cluster_cytosol Cytosol Mrgpr MrgprC11 / MRGPRX1 Gq11 Gαq/11 Mrgpr->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_Receptor IP3 Receptor (ER) PLC->IP3_Receptor Activates (via IP3) TRPC TRPC Ion Channels PLC->TRPC Activates (via DAG) Ca_increase ↑ [Ca²⁺]i IP3_Receptor->Ca_increase TRPC->Ca_increase Downstream Downstream Effects (e.g., Itch Sensation) Ca_increase->Downstream FSLLRY This compound FSLLRY->Mrgpr Activates cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Load Cells with Fluorescent Ca²⁺ Dye A->B C Wash to Remove Excess Dye B->C D Read Baseline Fluorescence C->D E Inject Compound (Agonist/Antagonist) D->E F Measure Peak Fluorescence E->F G Calculate ΔRFU (Peak - Baseline) F->G H Plot Dose-Response Curve G->H I Determine EC50 / IC50 H->I

References

An In-depth Technical Guide to the FSLLRY-NH2 Peptide: Sequence, Modifications, and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide FSLLRY-NH2, a well-characterized antagonist of Protease-Activated Receptor 2 (PAR2). The document details its core molecular features, including its amino acid sequence and critical C-terminal modification. A significant focus is placed on its biological activity, summarizing its inhibitory effects on PAR2-mediated signaling pathways implicated in inflammation and pain. Furthermore, this guide addresses the notable off-target activity of this compound as an agonist of Mas-related G protein-coupled Receptor C11 (MrgprC11), a key receptor in itch sensation. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate its application in research and drug development. Signaling pathways are visually represented to clarify the peptide's mechanisms of action.

Peptide Sequence and Modifications

This compound is a hexapeptide with the following amino acid sequence:

Phe-Ser-Leu-Leu-Arg-Tyr-NH2

A critical modification of this peptide is the amidation of the C-terminal tyrosine residue. This modification is crucial for its biological activity.

PropertyValue
Sequence FSLLRY
C-terminal Modification Amidation
Molecular Formula C39H60N10O8
Molecular Weight 796.97 g/mol
CAS Number 245329-02-6

Biological Activity and Quantitative Data

This compound is primarily recognized as a selective antagonist of PAR2.[1][2] It has been demonstrated to counteract the effects of PAR2 activation in various models of inflammation and neuropathic pain.[3] However, it also exhibits significant off-target effects, most notably the activation of MrgprC11, which is involved in pruritus (itch).[4][5]

PAR2 Antagonism

This compound inhibits PAR2 activation by proteases such as trypsin. This inhibition has been shown to block downstream signaling cascades, including the activation of extracellular signal-regulated kinase (ERK).[3]

AssayCell LineAgonistIC50Reference
PAR2 InhibitionKNRK cellsTrypsin50 µM[6]

The peptide has been shown to dose-dependently reduce the production of pro-inflammatory cytokines and mediators. In a study using HepG2 cells, co-treatment with this compound attenuated the hydrogen peroxide-induced increase in the protein and mRNA levels of IL-1β, IL-8, and TNF-α.[1]

Off-Target MrgprC11/MRGPRX1 Agonism

A surprising finding was the ability of this compound to activate MrgprC11 in mice and its human ortholog MRGPRX1.[4][5] This activation is dose-dependent and leads to the initiation of a signaling cascade that results in an increase in intracellular calcium levels, ultimately inducing scratching behavior in mice.[4][5]

ReceptorSpeciesEffectDownstream SignalingReference
MrgprC11MouseAgonistGαq/11, PLC, IP3 Receptor, TRPC Ion Channels[4][5]
MRGPRX1HumanModerate AgonistGαq/11, PLC, IP3 Receptor, TRPC Ion Channels[4][5]

Signaling Pathways

PAR2 Antagonism Signaling Pathway

This compound acts as an antagonist at PAR2, a G protein-coupled receptor that can couple to multiple G proteins, including Gαq/11, Gαi, and Gα12/13, as well as β-arrestin pathways. By blocking PAR2 activation, this compound prevents the initiation of these downstream signaling cascades, which are involved in inflammation and pain.

PAR2_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Activates Trypsin Trypsin Trypsin->PAR2 Activates FSLLRY This compound FSLLRY->PAR2 Inhibits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK Activation PKC->ERK Inflammation Inflammation & Pain ERK->Inflammation MrgprC11_Agonism cluster_membrane Sensory Neuron Membrane cluster_cytoplasm Cytoplasm MrgprC11 MrgprC11 Gq11 Gαq/11 MrgprC11->Gq11 Activates FSLLRY This compound FSLLRY->MrgprC11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC TRPC Ion Channels PLC->TRPC Activates IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (ER Membrane) IP3->IP3R Ca_release Ca²⁺ Release from ER IP3R->Ca_release Itch Itch Sensation Ca_release->Itch Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_influx->Itch Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate cells expressing receptor of interest B Load cells with Fura-2 AM A->B C Establish baseline fluorescence ratio B->C D Apply this compound C->D E Record fluorescence ratio change D->E F Calculate ΔRatio E->F G Generate dose-response curve F->G

References

The Inhibition of Protease-Activated Receptor 2 (PAR2) by FSLLRY-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), plays a critical role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases such as trypsin and mast cell tryptase initiates a cascade of intracellular signaling events. Given its involvement in disease, PAR2 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the biological functions of PAR2 that are inhibited by the peptide antagonist, FSLLRY-NH2. We will delve into the quantitative data of this inhibition, detailed experimental methodologies, and the underlying signaling pathways.

Biological Functions of PAR2 and Inhibition by this compound

PAR2 is widely expressed in various tissues and cell types, including epithelial cells, endothelial cells, immune cells, and neurons. Its activation is implicated in a range of biological responses, many of which are associated with inflammatory conditions. The hexapeptide this compound acts as a competitive antagonist of PAR2, effectively blocking the downstream signaling cascades initiated by PAR2 agonists.

Inflammatory Responses

A primary function of PAR2 is the mediation of inflammatory responses. Activation of PAR2 leads to the release of pro-inflammatory cytokines and chemokines, contributing to the inflammatory milieu in diseases such as asthma, inflammatory bowel disease, and arthritis. This compound has been shown to effectively counteract these effects. For instance, in HepG2 cells, this compound attenuates the hydrogen peroxide-induced increase in the protein and mRNA levels of pro-inflammatory genes such as IL-1β, IL-8, and TNF-α in a dose-dependent manner[1]. This anti-inflammatory activity is linked to the inhibition of the SAPK/JNK signaling pathway[1].

Calcium Mobilization

Upon activation, PAR2 couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event in many cellular processes. This compound is a potent inhibitor of PAR2-mediated calcium mobilization. In studies involving various human primary cells, including bronchial/tracheal epithelial cells, human small airway epithelial cells, and bronchial smooth muscle cells, the PAR2 antagonist this compound significantly decreased intracellular calcium levels, in some cases to undetectable levels (P = .01)[2][3].

MAP Kinase (ERK1/2) Activation

Another critical signaling pathway activated by PAR2 is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This pathway is involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to block PAR2-mediated ERK activation[4]. This inhibition is crucial in contexts where PAR2-driven cell proliferation is pathological, such as in certain cancers.

Pain Perception

PAR2 is expressed in sensory neurons and is implicated in the generation and sensitization of pain. Its activation contributes to both acute and chronic pain states. Antagonism of PAR2 with this compound has been shown to reverse taxol-induced mechanical allodynia and heat hyperalgesia in mice, highlighting its potential as an analgesic agent[4].

Quantitative Data on PAR2 Inhibition by this compound

The inhibitory efficacy of this compound has been quantified in various experimental systems. The following tables summarize the available quantitative data.

Parameter Value Cell Line/System Agonist Reference
IC50 50 µMPAR2-KNRK cellsTrypsin[5]

Table 1: IC50 Value for this compound Inhibition of PAR2 Activation.

Cell Type Assay Effect of this compound Significance Reference
Bronchial/Tracheal Epithelial CellsIntracellular Calcium MobilizationSignificant decrease to undetectable levelsP = .01[2][3]
Human Small Airway Epithelial CellsIntracellular Calcium MobilizationSignificant decreaseP < 0.05[2]
Bronchial Smooth Muscle CellsIntracellular Calcium MobilizationSignificant decreaseP < 0.05[2]
HepG2 CellsIL-1β, IL-8, TNF-α mRNA & Protein LevelsDose-dependent attenuationNot specified[1]
Isolated Cardiac FibroblastsERK ActivationBlockedNot specified[4]
ICR MiceMechanical Allodynia & Heat HyperalgesiaReversal of symptomsNot specified[4]

Table 2: Summary of Inhibitory Effects of this compound on PAR2-Mediated Responses.

Signaling Pathways Inhibited by this compound

PAR2 activation leads to the engagement of multiple intracellular signaling pathways. This compound exerts its inhibitory effects by preventing the initiation of these cascades at the receptor level.

Gq/11-PLC-Calcium Signaling Pathway

This is a canonical pathway for PAR2. Upon agonist binding and receptor activation, the Gαq/11 subunit of the heterotrimeric G protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound blocks the initial activation of PAR2, thereby preventing the entire Gq/11-mediated cascade.

Gq_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PAR2 PAR2 Gq Gq/11 PAR2->Gq PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC IP3R IP3 Receptor IP3->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Triggers Agonist Agonist (e.g., Trypsin) Agonist->PAR2 Activates FSLLRY This compound FSLLRY->PAR2 Inhibits

PAR2-Gq/11 Signaling Pathway Inhibition.
β-Arrestin-Mediated ERK1/2 Signaling Pathway

In addition to G protein-dependent signaling, PAR2 can also signal through β-arrestins. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. β-arrestins can act as scaffolds, bringing together components of the MAPK cascade, such as Raf, MEK, and ERK, leading to ERK1/2 activation. This pathway is often associated with cell migration and proliferation. By preventing the initial conformational change in PAR2, this compound also inhibits the subsequent phosphorylation and β-arrestin recruitment, thereby blocking this signaling axis.

Beta_arrestin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 PAR2_p p-PAR2 GRK GRK PAR2->GRK Beta_arrestin β-Arrestin PAR2_p->Beta_arrestin Recruits Raf Raf Beta_arrestin->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates Agonist Agonist Agonist->PAR2 Activates FSLLRY This compound FSLLRY->PAR2 Inhibits GRK->PAR2 Phosphorylates

PAR2-β-Arrestin Signaling Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the inhibitory effect of this compound on PAR2 function.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing PAR2

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • This compound

  • Fluorescence plate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities

Procedure:

  • Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate or on glass coverslips and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in cell-grade DMSO to a stock concentration of 1 mM. For loading, dilute the stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add fresh HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Measurement:

    • Place the plate or coverslip in the fluorescence imaging system.

    • Establish a baseline fluorescence by recording the emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

    • To assess inhibition, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Add the PAR2 agonist and record the change in fluorescence ratio (F340/F380) over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the F340/F380 ratio in response to the agonist in the presence and absence of this compound.

Calcium_Imaging_Workflow start Start cell_culture Plate cells in 96-well plate or on coverslips start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading wash_deesterify Wash and allow for de-esterification dye_loading->wash_deesterify pre_incubation Pre-incubate with this compound wash_deesterify->pre_incubation baseline Establish baseline fluorescence (F340/F380) pre_incubation->baseline agonist_addition Add PAR2 agonist baseline->agonist_addition record_fluorescence Record fluorescence change over time agonist_addition->record_fluorescence data_analysis Analyze F340/F380 ratio record_fluorescence->data_analysis end End data_analysis->end

Workflow for Intracellular Calcium Measurement.
Western Blot for Phospho-ERK1/2 Detection

This protocol outlines the detection of phosphorylated ERK1/2 as a measure of PAR2-mediated MAPK pathway activation and its inhibition by this compound.

Materials:

  • Cells expressing PAR2

  • PAR2 agonist

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate with desired concentrations of this compound for 15-30 minutes.

    • Stimulate with a PAR2 agonist for the desired time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound and PAR2 agonist start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with anti-p-ERK Ab blocking->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detection Detect chemiluminescent signal secondary_ab->detection reprobe Strip and re-probe for total ERK detection->reprobe analysis Analyze band intensities reprobe->analysis end End analysis->end

Workflow for Western Blot Analysis of p-ERK.
ELISA for Cytokine Quantification

This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the release of pro-inflammatory cytokines (e.g., IL-8) from cells in response to PAR2 activation and its inhibition by this compound.

Materials:

  • Cells capable of producing the cytokine of interest

  • PAR2 agonist

  • This compound

  • ELISA kit for the specific cytokine (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Wash buffer

  • Assay diluent

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Stimulation and Supernatant Collection:

    • Plate and grow cells as required.

    • Pre-incubate cells with different concentrations of this compound.

    • Stimulate with a PAR2 agonist for a time sufficient to induce cytokine release (e.g., 6-24 hours).

    • Collect the cell culture supernatants and centrifuge to remove any cells or debris.

  • ELISA:

    • Coat the ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the prepared standards and the collected cell supernatants to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody. Incubate.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate.

    • Wash the plate and add the TMB substrate. Allow color to develop.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow start Start cell_stim Stimulate cells with agonist +/- this compound start->cell_stim supernatant_collect Collect cell supernatants cell_stim->supernatant_collect add_samples Add standards and samples supernatant_collect->add_samples plate_coat Coat ELISA plate with capture antibody blocking Block plate plate_coat->blocking blocking->add_samples add_detection_ab Add detection antibody add_samples->add_detection_ab add_conjugate Add streptavidin-HRP add_detection_ab->add_conjugate add_substrate Add TMB substrate add_conjugate->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze_data Calculate cytokine concentration read_plate->analyze_data end End analyze_data->end

Workflow for Cytokine Quantification by ELISA.

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of PAR2 in health and disease. Its ability to potently and selectively inhibit PAR2-mediated signaling pathways provides a means to dissect the molecular mechanisms underlying PAR2's biological functions. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore PAR2 as a therapeutic target and to develop novel modulators of its activity. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise reference for understanding the complex biology of PAR2 and the inhibitory action of this compound.

References

The Dichotomous Role of FSLLRY-NH2 in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2, a synthetic hexapeptide, has traditionally been characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathophysiological processes, including inflammation, pain, and asthma.[1][2][3] However, recent research has unveiled a surprising and critical facet of its pharmacology: this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][4] This dual activity necessitates a nuanced understanding of its effects in experimental systems and its potential as a therapeutic agent. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Signaling Pathways of this compound

The cellular response to this compound is context-dependent, primarily dictated by the expression profile of PAR2 and MrgprC11/MRGPRX1 in the target cells.

Agonistic Activity: MrgprC11/MRGPRX1 Signaling Cascade

In cells expressing MrgprC11 or its human counterpart MRGPRX1, this compound acts as an agonist, initiating a canonical Gαq/11 signaling pathway.[1][4] This cascade is pivotal in mediating sensations such as itch.[1][4] The key steps are as follows:

  • Receptor Binding and G Protein Activation: this compound binds to the orthosteric binding pocket of MrgprC11/MRGPRX1, inducing a conformational change that activates the heterotrimeric G protein Gαq/11.[1][4]

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4]

  • TRPC Channel Activation: The increase in intracellular calcium concentration is further amplified by the activation of Transient Receptor Potential Canonical (TRPC) ion channels in the plasma membrane, leading to an influx of extracellular calcium.[1][4]

This signaling cascade ultimately leads to various cellular responses, including the activation of sensory neurons and the sensation of itch.[1]

FSLLRY_MrgprC11_Signaling cluster_membrane Plasma Membrane FSLLRY This compound MrgprC11 MrgprC11/MRGPRX1 FSLLRY->MrgprC11 Gaq11 Gαq/11 MrgprC11->Gaq11 PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release TRPC TRPC Channels Ca_release->TRPC Cellular_Response Cellular Response (e.g., Neuronal Activation, Itch) Ca_release->Cellular_Response Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_influx->Cellular_Response

This compound Agonistic Signaling via MrgprC11/MRGPRX1
Antagonistic Activity: Inhibition of PAR2 Signaling

This compound acts as a competitive antagonist at the PAR2 receptor, blocking its activation by endogenous proteases (e.g., trypsin, tryptase) or synthetic agonists (e.g., SLIGRL-NH2).[2][3] PAR2 activation initiates a complex signaling network with pro-inflammatory consequences. By inhibiting PAR2, this compound can attenuate these downstream pathways:

  • G Protein-Coupled Pathways: PAR2 can couple to multiple G protein subtypes, including Gαq/11, Gαi, Gα12/13, and Gαs.[2] This leads to a variety of downstream effects such as:

    • Gαq/11: Activation of PLC, leading to IP3-mediated calcium release.[2]

    • Gαs: Activation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.[2]

    • Gα12/13: Activation of Rho-Kinase (ROCK), influencing cell morphology and motility.[2]

  • β-Arrestin-Mediated Signaling: Upon activation, PAR2 can also recruit β-arrestins, which can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation).[2]

  • Pro-inflammatory Signaling: PAR2 activation is strongly linked to inflammation through the activation of the p38 MAPK and NF-κB pathways.[2] This results in the transcriptional upregulation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][5]

FSLLRY_PAR2_Antagonism cluster_membrane Plasma Membrane FSLLRY This compound PAR2 PAR2 FSLLRY->PAR2 Inhibits Agonist PAR2 Agonist (e.g., Trypsin, SLIGRL-NH2) Agonist->PAR2 Activates G_Proteins Gαq/11, Gαs, Gα12/13 PAR2->G_Proteins Beta_Arrestin β-Arrestin PAR2->Beta_Arrestin Downstream_G Ca²⁺ Release, cAMP, Rho-Kinase G_Proteins->Downstream_G p38_NFkB p38 MAPK / NF-κB G_Proteins->p38_NFkB MAPK_ERK MAPK (ERK1/2) Beta_Arrestin->MAPK_ERK Beta_Arrestin->p38_NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38_NFkB->Cytokines

This compound Antagonistic Action on PAR2 Signaling

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies involving this compound.

Table 1: Inhibitory Potency of this compound

ParameterCell LineAssayValueReference
IC50PAR2-KNRK cellsNot Specified50 µM[6]

Table 2: Effect of this compound on Intracellular Calcium Mobilization in Respiratory Cells

Cell TypeConditionTreatmentEffectP-valueReference
Bronchial/Tracheal Epithelial Cells-PAR2 Agonist (AC264613)Significant increase in [Ca2+]iP = 0.01[7]
PAR2 Antagonist (this compound)Significant decrease to undetectable levelsP = 0.01[7]
Human Small Airway Epithelial Cells-PAR2 Agonist (AC264613)Significant increase in [Ca2+]iP = 0.0024[7]
PAR2 Antagonist (this compound)Significant decrease-[7]
Bronchial Smooth Muscle Cells-PAR2 Agonist (AC264613)Significant increase in [Ca2+]iP = 0.0001[7]
PAR2 Antagonist (this compound)Significant decrease-[7]
Asthmatic-derived EosinophilsAsthmatic vs. Non-asthmaticPAR2 Agonist (AC264613)300% increase in [Ca2+]i in asthmatic cellsP < 0.0001[7]
PAR2 Antagonist (this compound)No significant decrease-[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments cited in the literature.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing both the agonistic effects of this compound on MrgprC11/MRGPRX1 and its antagonistic effects on PAR2.

Objective: To measure changes in intracellular calcium concentration in response to this compound and/or a PAR2 agonist.

Materials:

  • HEK293T cells (or other suitable cell line) expressing the receptor of interest (MrgprC11, MRGPRX1, or PAR2).

  • This compound.

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, AC264613).[7]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8][9][10]

  • Pluronic F-127.[8]

  • Assay Buffer (e.g., Krebs buffer).[10]

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation, FLIPR).[9][10]

Procedure:

  • Cell Plating: Seed the transfected or endogenous receptor-expressing cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.[8]

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and/or the PAR2 agonist in assay buffer in a separate compound plate.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for Fluo-2).[8]

    • Establish a stable baseline fluorescence reading for a few seconds.

    • For Agonist Assay: The instrument will automatically add the this compound solution to the wells, and fluorescence will be continuously monitored to detect an increase in intracellular calcium.

    • For Antagonist Assay: Pre-incubate the cells with this compound for a defined period before the automated addition of the PAR2 agonist. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium response.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio over baseline or as a percentage of the maximum response. For antagonist studies, IC50 values can be calculated from the dose-response curves.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Dye_Loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) Plate_Cells->Dye_Loading Incubate Incubate at 37°C Dye_Loading->Incubate Place_in_Reader Place Plates in Fluorescence Plate Reader Incubate->Place_in_Reader Prepare_Compounds Prepare this compound and/or Agonist Dilutions Add_Compound Automated Compound Addition Prepare_Compounds->Add_Compound Read_Baseline Read Baseline Fluorescence Place_in_Reader->Read_Baseline Read_Baseline->Add_Compound Read_Response Continuously Read Fluorescence Response Add_Compound->Read_Response Analyze_Data Analyze Data (e.g., Calculate IC50/EC50) Read_Response->Analyze_Data End End Analyze_Data->End

References

FSLLRY-NH2: A Dual-Action Peptide Modulating Itch and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic peptide that has garnered significant interest in the fields of sensory biology and pharmacology. Initially characterized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), a key player in inflammation and pain, recent discoveries have unveiled a surprising dual role for this peptide. Groundbreaking research has demonstrated that this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1. This activation of MrgprC11 by this compound has been shown to elicit scratching behavior, indicating a direct role in the sensation of itch. This technical guide provides a comprehensive review of the literature on this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in the literature.

Table 1: Receptor Activity of this compound

ReceptorActionReported ValueCell LineReference
PAR2AntagonistIC50: ~50-200 µMPAR2-KNRK cells[1]
MrgprC11AgonistDose-dependent activationHEK293T cells[2][3]
MRGPRX1AgonistModerate activationHEK293T cells[2][3]

Note: A specific EC50 value for the activation of MrgprC11 and MRGPRX1 by this compound has not been explicitly reported in the reviewed literature, however, its agonist activity is consistently described as dose-dependent.

Table 2: In Vivo Effects of this compound in Mice

AssayEffectDosingRoute of AdministrationReference
Scratching BehaviorInduction of scratchingNot specifiedIntradermal[2][3]
PAR2-mediated ItchInhibition of scratching induced by PAR2 agonist (SLIGRL-NH2)Not specifiedIntradermal

Signaling Pathways

This compound, upon binding to and activating MrgprC11, initiates a downstream signaling cascade that leads to neuronal activation and the sensation of itch. The primary pathway identified involves the Gαq/11 family of G proteins.

FSLLRY_NH2_Signaling FSLLRY This compound MrgprC11 MrgprC11 / MRGPRX1 FSLLRY->MrgprC11 Binds to Gaq11 Gαq/11 MrgprC11->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Binds to TRPC TRPC Channels DAG->TRPC Activates Ca_ER Ca²⁺ (from ER) IP3R->Ca_ER Releases Neuronal_Activation Neuronal Activation & Itch Sensation Ca_ER->Neuronal_Activation Ca_Influx Ca²⁺ Influx TRPC->Ca_Influx Mediates Ca_Influx->Neuronal_Activation

This compound induced MrgprC11 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Calcium Imaging in HEK293T Cells

This protocol is designed to assess the ability of this compound to induce intracellular calcium mobilization in HEK293T cells transiently expressing MrgprC11 or MRGPRX1.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Seed HEK293T cells into 96-well black-walled, clear-bottom plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Transiently transfect the cells with a mammalian expression vector encoding for mouse MrgprC11 or human MRGPRX1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

2. Calcium Imaging Assay:

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Loading Buffer: Prepare a loading buffer containing the calcium indicator dye in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES. The final concentration of the dye will depend on the specific dye used (typically 1-5 µM).

  • Procedure:

    • Wash the cells twice with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the wells.

    • Acquire baseline fluorescence readings using a fluorescence microplate reader or a fluorescence microscope equipped with a camera.

    • Add this compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

    • As a positive control, use a known agonist for the expressed receptor (if available) or a general stimulus like ATP.

In Vivo Scratching Behavior Assay in Mice

This protocol describes the procedure for evaluating the pruritogenic (itch-inducing) effects of this compound when administered intradermally to mice.[4][5]

1. Animals:

  • Species and Strain: C57BL/6 mice are commonly used.

  • Housing: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

2. Procedure:

  • Preparation: On the day of the experiment, gently restrain the mouse and shave a small area on the rostral back (nape of the neck).

  • Injection:

    • Prepare a solution of this compound in sterile saline.

    • Using a 30-gauge needle, perform an intradermal injection of a small volume (typically 10-20 µL) of the this compound solution into the shaved area.

    • A control group should be injected with an equal volume of sterile saline.

  • Observation:

    • Immediately after the injection, place the mouse in an observation chamber.

    • Videotape the mouse's behavior for a set period, typically 30-60 minutes.

    • A bout of scratching is defined as the mouse lifting a hind limb to scratch the injection site, followed by licking or biting the paw or returning it to the floor.

    • The total number of scratching bouts is counted by an observer blinded to the treatment groups.

3. Data Analysis:

  • Compare the number of scratching bouts between the this compound-treated group and the saline-treated control group using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for investigating the effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture HEK293T Cell Culture Transfection Transfection with MrgprC11/MRGPRX1 Cell_Culture->Transfection Calcium_Imaging Calcium Imaging Assay (Fluo-4 or Fura-2) Transfection->Calcium_Imaging Data_Analysis_Invitro Analyze Fluorescence Data (Dose-Response) Calcium_Imaging->Data_Analysis_Invitro Conclusion Conclusion: This compound is a dual-action peptide with implications for itch and inflammation Data_Analysis_Invitro->Conclusion Animal_Prep Mouse Acclimation & Shaving Injection Intradermal Injection of this compound Animal_Prep->Injection Behavior_Obs Video Recording of Scratching Behavior Injection->Behavior_Obs Data_Analysis_Invivo Quantify Scratching Bouts Behavior_Obs->Data_Analysis_Invivo Data_Analysis_Invivo->Conclusion Hypothesis Hypothesis: This compound induces itch via MrgprC11 activation cluster_invitro cluster_invitro Hypothesis->cluster_invitro cluster_invivo cluster_invivo Hypothesis->cluster_invivo

General experimental workflow for studying this compound.

Conclusion

This compound stands as a fascinating molecular tool with a complex pharmacological profile. Its established role as a PAR2 antagonist positions it as a potential therapeutic agent for inflammatory conditions. However, the discovery of its agonist activity at MrgprC11/MRGPRX1, leading to the induction of itch, adds a critical layer of complexity that must be considered in any drug development program. This guide provides a foundational overview of the current knowledge on this compound, offering researchers and drug developers the necessary data and protocols to further explore its mechanisms of action and therapeutic potential. Future investigations should aim to precisely quantify the potency of this compound at MrgprC11 and MRGPRX1 and to elucidate the full spectrum of its in vivo effects.

References

FSLLRY-NH2: A Dual-Function Peptide for Probing Neuroinflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FSLLRY-NH2, a synthetic peptide, has emerged as a critical tool in the study of neuroinflammation. Initially characterized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), recent evidence has unveiled a more complex pharmacological profile, demonstrating its capacity to also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual functionality provides a unique opportunity to dissect the intricate signaling cascades that underpin neuroinflammatory processes. This technical guide provides a comprehensive overview of this compound, including its mechanisms of action, detailed experimental protocols, quantitative data from key studies, and a visual representation of the associated signaling pathways, to empower researchers in their exploration of novel therapeutic strategies for neurodegenerative and neuroinflammatory disorders.

Introduction: The Dual Role of this compound in Neuroinflammation

Neuroinflammation is a complex biological response within the central nervous system (CNS) that plays a pivotal role in the pathogenesis of various neurological disorders. A key player in this process is the activation of microglia, the resident immune cells of the CNS. Understanding the molecular pathways that govern microglial activation is therefore crucial for the development of effective therapies.

This compound has been instrumental in this endeavor. Its established role as a PAR2 antagonist allows for the investigation of the pro-inflammatory signaling cascades initiated by the activation of this receptor by endogenous proteases released during tissue injury and inflammation. By blocking PAR2, this compound has been shown to confer neuroprotective effects in preclinical models, notably by attenuating the production of pro-inflammatory cytokines.

More recently, the discovery of this compound's agonist activity at MrgprC11/MRGPRX1 has added a new dimension to its utility. These receptors are primarily expressed in sensory neurons but have also been identified in other cell types. Their activation by this compound triggers distinct downstream signaling pathways, offering a novel avenue to explore the modulation of neuro-immune interactions. This dual activity necessitates careful experimental design to delineate the specific contributions of PAR2 antagonism versus MrgprC11/X1 agonism to the observed biological effects.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through two principal receptor systems, each with its distinct downstream signaling cascade.

Antagonism of Protease-Activated Receptor 2 (PAR2)

PAR2 is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a pro-inflammatory cascade. In the context of neuroinflammation, PAR2 is expressed on various CNS cells, including microglia, astrocytes, and neurons[1].

This compound acts as a competitive antagonist at PAR2, preventing the binding of the tethered ligand and thereby inhibiting downstream signaling. This antagonism has been shown to suppress neuroinflammation, at least in part, through the ERK1/2 and SAPK/JNK MAPK pathways . Inhibition of these pathways leads to a reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Agonism of Mas-related G protein-coupled receptors (MrgprC11/MRGPRX1)

Counterintuitively, this compound also functions as an agonist for MrgprC11 in mice and its human ortholog MRGPRX1[2]. Activation of these receptors by this compound initiates a distinct signaling cascade involving the Gαq/11 protein, Phospholipase C (PLC), Inositol Trisphosphate (IP3), and Transient Receptor Potential Cation (TRPC) channels . This pathway ultimately leads to an increase in intracellular calcium levels[2][3]. While the precise role of MrgprC11/X1 activation in neuroinflammation is still under investigation, it is known to be involved in sensory neuron activation and itch sensation[2].

Potential Crosstalk and Link to the NLRP3 Inflammasome

The interplay between PAR2 and MrgprC11/X1 signaling in the context of neuroinflammation is an active area of research. It is plausible that the net effect of this compound on microglial activation and cytokine release is a composite of its inhibitory action on PAR2 and its stimulatory effect on MrgprC11/X1.

Furthermore, there is emerging, though still indirect, evidence suggesting a potential link between these pathways and the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex in microglia that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Both PAR2 activation and downstream effectors of Gαq/11 signaling have been implicated in NLRP3 inflammasome activation in other cell types. Future studies are warranted to directly investigate whether this compound modulates NLRP3 inflammasome activity in microglia through its dual receptor interactions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

FSLLRY_NH2_Signaling cluster_FSLLRY This compound cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FSLLRY This compound PAR2 PAR2 FSLLRY->PAR2 Antagonist MrgprC11 MrgprC11/X1 FSLLRY->MrgprC11 Agonist ERK12_JNK p-ERK1/2 p-SAPK/JNK PAR2->ERK12_JNK Inhibits Gaq11 Gαq/11 MrgprC11->Gaq11 Cytokine_Reduction ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) ERK12_JNK->Cytokine_Reduction PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 Ca_influx Ca²⁺ Influx IP3->Ca_influx Sensory_Neuron_Activation Sensory Neuron Activation Ca_influx->Sensory_Neuron_Activation Neuroprotection Neuroprotection Cytokine_Reduction->Neuroprotection

This compound Dual Receptor Signaling Pathway

InVivo_Neuroinflammation_Workflow cluster_induction Neuroinflammation Induction cluster_treatment Treatment cluster_assessment Assessment Induction Induce Neuroinflammation (e.g., Asphyxial Cardiac Arrest) Treatment Administer this compound (e.g., 50 µg, intranasally) Induction->Treatment 1 hour post-induction Behavioral Behavioral Testing (T-maze) Treatment->Behavioral 7 days post-treatment Histological Histological Analysis (Fluoro-Jade C Staining) Treatment->Histological 7 days post-treatment Biochemical Biochemical Analysis (Western Blot for p-ERK, Cytokine ELISA) Treatment->Biochemical 24 hours post-treatment Microglia_Activation_Workflow cluster_culture Cell Culture cluster_stimulation Stimulation cluster_analysis Analysis Culture Primary Microglia Culture Stimulation Stimulate with Pro-inflammatory Agent (e.g., LPS) +/- this compound Culture->Stimulation Cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulation->Cytokine Signaling Signaling Pathway Analysis (Western Blot for p-ERK, p-JNK) Stimulation->Signaling Inflammasome NLRP3 Inflammasome Activation (Caspase-1 activity, IL-1β release) Stimulation->Inflammasome

References

The Role of FSLLRY-NH2 in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide FSLLRY-NH2 and its role in preclinical models of neuropathic pain. We consolidate findings from key studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Introduction to Neuropathic Pain and Protease-Activated Receptor 2 (PAR2)

Neuropathic pain is a chronic and debilitating condition caused by damage or disease affecting the somatosensory nervous system.[1][2][3] Its pathophysiology is complex, involving maladaptive changes in both the peripheral and central nervous systems.[1] A critical driver of these changes is neuroinflammation, a process characterized by the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[4][5][6][7][8]

Within this inflammatory milieu, Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), has emerged as a significant modulator of pain and inflammation.[9][10][11] PAR2 is uniquely activated when proteases, such as trypsin or mast cell tryptase, cleave its extracellular N-terminus, exposing a "tethered ligand" that binds to and activates the receptor.[10] This activation is implicated in the sensitization of nociceptors and the transition to chronic pain states.[9][12]

This compound is a synthetic peptide widely characterized as a PAR2 antagonist.[13][14] In the context of neuropathic pain, it is often used experimentally to block the effects of endogenous PAR2 activation, which is upregulated following nerve injury.[15] However, it is crucial for researchers to note that recent studies have revealed an off-target effect: this compound can function as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11), a receptor involved in itch.[13][16][17] This dual pharmacology necessitates careful interpretation of experimental outcomes.

Molecular Mechanism and Signaling Pathways

PAR2 activation initiates a cascade of intracellular signaling events that contribute to neuronal sensitization. The receptor's downstream signaling is primarily mediated through two main pathways: Gq protein coupling and β-arrestin recruitment.[10][18]

  • Gq/Phospholipase C (PLC) Pathway: Upon activation, PAR2 couples to Gq proteins, which in turn activates PLC. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can sensitize key nociceptive ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1), contributing to thermal hyperalgesia.[10][19]

  • β-Arrestin/MAPK Pathway: PAR2 activation also promotes the recruitment of β-arrestin. This scaffolding protein facilitates the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[10][18] The activation of ERK, in particular, has been shown to be a critical step in inducing the neuronal plasticity that underlies the transition from acute to chronic pain.[9][12]

As a PAR2 antagonist, this compound is employed to inhibit these signaling cascades. Its off-target agonistic activity at MrgprC11 also proceeds through a Gq/11-mediated increase in intracellular calcium, a potential confounding factor in experimental design.[13][16]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gq PAR2->Gq Beta_Arrestin β-Arrestin PAR2->Beta_Arrestin Protease Protease (e.g., Trypsin) Protease->PAR2 Activates FSLLRY This compound (Antagonist) FSLLRY->PAR2 Blocks PLC PLC Gq->PLC Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization PKC PKC Ca_Mobilization->PKC TRPV1 TRPV1 Sensitization PKC->TRPV1 MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Beta_Arrestin->MAPK_Cascade Gene_Expression Altered Gene Expression MAPK_Cascade->Gene_Expression Priming Chronic Pain Priming Gene_Expression->Priming

Caption: PAR2 signaling cascade and the inhibitory action of this compound.

Evidence from Preclinical Neuropathic Pain Models

This compound has been evaluated in various animal models that mimic the symptoms of human neuropathic pain. These models are essential for dissecting molecular mechanisms and testing therapeutic interventions.

Common Experimental Models:

  • Spinal Cord Injury (SCI): Traumatic injury to the spinal cord leads to central neuropathic pain, with increased expression of PAR2 in the spinal dorsal horn.[15]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of neurotoxic agents like paclitaxel induces a painful peripheral neuropathy where PAR2 activation on sensory neurons plays a key role.[18][20][21][22]

  • Surgical Nerve Injury: Models such as Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) involve surgical ligation of peripheral nerves to replicate trauma-induced neuropathy.[21]

Generalized Experimental Protocol: The following outlines a typical methodology for assessing the effect of this compound in a neuropathic pain model, based on protocols described in the literature.

  • Induction of Neuropathic Pain: A model, such as SCI, is surgically induced in rodents (e.g., rats) under anesthesia. A control group undergoes a sham surgery.

  • Post-Operative Recovery & Pain Development: Animals recover for a period (e.g., 7-14 days) during which neuropathic pain symptoms like mechanical allodynia and thermal hyperalgesia develop.

  • Baseline Behavioral Testing: Pain thresholds are measured before treatment to establish a baseline.

    • Mechanical Allodynia: Assessed using von Frey filaments, where the paw withdrawal threshold to a calibrated force is determined.[23]

    • Thermal Hyperalgesia: Measured using a plantar test (e.g., Hargreaves apparatus), where the latency to withdraw the paw from a radiant heat source is recorded.[23]

  • Drug Administration: this compound or a vehicle control is administered, typically via intrathecal injection to target the spinal cord directly.[15]

  • Post-Treatment Behavioral Testing: Pain thresholds are re-evaluated at specific time points after drug administration to determine its analgesic effect.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Intervention & Assessment cluster_analysis Phase 3: Molecular Analysis Induction Induce Neuropathic Pain (e.g., Spinal Cord Injury) Development Allow for Pain State Development (7-14 days) Induction->Development Baseline Baseline Behavioral Testing (von Frey, Plantar) Development->Baseline Admin Administer this compound (Intrathecal) Baseline->Admin PostTest Post-Treatment Behavioral Testing Admin->PostTest Tissue Collect Spinal Cord Tissue PostTest->Tissue Analysis Western Blot / IHC for PAR2, TRPV1, CGRP, etc. Tissue->Analysis

Caption: A typical experimental workflow for evaluating this compound.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative and qualitative findings on the effects of this compound and PAR2 modulation from relevant studies.

Table 1: Effects of this compound on Pain-Related Behaviors

Model Species Intervention Measured Outcome Result Reference
Spinal Cord Injury Rat Intrathecal this compound Mechanical & Thermal Hyperalgesia Significantly inhibited pain responses [15]

| Osteoarthritis | Mouse | this compound | Spontaneous Pain (Single Paw Standing) | Significant reduction in pain behavior (p < 0.0001) |[24] |

Table 2: Effects of this compound on Molecular and Cellular Endpoints

System Cell Type Intervention Measured Outcome Result Reference
Spinal Cord Injury Rat Spinal Cord Intrathecal this compound Protein expression of TRPV1, TRPA1 Decreased [15]
Spinal Cord Injury Rat Spinal Cord Intrathecal this compound Levels of Substance P and CGRP Decreased [15]
In Vitro Human Lung Epithelial Cells This compound PAR2 agonist-induced Ca2+ mobilization Significant decrease (P = .01) [14]

| In Vitro | Asthmatic Eosinophils | PAR2 Agonist | Intracellular Ca2+ mobilization | 300% increase (demonstrates PAR2 activity) |[14] |

Discussion and Future Directions

The available evidence indicates that in neuropathic pain states, PAR2 expression and activity are heightened, contributing to pain hypersensitivity.[15] The administration of the PAR2 antagonist this compound effectively mitigates pain behaviors in models like SCI, an effect associated with the downregulation of key pain-related molecules such as TRPV1, TRPA1, and neuropeptides.[15] This suggests that blocking the PAR2 signaling pathway is a viable strategy for attenuating neuropathic pain.

However, the field must advance with a nuanced understanding of the pharmacology of available tools. The discovery that this compound also activates MrgprC11 introduces a significant caveat.[13][16][17] Researchers must consider whether the observed effects of this compound are solely due to PAR2 blockade or are confounded by the activation of this itch-related receptor. Future studies should aim to use more specific antagonists or genetic knockout models to definitively parse the contribution of PAR2 to neuropathic pain. For drug development professionals, this highlights the critical importance of thorough off-target screening for any new chemical entities targeting the PAR2 system.

Logical_Relationship Injury Neuropathic Injury (e.g., SCI, Nerve Damage) Upregulation Upregulation of Proteases & PAR2 Expression in Spinal Cord Injury->Upregulation Activation Increased PAR2 Signaling (MAPK & PLC/Ca2+ Pathways) Upregulation->Activation Sensitization Central Sensitization & Nociceptor Hyperexcitability (↑ TRPV1, CGRP, etc.) Activation->Sensitization Pain Pain Hypersensitivity (Allodynia & Hyperalgesia) Sensitization->Pain FSLLRY This compound FSLLRY->Activation Blocks

Caption: The proposed role of this compound in the neuropathic pain cascade.

References

Methodological & Application

Application Note: Dissolution and Use of FSLLRY-NH2 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FSLLRY-NH2 is a synthetic hexapeptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and immunity.[1][2] Due to its role in modulating these pathways, this compound is a critical tool for in vitro studies aimed at understanding PAR2 signaling and developing potential therapeutics. Proper dissolution and handling are paramount to ensure its stability and activity in experimental assays. This document provides a detailed protocol for the dissolution, storage, and application of this compound in typical in vitro settings.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. Researchers should always refer to the batch-specific data on the product's Certificate of Analysis for the most accurate molecular weight for calculations.

PropertyValueReference
Full Sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2[3]
Molecular Formula C₃₉H₆₀N₁₀O₈
Molecular Weight ~796.97 g/mol (Varies by batch)
Appearance White to off-white solid[3]
Purity ≥95% (Typically by HPLC)

Dissolution Protocol

The solubility of peptides can be influenced by their amino acid sequence. While this compound is reported to be soluble in water, using dimethyl sulfoxide (DMSO) for initial stock solutions is also a common and effective practice, especially for achieving higher concentrations.[3]

3.1. Materials

  • This compound peptide powder

  • Sterile, high-purity water (e.g., Milli-Q or WFI) or newly opened, anhydrous DMSO

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer and/or ultrasonic bath

3.2. Recommended Solvents and Concentrations

SolventReported SolubilityRecommended Stock ConcentrationNotes
Water Up to 1 mg/mL1 mg/mLMay require gentle warming or sonication to fully dissolve.
DMSO Up to 100 mg/mL10 - 25 mMUse of an ultrasonic bath is recommended for high concentrations.[3][4] Use freshly opened, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[3]

3.3. Step-by-Step Procedure for Preparing a 10 mM DMSO Stock Solution

  • Acclimatize: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh the desired amount of peptide using a calibrated balance in a sterile environment.

  • Calculate Solvent Volume: Use the batch-specific molecular weight (MW) to calculate the volume of DMSO required.

    • Volume (L) = Mass (g) / (MW ( g/mol ) x Desired Concentration (mol/L))

    • Example: To make a 10 mM stock from 1 mg of peptide (MW = 796.97 g/mol ):

      • Volume (µL) = (0.001 g / 796.97 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 125.5 µL

  • Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Mix: Close the vial tightly and vortex gently. For higher concentrations or if dissolution is slow, sonicate the vial in a water bath for a few minutes until the solution is clear.[3][4]

  • Verify: Ensure no visible particulates remain in the solution.

Storage and Stability

Proper storage is crucial to maintain the peptide's integrity and biological activity.

  • Powder: Store the lyophilized powder desiccated at -20°C or -80°C for long-term stability (up to 2 years).[3]

  • Stock Solutions: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] When ready to use, thaw an aliquot quickly and keep it on ice.

PAR2 Signaling Pathway

This compound functions by antagonizing PAR2. PAR2 is activated when proteases like trypsin or mast cell tryptase cleave its N-terminal domain, exposing a "tethered ligand" that binds to the receptor and initiates signaling.[1][5] This typically involves coupling to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), respectively, leading to downstream cellular responses like inflammation.[5][6]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 Receptor Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Downstream Cellular Responses (e.g., Inflammation) Ca->Response PKC->Response Protease Protease (e.g., Trypsin) Protease->PAR2 Cleaves & Activates FSLLRY This compound (Antagonist) FSLLRY->PAR2 Blocks

Diagram of the PAR2 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

6.1. General Workflow for an In Vitro Assay

The following diagram outlines a typical workflow for using this compound in a cell-based assay, such as measuring intracellular calcium mobilization or cytokine release.

Experimental_Workflow A Prepare 10 mM this compound Stock in DMSO C Prepare Intermediate & Working Dilutions in Assay Buffer A->C B Culture Cells to Desired Confluency D Pre-incubate Cells with This compound (Antagonist) B->D C->D E Stimulate Cells with PAR2 Agonist (e.g., Trypsin) D->E F Perform Assay (e.g., Calcium Imaging, ELISA) E->F G Data Acquisition & Analysis F->G

A generalized experimental workflow for studying PAR2 antagonism with this compound.

6.2. Protocol: Inhibition of PAR2-Mediated Calcium Mobilization

This protocol provides a method to assess the antagonistic activity of this compound by measuring its ability to block agonist-induced intracellular calcium release.

  • Cell Plating: Plate cells known to express PAR2 (e.g., HEK293 cells overexpressing PAR2, or primary cells like bronchial epithelial cells) onto a 96-well, black-walled, clear-bottom plate suitable for fluorescence assays.[7] Culture until they reach 80-90% confluency.

  • Calcium Dye Loading: Wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add assay buffer containing various concentrations of this compound (e.g., 1 µM to 200 µM) to the wells.[8] Incubate for 10-30 minutes at 37°C. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader capable of kinetic reads. Establish a stable baseline fluorescence reading for 30-60 seconds.

  • Data Acquisition: Using the reader's injection system, add a PAR2 agonist (e.g., Trypsin at 10 nM or SLIGRL-NH2 peptide at 50 µM) to the wells and immediately begin recording the change in fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).[9]

  • Analysis: The increase in fluorescence corresponds to a rise in intracellular calcium. Calculate the peak fluorescence response for each well. Compare the response in this compound-treated wells to the vehicle control to determine the extent of inhibition. Data can be plotted as a dose-response curve to calculate an IC₅₀ value.

References

Application Notes and Protocols for FSLLRY-NH2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic peptide that has been primarily characterized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3][4] PAR2 is a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and tissue repair.[5][6] However, recent studies have revealed a more complex pharmacological profile for this compound. It has been shown to act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1, inducing intracellular calcium mobilization and itch-related responses.[7][8] This dual activity makes this compound a valuable tool for dissecting the distinct roles of PAR2 and MrgprC11/MRGPRX1 in cellular signaling.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on intracellular calcium signaling and inflammatory responses.

Data Presentation

Summary of this compound Activity
ParameterReceptorSpeciesCell TypeActivityConcentration/IC50Reference
InhibitionPAR2RatKNRK cellsAntagonistIC50 of 50 µM[1]
InhibitionPAR2HumanBronchial/Tracheal Epithelial Cells, Small Airway Epithelial Cells, Bronchial Smooth Muscle CellsAntagonistEffective at 0.5 mM[9]
ActivationMrgprC11MouseHEK293T cells, Dorsal Root Ganglia (DRG) neuronsAgonistDose-dependent[7]
ActivationMRGPRX1HumanHEK293T cellsAgonistModerate activation[7]
Inhibition of Pro-inflammatory GenesPAR2-mediatedHumanHepG2 cellsAntagonistDose-dependent[4]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium changes in response to this compound treatment, a key method to assess its agonist activity on MrgprC11/MRGPRX1 or its antagonist activity on PAR2.

Materials:

  • Cells expressing the target receptor (e.g., HEK293T cells transfected with MrgprC11/MRGPRX1, or primary cells endogenously expressing PAR2).

  • This compound peptide.

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2).

  • Cell culture medium (e.g., DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Dimethyl sulfoxide (DMSO).

  • Fluorescence microscope or plate reader with appropriate filters.

Procedure:

  • Cell Culture:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics.

    • Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to rest for at least 15 minutes at room temperature before imaging.

  • This compound Treatment and Data Acquisition:

    • To test for agonist activity (on MrgprC11/MRGPRX1):

      • Acquire a baseline fluorescence reading for a defined period.

      • Add a working solution of this compound to the cells while continuously recording the fluorescence signal.

      • Monitor for changes in intracellular calcium, indicated by an increase in fluorescence intensity.

    • To test for antagonist activity (on PAR2):

      • Acquire a baseline fluorescence reading.

      • Pre-incubate the cells with this compound for a defined period (e.g., 5-15 minutes).

      • While continuously recording, add a known PAR2 agonist (e.g., trypsin or SLIGRL-NH2).

      • Monitor for the inhibition of the expected agonist-induced calcium increase.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).

    • Plot the change in fluorescence or ratio over time to visualize the calcium response.

Protocol 2: Inhibition of Pro-inflammatory Cytokine Expression

This protocol is designed to investigate the antagonistic effect of this compound on PAR2-mediated pro-inflammatory responses.

Materials:

  • Cells known to express PAR2 and produce inflammatory cytokines (e.g., HepG2 cells, primary immune cells).

  • This compound peptide.

  • Inflammatory stimulus (e.g., Hydrogen Peroxide (H2O2), Lipopolysaccharide (LPS), or a PAR2 agonist).

  • Cell culture medium and supplements.

  • Reagents for RNA extraction (e.g., TRIzol).

  • Reverse transcription kit.

  • qPCR master mix and primers for target cytokines (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene.

  • ELISA kits for target cytokines.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a suitable confluency in multi-well plates.

    • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

    • Add the inflammatory stimulus (e.g., H2O2) to the wells and incubate for an appropriate time (e.g., 6-24 hours). Include appropriate controls (untreated, stimulus only, this compound only).

  • Analysis of Gene Expression (qPCR):

    • After incubation, harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Set up qPCR reactions with primers for the target cytokines and a housekeeping gene.

    • Analyze the relative gene expression using the ΔΔCt method.

  • Analysis of Protein Secretion (ELISA):

    • After the treatment period, collect the cell culture supernatant.

    • Perform an ELISA for the target cytokines according to the manufacturer's instructions.

    • Measure the absorbance and calculate the concentration of the secreted cytokines.

  • Data Analysis:

    • Compare the levels of cytokine mRNA and protein between the different treatment groups.

    • Determine the dose-dependent inhibitory effect of this compound on the stimulus-induced inflammatory response.

Mandatory Visualization

FSLLRY_NH2_Signaling_Pathways cluster_par2 PAR2 Antagonism cluster_mrgpr MrgprC11/MRGPRX1 Agonism Trypsin Trypsin/ Other Proteases PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive Cleavage PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Activation Gq11_par Gαq/11 PAR2_active->Gq11_par FSLLRY This compound FSLLRY->PAR2_active Inhibition PLC_par PLC Gq11_par->PLC_par PIP2_par PIP2 PLC_par->PIP2_par Hydrolysis IP3_par IP3 PIP2_par->IP3_par DAG_par DAG PIP2_par->DAG_par Ca_release_par Ca²⁺ Release (from ER) IP3_par->Ca_release_par PKC PKC DAG_par->PKC Ca_release_par->PKC Inflammation_par Inflammation PKC->Inflammation_par FSLLRY_agonist This compound Mrgpr MrgprC11/ MRGPRX1 FSLLRY_agonist->Mrgpr Activation Gq11_mrgpr Gαq/11 Mrgpr->Gq11_mrgpr PLC_mrgpr PLC Gq11_mrgpr->PLC_mrgpr PIP2_mrgpr PIP2 PLC_mrgpr->PIP2_mrgpr Hydrolysis IP3_mrgpr IP3 PIP2_mrgpr->IP3_mrgpr Ca_release_mrgpr Ca²⁺ Release (from ER) IP3_mrgpr->Ca_release_mrgpr Itch Itch Sensation Ca_release_mrgpr->Itch

Caption: Dual signaling roles of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol1 Protocol 1: Calcium Imaging cluster_protocol2 Protocol 2: Cytokine Assay Cell_Culture 1. Cell Culture (e.g., HEK293T, HepG2) Plating 2. Plate Cells (Glass-bottom dish or multi-well plate) Cell_Culture->Plating Dye_Loading 3a. Load with Calcium Dye (e.g., Fura-2 AM) Plating->Dye_Loading Pre_Treatment 3b. Pre-treat with this compound Plating->Pre_Treatment Pre_Incubation 4a. Pre-incubation (with this compound for antagonism test) Dye_Loading->Pre_Incubation Stimulation 5a. Stimulation (this compound for agonism or PAR2 agonist) Pre_Incubation->Stimulation Imaging 6a. Fluorescence Imaging Stimulation->Imaging Analysis1 7a. Data Analysis (Calcium transients) Imaging->Analysis1 Inflammatory_Stimulus 4b. Add Inflammatory Stimulus (e.g., H2O2) Pre_Treatment->Inflammatory_Stimulus Incubation 5b. Incubate (6-24h) Inflammatory_Stimulus->Incubation Harvest 6b. Harvest Cells and Supernatant Incubation->Harvest Analysis2 7b. qPCR / ELISA Analysis Harvest->Analysis2

Caption: Workflow for cell-based assays with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic peptide widely recognized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] PAR2 is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and neurodegeneration.[1][4] As such, this compound is a valuable tool for investigating the role of PAR2 in various disease models.

However, recent studies have revealed a significant nuance in its pharmacology in murine models. In mice, this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11), a receptor expressed in sensory neurons.[1][2] Activation of MrgprC11 by this compound can induce scratching behavior, indicative of an itch response.[1][2] This dual activity is a critical consideration for researchers when designing and interpreting in vivo studies in mice.

These application notes provide a summary of the available data on the dosage and administration of this compound in rodent studies and offer protocols for its use.

Data Presentation: Dosage and Administration

The appropriate dosage and route of administration for this compound are highly dependent on the research question, the specific mouse model, and whether the intended target is PAR2 or MrgprC11. Below is a summary of dosages reported in the literature for rodent studies.

SpeciesApplicationDosageAdministration RouteObserved EffectReference
Rat Neuroprotection after cardiac arrest50 µ g/rat IntranasalImproved neurological outcome and reduced hippocampal neuron degeneration.[1]
Mouse Reversal of chemotherapy-induced neuropathyDosage not specified in available literatureNot specifiedReverses taxol-induced mechanical allodynia and heat hyperalgesia.[5]
Mouse Induction of itch behaviorDose-dependentInjection (specific route not detailed in abstract)Induces scratching behaviors through MrgprC11 activation.[1][2]

Note: Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model and intended biological readout. The dual activity of this compound in mice necessitates careful experimental design, potentially including the use of PAR2 or MrgprC11 knockout mice to dissect the specific receptor-mediated effects.[1]

Experimental Protocols

Protocol 1: Intranasal Administration for Neuroprotection Studies in Rodents (Adapted from Rat Model)

This protocol is adapted from a study investigating the neuroprotective effects of this compound in a rat model of cardiac arrest.[1] Researchers should optimize the dosage and timing for their specific mouse model.

Materials:

  • This compound peptide

  • 20% Ethanol in sterile saline

  • Anesthetic (e.g., isoflurane)

  • Micropipette

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in 20% ethanol to achieve the desired final concentration. A 50 µg dose was used in rats.[1]

  • Anesthesia: Anesthetize the mouse using a chamber with 2% isoflurane until the desired level of anesthesia is reached.

  • Animal Positioning: Place the anesthetized mouse in a supine position.

  • Administration: Using a micropipette, administer a total volume of 10-20 µL of the this compound solution. Apply the solution in small droplets (e.g., 2-3 µL) alternately to each naris, allowing a few minutes between applications to ensure absorption.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: General Protocol for Investigating PAR2 Antagonism in a Mouse Model of Inflammatory Pain

This protocol provides a general framework for assessing the antagonistic effects of this compound on PAR2-mediated inflammatory pain.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline

  • PAR2 agonist (e.g., SLIGRL-NH2 or trypsin)

  • Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

  • Baseline Behavioral Testing: Acclimatize the mice to the testing environment and measure baseline responses to mechanical and thermal stimuli.

  • Induction of PAR2-mediated Pain: At a predetermined time after this compound administration (e.g., 15-30 minutes), induce PAR2 activation by injecting a PAR2 agonist into the hind paw.

  • Post-treatment Behavioral Testing: At various time points after agonist injection, re-assess the mechanical and thermal sensitivity of the mice.

  • Data Analysis: Compare the pain responses in mice treated with this compound to control groups (vehicle + agonist, this compound + vehicle) to determine the antagonistic effect of the peptide.

Mandatory Visualizations

Signaling Pathways

FSLLRY_NH2_Signaling This compound Signaling in Mouse Sensory Neurons FSLLRY This compound MrgprC11 MrgprC11 FSLLRY->MrgprC11 Agonist Gq11 Gαq/11 MrgprC11->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds TRPC TRPC Channels DAG->TRPC Activates ER Endoplasmic Reticulum IP3R->ER On Ca_release Ca²⁺ Release ER->Ca_release Stimulates Itch Itch Sensation Ca_release->Itch Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_influx->Itch

Caption: Signaling pathway of this compound-induced itch via MrgprC11 in mice.[1][2]

Experimental Workflow

experimental_workflow General Workflow for Testing this compound as a PAR2 Antagonist cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment acclimatize Acclimatize Mice baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) acclimatize->baseline admin_fsllry Administer this compound or Vehicle (Control) baseline->admin_fsllry admin_agonist Administer PAR2 Agonist or Vehicle (Control) admin_fsllry->admin_agonist e.g., 30 min post post_behavior Post-Treatment Behavioral Testing admin_agonist->post_behavior data_analysis Data Analysis post_behavior->data_analysis

Caption: Experimental workflow for evaluating the antagonistic effects of this compound.

References

Application Notes and Protocols for FSLLRY-NH2 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and cellular signaling. Activation of PAR2 by proteases such as trypsin leads to a signaling cascade that includes the mobilization of intracellular calcium ([Ca2+]i). Calcium imaging assays are therefore a critical tool for studying PAR2 activity and the efficacy of its modulators.

These application notes provide a comprehensive guide to utilizing this compound in calcium imaging assays to investigate PAR2 signaling. The protocols detailed below are designed to be adaptable to various cell types and experimental setups.

Mechanism of Action

Protease-Activated Receptors are unique in that they are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades[1][2]. PAR2 activation typically couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[3].

This compound functions as a competitive antagonist, blocking the binding of the tethered ligand and thereby inhibiting PAR2-mediated signaling pathways, including the mobilization of intracellular calcium[4][5]. It is important for researchers to be aware that one study has reported off-target effects of this compound, specifically the activation of mas-related G protein-coupled receptor C11 (MrgprC11), which also leads to an increase in intracellular calcium[6]. This should be taken into consideration when interpreting results, and appropriate controls should be included in experimental designs.

Data Presentation: Quantitative Parameters for this compound and PAR2 Agonists

The following table summarizes key quantitative data for the use of this compound and common PAR2 agonists in in vitro assays.

CompoundTypeTargetEffective ConcentrationIC50 / EC50Cell TypeReference
This compound AntagonistPAR20.5 mM-Primary Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells[1]
This compound AntagonistPAR2200 µM-KNRK cells
This compound AntagonistPAR2-50 µMPAR2-KNRK cells (inhibition of trypsin-mediated activation)
Trypsin AgonistPAR210 nM-Kirsten virus-transformed rat kidney cells
SLIGRL-NH2 AgonistPAR210 µMEC50 of 3.1 µMP-STS cells, Human colonocyte cell line[1]
AC264613 AgonistPAR210 µM-Primary Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells[1]

Signaling Pathway and Experimental Workflow Diagrams

PAR2 Signaling Pathway

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin) PAR2 PAR2 Receptor Protease->PAR2 Cleavage & Activation FSLLRY This compound FSLLRY->PAR2 Antagonism Gq11 Gαq/11 PAR2->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca2+ Increase ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream

Caption: PAR2 signaling pathway leading to calcium mobilization.

Experimental Workflow for Calcium Imaging Assay

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells 1. Seed cells in a 96-well plate culture 2. Culture cells to desired confluency seed_cells->culture prepare_dye 3. Prepare Fura-2 AM loading solution culture->prepare_dye load_cells 4. Incubate cells with Fura-2 AM solution prepare_dye->load_cells wash_cells 5. Wash cells to remove extracellular dye load_cells->wash_cells deesterification 6. Allow for dye de-esterification wash_cells->deesterification baseline 7. Measure baseline fluorescence deesterification->baseline add_antagonist 8. Add this compound (antagonist) baseline->add_antagonist add_agonist 9. Add PAR2 agonist (e.g., Trypsin) add_antagonist->add_agonist record_fluorescence 10. Record fluorescence changes over time add_agonist->record_fluorescence calculate_ratio 11. Calculate 340/380 nm fluorescence ratio record_fluorescence->calculate_ratio normalize_data 12. Normalize data to baseline calculate_ratio->normalize_data plot_data 13. Plot [Ca2+]i changes over time normalize_data->plot_data

Caption: Experimental workflow for a calcium imaging assay.

Experimental Protocols

Materials and Reagents
  • Cells expressing PAR2 (e.g., HEK293, HT-29, or primary cells of interest)

  • This compound peptide

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Protocol 1: Calcium Imaging Assay Using Fura-2 AM

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Preparation:

  • Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

2. Fura-2 AM Loading:

  • Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).

  • On the day of the assay, prepare the Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM in HBS. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.

  • Remove the culture medium from the cells and wash gently with HBS.

  • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBS to remove extracellular dye.

  • Add fresh HBS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

3. Compound Preparation:

  • Prepare stock solutions of this compound and the PAR2 agonist in a suitable solvent (e.g., water or DMSO).

  • On the day of the assay, prepare working solutions of the compounds at the desired final concentrations in HBS.

4. Calcium Mobilization Assay:

  • Place the 96-well plate into a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm for Fura-2.

  • Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.

  • To assess the antagonist effect of this compound, add the this compound working solution to the designated wells.

  • Due to the rapid kinetics of PAR2 activation, the addition of the PAR2 agonist should follow shortly after the antagonist. A study optimized this to be within 45 seconds of treatment exposure. Therefore, it is recommended to add the PAR2 agonist within this timeframe.

  • Immediately begin recording the fluorescence intensity at both excitation wavelengths for a period of 2-5 minutes.

5. Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm for each time point.

  • The change in intracellular calcium concentration is proportional to this ratio.

  • Normalize the data by dividing the ratio at each time point (R) by the baseline ratio (R0) to obtain the fold change in [Ca2+]i.

  • Plot the normalized ratio (R/R0) against time to visualize the calcium mobilization profile.

  • The inhibitory effect of this compound can be quantified by comparing the peak response in the presence and absence of the antagonist.

Conclusion

This compound is a valuable tool for studying the role of PAR2 in cellular signaling. The provided application notes and protocols offer a framework for conducting calcium imaging assays to investigate the antagonist properties of this compound. Researchers should optimize these protocols for their specific experimental systems and consider potential off-target effects in their data interpretation.

References

Application of FSLLRY-NH2 in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory processes.[1] PAR2 is activated by the proteolytic cleavage of its extracellular domain by serine proteases such as trypsin and tryptase, exposing a tethered ligand that initiates downstream signaling. In inflammatory conditions, PAR2 activation is associated with the release of pro-inflammatory mediators, neurogenic inflammation, and pain. Consequently, the inhibition of PAR2 signaling by antagonists like this compound presents a promising therapeutic strategy for a range of inflammatory diseases.

This document provides detailed application notes and protocols for the use of this compound in inflammation research, including its mechanism of action, quantitative data on its effects, and methodologies for key experiments.

Mechanism of Action

This compound competitively inhibits the activation of PAR2, thereby blocking the downstream signaling cascades that contribute to the inflammatory response. Upon activation, PAR2 couples to Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways, culminating in the transcription of pro-inflammatory genes.[2][3] this compound blocks these initial activation steps, leading to a reduction in inflammatory mediators.

It is important to note that some studies have shown that this compound can also activate Mas-related G protein-coupled receptor C11 (MrgprC11), which may induce scratching behaviors in mice.[4] This off-target effect should be considered when interpreting experimental results.

Data Presentation

The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models of inflammation.

Cell LineInflammatory StimulusAnalyteThis compound Concentration% InhibitionReference
HepG2Hydrogen Peroxide (H₂O₂)IL-1β mRNADose-dependentAttenuated increase[2][5]
HepG2Hydrogen Peroxide (H₂O₂)IL-8 mRNADose-dependentAttenuated increase[2][5]
HepG2Hydrogen Peroxide (H₂O₂)TNF-α mRNADose-dependentAttenuated increase[2][5]
Kirsten virus-transformed kidney (KNRK) cellsTrypsin (10 nM)PAR2 activation200 µMBlocked activation
AssayCell LineIC50Reference
PAR2-mediated Calcium MobilizationPAR2-KNRK cells50 µM
Cell TypeEffectThis compound ConcentrationReference
Bronchial/Tracheal Epithelial CellsDecreased intracellular calcium mobilization0.5 µM[1]
Human Small Airway Epithelial CellsDecreased intracellular calcium mobilization0.5 µM[1]
Bronchial Smooth Muscle CellsDecreased intracellular calcium mobilization0.5 µM[1]

Experimental Protocols

In Vitro Inhibition of Pro-inflammatory Cytokine Expression in HepG2 Cells

This protocol describes how to assess the inhibitory effect of this compound on hydrogen peroxide-induced pro-inflammatory cytokine expression in the human liver cancer cell line HepG2.[2][5]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen Peroxide (H₂O₂)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for IL-1β, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Treatment:

    • Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

    • Induce inflammation by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for the desired time (e.g., 6, 12, or 24 hours). Include appropriate controls (untreated, H₂O₂ alone).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using specific primers for IL-1β, IL-8, TNF-α, and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the effect of this compound on PAR2-agonist-induced intracellular calcium mobilization.[1]

Materials:

  • Cells expressing PAR2 (e.g., bronchial epithelial cells, KNRK-PAR2 cells)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.

    • Establish a baseline fluorescence reading for each well.

    • Inject the PAR2 antagonist this compound at the desired concentration and incubate for a short period (e.g., 1-5 minutes).

    • Inject the PAR2 agonist and immediately begin recording the fluorescence intensity over time (e.g., every second for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and compare the responses in the presence and absence of this compound to determine the inhibitory effect.

Western Blot for Phosphorylated ERK1/2 and SAPK/JNK

This protocol describes the detection of phosphorylated ERK1/2 and SAPK/JNK by Western blot to assess the downstream effects of this compound.

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-SAPK/JNK, anti-total-SAPK/JNK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with inflammatory stimulus and/or this compound as described in the cytokine expression protocol. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band and/or the loading control.

Visualizations

PAR2 Signaling Pathway and Inhibition by this compound

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Serine Protease (e.g., Trypsin) PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Activation FSLLRY This compound FSLLRY->PAR2_inactive Inhibition Gq11 Gαq/11 PAR2_active->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK1/2 Ca_release->ERK JNK SAPK/JNK Ca_release->JNK Inflammation Pro-inflammatory Gene Expression ERK->Inflammation JNK->Inflammation

Caption: PAR2 signaling cascade and the inhibitory action of this compound.

General Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Endpoints cluster_invivo In Vivo Endpoints start Start: In Vitro/In Vivo Model of Inflammation treatment Treatment with this compound (Dose-Response) start->treatment in_vitro In Vitro Analysis treatment->in_vitro in_vivo In Vivo Analysis treatment->in_vivo cytokine Cytokine Measurement (qPCR/ELISA) in_vitro->cytokine calcium Calcium Mobilization in_vitro->calcium western Signaling Pathway Analysis (Western Blot) in_vitro->western edema Paw Edema Measurement in_vivo->edema histology Histological Analysis in_vivo->histology cytokine_vivo Systemic/Local Cytokine Levels in_vivo->cytokine_vivo end Conclusion: Efficacy of this compound cytokine->end calcium->end western->end edema->end histology->end cytokine_vivo->end

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

References

Application Notes and Protocols for Studying Itch and Pruritus with FSLLRY-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2, a hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2), was initially characterized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2). However, recent research has unveiled a surprising and significant function of this peptide in the field of sensory biology, specifically in the study of itch and pruritus. It has been discovered that this compound acts as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[1][2] This activation triggers a signaling cascade that leads to the sensation of itch, making this compound a valuable tool for investigating the molecular mechanisms of pruritus, screening for anti-itch therapeutics, and studying the pharmacology of MrgprC11/MRGPRX1.

These application notes provide a comprehensive overview of the use of this compound in itch research, including its mechanism of action, detailed protocols for key experiments, and quantitative data to guide study design.

Mechanism of Action: A Paradigm Shift from PAR2 Antagonism to MrgprC11/MRGPRX1 Agonism in Itch

While initially identified as a PAR2 antagonist, the pruritic effects of this compound are not mediated by PAR2. Instead, this compound directly activates MrgprC11, a receptor expressed in a subpopulation of sensory neurons.[1][2] This activation initiates a downstream signaling cascade through the Gαq/11 pathway.[1][2]

The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1][2] This initial calcium rise is followed by the opening of Transient Receptor Potential Cation (TRPC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.[1][2] The resulting increase in intracellular calcium concentration in sensory neurons is the critical event that triggers the action potentials leading to the sensation of itch.

Signaling Pathway of this compound-Induced Itch

FSLLRY_Itch_Pathway FSLLRY This compound MrgprC11 MrgprC11/MRGPRX1 FSLLRY->MrgprC11 Binds to Gaq11 Gαq/11 MrgprC11->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC TRPC Channels PLC->TRPC Activates via DAG IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_influx->Ca_increase Neuron_activation Sensory Neuron Activation Ca_increase->Neuron_activation Itch Itch Sensation Neuron_activation->Itch

Caption: Signaling pathway of this compound-induced itch via MrgprC11/MRGPRX1 activation.

Data Presentation

In Vitro: this compound Dose-Dependent Activation of MrgprC11

The activation of MrgprC11 by this compound can be quantified by measuring the increase in intracellular calcium ([Ca²⁺]i) in cells expressing the receptor, such as HEK293T cells.

This compound Concentration (µM)Peak [Ca²⁺]i Increase (Normalized Response)
0.1~10%
1~40%
10~80%
100100%

Note: The data presented are representative and may vary depending on the specific cell line, receptor expression level, and experimental conditions. Researchers should perform their own dose-response curves to determine the optimal concentrations for their experiments.

In Vivo: this compound-Induced Scratching Behavior in Mice

Intradermal injection of this compound in mice induces a robust and dose-dependent scratching behavior. The number of scratching bouts is a key quantitative measure of the itch response.

This compound Dose (nmol/site)Mean Number of Scratching Bouts (per 30 min)
Vehicle (Saline)< 10
10~50
30~120
100~200

Note: These values are approximate and can be influenced by mouse strain, injection site, and environmental factors. It is recommended to include a vehicle control group and to randomize and blind the experiments.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in HEK293T Cells

This protocol describes how to measure the this compound-induced increase in intracellular calcium in HEK293T cells transiently expressing MrgprC11.

Materials:

  • HEK293T cells

  • MrgprC11 expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO or water)

  • Fluorescence plate reader or microscope equipped for calcium imaging

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM at 37°C in a 5% CO₂ incubator.

    • Seed cells onto poly-D-lysine coated 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • 24 hours after seeding, transfect the cells with the MrgprC11 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for receptor expression.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-4 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Calcium Measurement:

    • Place the 96-well plate in the fluorescence plate reader or on the microscope stage.

    • Set the appropriate excitation and emission wavelengths (e.g., Ex: 340/380 nm, Em: 510 nm for Fura-2; Ex: 488 nm, Em: 520 nm for Fluo-4).

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Add varying concentrations of this compound to the wells.

    • Continue recording the fluorescence for 5-10 minutes to capture the peak and subsequent decline of the calcium response.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm excitation.

    • For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Determine the peak response for each concentration of this compound.

    • Normalize the responses to the maximal response to generate a dose-response curve.

Calcium_Imaging_Workflow Start Start Culture Culture HEK293T Cells Start->Culture Transfect Transfect with MrgprC11 Plasmid Culture->Transfect Incubate1 Incubate for 24-48h Transfect->Incubate1 LoadDye Load with Calcium Indicator Dye (e.g., Fura-2 AM) Incubate1->LoadDye Wash Wash to Remove Excess Dye LoadDye->Wash Baseline Record Baseline Fluorescence Wash->Baseline AddFSLLRY Add this compound Baseline->AddFSLLRY RecordResponse Record Fluorescence Response AddFSLLRY->RecordResponse Analyze Analyze Data (ΔF/F₀ or Ratio) RecordResponse->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro calcium imaging.

Protocol 2: In Vivo Scratching Behavior in Mice

This protocol details the procedure for inducing and quantifying scratching behavior in mice following intradermal injection of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sterile, pyrogen-free saline

  • Insulin syringes with 30-gauge needles

  • Observation chambers (e.g., clear plexiglass cylinders)

  • Video recording equipment

Procedure:

  • Acclimation:

    • Acclimate the mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment to minimize stress-induced behaviors.

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Administer an intradermal injection of 20-50 µL of the this compound solution or vehicle (saline) into the nape of the neck. The nape is a suitable site as it is accessible to the hind paws for scratching but difficult for the mouse to lick.

  • Behavioral Observation:

    • Immediately after the injection, place the mouse back into the observation chamber.

    • Record the behavior of the mouse for 30-60 minutes using a video camera positioned to have a clear view of the animal.

  • Quantification of Scratching Behavior:

    • A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site, ending with the mouse either licking its paw or returning the paw to the floor.

    • A trained observer, blinded to the treatment groups, should count the number of scratching bouts from the video recordings.

    • The total number of scratching bouts within the observation period is the primary endpoint.

  • Data Analysis:

    • Compare the number of scratching bouts between the vehicle-treated and this compound-treated groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the results.

Scratching_Behavior_Workflow Start Start Acclimate Acclimate Mice to Observation Chambers Start->Acclimate Prepare Prepare this compound Solution Acclimate->Prepare Inject Intradermal Injection (Nape of the Neck) Prepare->Inject Record Video Record Behavior for 30-60 min Inject->Record Quantify Quantify Scratching Bouts (Blinded Observer) Record->Quantify Analyze Statistical Analysis Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for in vivo scratching behavior assay.

Conclusion

This compound has emerged as a critical tool for the investigation of non-histaminergic itch. Its specific activation of MrgprC11 and MRGPRX1 provides a direct method to probe the function of these receptors and the downstream signaling pathways involved in pruritus. The protocols and data presented in these application notes offer a foundation for researchers to utilize this compound effectively in their studies, with the ultimate goal of advancing our understanding of itch and developing novel antipruritic therapies.

References

FSLLRY-NH2: A Potent Tool for Investigating and Potentially Targeting Fibrotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. At the cellular level, the transformation of fibroblasts into contractile and ECM-producing myofibroblasts is a pivotal event. Emerging research highlights the role of Protease-Activated Receptor 2 (PAR2) in mediating inflammatory and fibrotic processes. FSLLRY-NH2, a selective peptide antagonist of PAR2, has surfaced as a valuable chemical tool to dissect the involvement of this receptor in fibrosis and to explore its potential as a therapeutic target. These application notes provide a comprehensive overview of this compound's utility in fibrosis research, including detailed experimental protocols and a summary of its effects.

Mechanism of Action in the Context of Fibrosis

This compound exerts its anti-fibrotic potential by competitively inhibiting the activation of PAR2. In fibrotic diseases, various proteases, such as tryptase from mast cells, can cleave and activate PAR2 on the surface of fibroblasts and immune cells. This activation triggers downstream signaling cascades that contribute to a pro-fibrotic environment. A key pathway implicated in fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. Research suggests a significant crosstalk between PAR2 and TGF-β signaling. PAR2 activation has been shown to induce the expression of TGF-β1. Furthermore, PAR2 is implicated in the non-canonical TGF-β signaling pathway through the activation of ERK (extracellular signal-regulated kinase), which is crucial for fibroblast migration and proliferation. By blocking PAR2, this compound is hypothesized to attenuate these pro-fibrotic signaling events, thereby reducing fibroblast activation, collagen production, and overall tissue fibrosis.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in various experimental models relevant to fibrosis research.

Cell TypeAgonist/StimulusThis compound ConcentrationObserved EffectReference
Cardiac FibroblastsTryptaseNot SpecifiedBlocks ERK activation and collagen production[1]
KNRK CellsTrypsin200 µMBlocks PAR2 activation[2]
HepG2 CellsHydrogen PeroxideDose-dependentAttenuated the increase in pro-inflammatory genes (IL-1β, IL-8, TNF-α) and SAPK/JNK levels[3]
Animal ModelDisease InductionThis compound Dosage & AdministrationObserved EffectReference
Asphyxial Cardiac Arrest (Rat)Asphyxia50 µg, intranasallyImproved neurological outcome, reduced degenerating hippocampal neurons[4]

Experimental Protocols

Herein, we provide detailed protocols for utilizing this compound in both in vitro and in vivo models of fibrosis.

In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation of Cardiac Fibroblasts

This protocol describes the induction of myofibroblast differentiation in primary cardiac fibroblasts using TGF-β1 and the assessment of the inhibitory potential of this compound.

Materials:

  • Primary cardiac fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human TGF-β1

  • This compound (powder, to be reconstituted)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Reagents for Western Blotting (lysis buffer, primary antibodies for α-SMA, fibronectin, and a loading control like GAPDH or β-actin, secondary antibodies)

  • Reagents for Collagen Synthesis Assay ([3H]-proline, Trichloroacetic acid, Scintillation fluid)

Protocol:

  • Cell Culture: Culture primary cardiac fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed fibroblasts in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Serum Starvation: Once confluent, wash the cells with PBS and replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1 hour.

    • Induce myofibroblast differentiation by adding TGF-β1 to the media at a final concentration of 10 ng/mL.

    • Include appropriate controls: untreated cells, cells treated with TGF-β1 alone, and cells treated with this compound alone.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis of Fibrotic Markers:

    • Western Blotting for α-SMA and Fibronectin:

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against α-SMA and fibronectin, followed by the appropriate HRP-conjugated secondary antibodies.

      • Visualize the bands using a chemiluminescence detection system.

    • Collagen Synthesis Assay:

      • During the last 24 hours of incubation, add [3H]-proline to the culture medium.

      • After incubation, wash the cells with PBS and precipitate the protein with cold trichloroacetic acid.

      • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and the evaluation of this compound as a potential therapeutic agent.[5][6][7]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • Materials for tissue harvesting and processing (formalin, paraffin, etc.)

  • Materials for histological analysis (Masson's trichrome stain)

  • Materials for hydroxyproline assay (to quantify collagen content)

Protocol:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Induction of Pulmonary Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) in sterile saline.

    • The control group should receive an equal volume of sterile saline.

  • This compound Administration:

    • Based on previous in vivo studies with peptides and PAR2 antagonists, a therapeutic regimen could start 7 days after bleomycin instillation.

    • Administer this compound daily via intraperitoneal injection or another suitable route. A starting dose could be in the range of 1-10 mg/kg, to be optimized based on pilot studies.

    • The vehicle control group should receive injections of the vehicle used to dissolve this compound.

  • Monitoring: Monitor the animals for signs of distress and weight loss.

  • Euthanasia and Tissue Collection: Euthanize the mice at a predetermined time point (e.g., day 14 or 21 post-bleomycin).

  • Assessment of Pulmonary Fibrosis:

    • Histology: Perfuse the lungs with formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.

    • Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, which is a quantitative measure of collagen.

Visualizations

Signaling Pathway of PAR2 in Fibrosis

PAR2_Fibrosis_Pathway Protease Proteases (e.g., Tryptase) PAR2 PAR2 Protease->PAR2 Activates G_Protein G-protein Coupling PAR2->G_Protein TGF_beta_Receptor TGF-β Receptor (ALK5) PAR2->TGF_beta_Receptor Interacts with FSLLRY This compound FSLLRY->PAR2 Inhibits PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK ERK Activation Ca_PKC->ERK TGF_beta TGF-β1 Expression ERK->TGF_beta Induces Fibroblast_Activation Fibroblast Activation & Proliferation ERK->Fibroblast_Activation TGF_beta->Fibroblast_Activation Collagen_Production Collagen Production Fibroblast_Activation->Collagen_Production Fibrosis Fibrosis Collagen_Production->Fibrosis

Caption: Proposed signaling pathway of PAR2 in fibrosis and the inhibitory action of this compound.

Experimental Workflow: In Vitro Inhibition of Myofibroblast Differentiation

in_vitro_workflow Start Start: Cardiac Fibroblast Culture Serum_Starve Serum Starvation (24h) Start->Serum_Starve Pre_treat Pre-treatment: This compound (1h) Serum_Starve->Pre_treat Induce Induction: TGF-β1 (10 ng/mL) Pre_treat->Induce Incubate Incubation (48-72h) Induce->Incubate Analysis Analysis of Fibrotic Markers Incubate->Analysis Western Western Blot (α-SMA, Fibronectin) Analysis->Western Collagen Collagen Synthesis Assay ([3H]-proline incorporation) Analysis->Collagen End End Western->End Collagen->End

Caption: Workflow for assessing the anti-fibrotic effect of this compound in vitro.

Experimental Workflow: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

in_vivo_workflow Start Start: C57BL/6 Mice Induction Fibrosis Induction: Intratracheal Bleomycin Start->Induction Treatment Therapeutic Intervention: Daily this compound Injection (starting day 7) Induction->Treatment Euthanasia Euthanasia (Day 14 or 21) Treatment->Euthanasia Assessment Assessment of Pulmonary Fibrosis Euthanasia->Assessment Histology Histology (Masson's Trichrome) Assessment->Histology Hydroxyproline Hydroxyproline Assay Assessment->Hydroxyproline End End Histology->End Hydroxyproline->End

Caption: Workflow for evaluating the therapeutic potential of this compound in a mouse model of pulmonary fibrosis.

Conclusion

This compound represents a critical tool for elucidating the role of PAR2 in the pathogenesis of fibrosis. The provided protocols offer a framework for researchers to investigate its efficacy in relevant preclinical models. By blocking PAR2-mediated signaling, this compound holds promise for not only advancing our understanding of fibrotic mechanisms but also for the development of novel anti-fibrotic therapies. Further research is warranted to fully characterize its effects in a broader range of fibrotic conditions and to optimize its therapeutic application.

References

Troubleshooting & Optimization

FSLLRY-NH2 solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of the PAR2 antagonist peptide, FSLLRY-NH2, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and other physiological processes.[1] Its sequence contains a high proportion of hydrophobic amino acids (Phenylalanine, Leucine, Tyrosine), which can make it challenging to dissolve in purely aqueous solutions.[2][3] Hydrophobic peptides tend to aggregate, leading to incomplete solubilization and potentially inaccurate concentrations in experiments.[4][5]

Q2: I'm having trouble dissolving my lyophilized this compound powder in water. What should I do first?

A2: First, ensure you are not trying to dissolve it at too high a concentration. Different suppliers report varying solubility limits in water, ranging from 1 mg/mL to over 5 mg/mL, often requiring sonication.[6][7] The peptide is considered basic due to the Arginine (Arg) residue. For basic peptides, dissolution in a slightly acidic solution (e.g., using 10% acetic acid or 0.1% TFA) can improve solubility before diluting with your buffer.[3][8] However, the most common recommendation for hydrophobic peptides is to first use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[3][6][9]

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: The most consistently recommended solvent for creating a high-concentration stock solution of this compound is DMSO.[6][9][10] Solubility in DMSO is reported to be as high as 100 mg/mL.[6][9][10] Once dissolved in DMSO, the stock solution can be diluted with your aqueous buffer or media to the final working concentration. For most cellular assays, it is advisable to keep the final DMSO concentration below 1% (v/v) to avoid solvent-induced artifacts.[5]

Q4: Can I use sonication or heating to help dissolve the peptide?

A4: Yes, both methods can aid dissolution. Briefly sonicating the peptide solution (e.g., 3 cycles of 10-15 seconds, cooling on ice in between) is a standard procedure to break up aggregates and improve solubility.[3][6] Gentle warming can also be effective, but avoid excessive heat which could degrade the peptide.[3] A properly solubilized peptide will result in a clear, particle-free solution.[3]

Q5: How should I store my this compound stock solution?

A5: Lyophilized powder should be stored at -20°C or -80°C.[6] Once reconstituted in a solvent, it is critical to prevent degradation from repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[6][9]

Troubleshooting Guide

Problem: My this compound peptide precipitates when I dilute my DMSO stock into my aqueous buffer.
  • Cause: The peptide is crashing out of solution because the final concentration of the organic solvent is too low to maintain its solubility in the aqueous environment. This is a common issue with hydrophobic peptides.[2]

  • Solution 1: Decrease Final Concentration: Try diluting your stock to a lower final concentration in the aqueous buffer.

  • Solution 2: Modify Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.

  • Solution 3: Use Co-solvents: Some protocols for in-vivo use employ co-solvents like PEG300 and Tween-80 to maintain solubility in saline solutions.[6][10] This approach may be adaptable for in-vitro experiments depending on the assay's tolerance for these reagents.

Problem: The reported solubility in water is inconsistent. What concentration is safe to try?
  • Cause: Solubility can be batch-dependent and is highly sensitive to the exact reconstitution conditions (pH, temperature, agitation).

  • Solution: Always start by attempting to dissolve a small, non-critical amount of the peptide to test the solubility under your specific conditions. Begin with a conservative concentration (e.g., 1 mg/mL) in sterile water and use sonication.[6] If it dissolves fully, you can attempt higher concentrations. Refer to the Certificate of Analysis provided by your supplier for batch-specific data if available.

Quantitative Solubility Data

The solubility of this compound can vary between suppliers and measurement conditions. The following table summarizes publicly available data.

SolventReported SolubilityConditions / NotesSource
Water 1 mg/mLNo specific conditions mentioned.
Water 1.43 mg/mLRequires sonication.[6]
Water ≥5.19 mg/mLRequires sonication.[7]
DMSO 100 mg/mLRequires sonication. Use fresh, non-hygroscopic DMSO.[6][9][10]
Ethanol 7 mg/mLNo specific conditions mentioned.[10]

Experimental Protocols

Protocol 1: Reconstitution in an Organic Solvent (Recommended)
  • Preparation: Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 20-100 mg/mL).

  • Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate the solution in a water bath for 10-15 second bursts until the solution is clear. Cool on ice between bursts.

  • Dilution: For your experiment, serially dilute the DMSO stock solution into your final aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic to your system (typically <1%).

  • Storage: Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Reconstitution in an Aqueous Solution
  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature.

  • Solvent Addition: Add a small amount of sterile, deionized water or a slightly acidic buffer (e.g., 10% acetic acid) to the peptide.

  • Dissolution: Vortex thoroughly. If full dissolution is not achieved, sonicate in a cooled water bath as described in Protocol 1.

  • pH Adjustment & Dilution: If an acidic solvent was used, adjust the pH of the solution with a basic buffer (e.g., 0.1M ammonium bicarbonate) to bring it closer to neutral before diluting to the final volume with your experimental buffer.[4]

  • Storage: Use aqueous solutions fresh. If storage is necessary, filter-sterilize and store at 4°C for short-term use, but be aware that stability is lower than in frozen DMSO stocks.

Visualized Guides

G Troubleshooting Workflow for this compound Solubility start Start: Lyophilized This compound protocol1 Recommended Protocol: Use Organic Solvent (DMSO) start->protocol1 alt_protocol Alternative Protocol: Aqueous Solution start->alt_protocol dissolve_dmso Add DMSO to desired stock concentration (e.g., 100 mg/mL) protocol1->dissolve_dmso check_clear1 Is solution clear? dissolve_dmso->check_clear1 sonicate1 Vortex / Sonicate (cool on ice) check_clear1->sonicate1 No dilute Dilute stock into aqueous buffer check_clear1->dilute Yes sonicate1->check_clear1 check_precipitate Does it precipitate? dilute->check_precipitate success Success: Solution Ready for Use check_precipitate->success No fail Troubleshoot: - Lower final concentration - Change dilution method - Use co-solvents check_precipitate->fail Yes dissolve_water Add Water or slightly acidic buffer (e.g., 10% Acetic Acid) alt_protocol->dissolve_water check_clear2 Is solution clear? dissolve_water->check_clear2 sonicate2 Vortex / Sonicate (cool on ice) check_clear2->sonicate2 No end_alt Solution Ready for Use (Use Fresh) check_clear2->end_alt Yes sonicate2->check_clear2

Caption: A flowchart for dissolving this compound.

G This compound Action on PAR2 Signaling Pathway cluster_membrane Cell Membrane par2 PAR2 Receptor gq11 Gαq/11 par2->gq11 couples plc PLC gq11->plc ip3 IP3 plc->ip3 dag DAG plc->dag trypsin Activating Protease (e.g., Trypsin) trypsin->par2 Activates fsllry This compound (Antagonist) fsllry->par2 Blocks ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc inflammation Pro-inflammatory Responses ca_release->inflammation erk ERK Activation pkc->erk erk->inflammation

Caption: this compound blocks PAR2 activation and downstream signaling.

References

Stability of FSLLRY-NH2 in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the peptide FSLLRY-NH2 in stock solutions. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

For maximum stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3][4] When stored under these conditions, the peptide can be stable for several years.[2] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce long-term stability.[1][3]

Q2: What is the best way to store this compound in a stock solution?

The shelf-life of peptides in solution is limited.[2] If storage in solution is necessary, it is recommended to:

  • Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).[2][4]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3][5]

  • Store the aliquots at -20°C or, preferably, -80°C.[3][6] One vendor suggests that at -80°C, the stock solution can be stored for up to 6 months.

Q3: What is the recommended solvent for dissolving this compound?

The manufacturer's data indicates that this compound is soluble in water up to 1 mg/ml.[7] For preparing stock solutions, it is always best to start with a small amount of sterile, distilled water.[8] Given the peptide's sequence (Phe-Ser-Leu-Leu-Arg-Tyr-NH2), it contains a mix of hydrophobic (Phe, Leu) and basic (Arg) residues. If solubility in water is an issue:

  • Try adding a small amount of 10%-30% acetic acid to aid dissolution due to the basic arginine residue.[9]

  • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be used first, followed by slow dilution with the aqueous buffer.[8][10]

Q4: What are the potential causes of this compound degradation in solution?

Several factors can lead to the degradation of peptides in solution:

  • Oxidation: The tyrosine (Tyr) residue in the this compound sequence is susceptible to oxidation.[11] This can be accelerated by exposure to oxygen and certain metal ions.[5][12]

  • Hydrolysis: Peptide bonds can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.[5][12]

  • Repeated Freeze-Thaw Cycles: This process can physically stress the peptide, leading to aggregation and degradation.[1][2][3]

  • Bacterial Contamination: Microbes can efficiently hydrolyze peptides.[4][13] Always use sterile solvents and techniques.

Q5: How can I minimize the degradation of my this compound stock solution?

To ensure the stability of your peptide solution:

  • Store it in aliquots at -20°C or -80°C.[3][5][6]

  • Use sterile, oxygen-free water or buffers (pH 5-7) for dissolution.[4][14]

  • Avoid repeated freeze-thaw cycles.[2][6]

  • Protect the solution from light.[1][2]

  • Minimize exposure to atmospheric oxygen, especially if stored for extended periods.[3][5]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Lyophilized Powder-20°C or colderYearsStore in a dark, dry environment.[1][2][3] Allow to warm to room temperature before opening.[1][3]
Stock Solution-20°CUp to 1 month[15]Aliquot to avoid freeze-thaw cycles.[2] Use sterile buffer (pH 5-6).[2]
Stock Solution-80°CUp to 6 months[15]Preferred for longer-term solution storage.[3][5] Provides maximum stability.[6]

Table 2: Factors Affecting this compound Stability in Solution

FactorEffect on StabilityMitigation Strategy
pH Less stable at pH > 8. Optimal stability is generally at pH 5-6.[2]Use a sterile, slightly acidic buffer. If a basic pH is required, keep the solution chilled.[5]
Temperature Higher temperatures accelerate chemical degradation (e.g., hydrolysis, oxidation).Store solutions frozen at -20°C or -80°C.[6]
Oxygen Can cause oxidation of the Tyrosine (Y) residue.[11]Use degassed, oxygen-free solvents.[4][14] Purge vials with inert gas (nitrogen or argon).[1][3]
Freeze-Thaw Cycles Can cause aggregation and degradation of the peptide.[1][2]Aliquot stock solutions into single-use volumes.[2][3][4]
Microbial Growth Can lead to enzymatic degradation of the peptide.[2][13]Use sterile solvents and handle aseptically. Consider filtering through a 0.2 µm filter.[13]

Troubleshooting Guide

Issue 1: The lyophilized this compound powder will not dissolve.

  • Possible Cause: The peptide has significant hydrophobic character due to its Phenylalanine and Leucine residues.

  • Troubleshooting Steps:

    • Verify Procedure: Ensure the vial was at room temperature before opening and that a small test amount is being used first.[8][14]

    • Sonication: Briefly sonicate the solution in an ice bath to aid dissolution.[8] Be cautious, as prolonged sonication can generate heat and degrade the peptide.[9]

    • Adjust pH: Since the peptide contains a basic Arginine (R), adding a drop of dilute acetic acid (e.g., 10%) can improve solubility.[1][9]

    • Use Organic Solvent: If the peptide is still insoluble, dissolve it in a minimal amount of DMSO. Once fully dissolved, slowly add the solution dropwise to your aqueous buffer while vortexing.[8] Note: DMSO can interfere with some biological assays and may oxidize peptides containing Cys or Met, though this compound does not contain these residues.[10]

Issue 2: The peptide precipitates after the stock solution is added to the final buffer.

  • Possible Cause: The final concentration of the peptide exceeds its solubility limit in the assay buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Attempt the experiment with a lower final concentration of the peptide.

    • Optimize Dilution: Ensure the stock solution is added slowly to the final buffer while vortexing or stirring to promote rapid and even mixing.

    • Re-evaluate Stock Solvent: If using an organic solvent for the stock, ensure its final concentration in the assay buffer is low (typically <1%) and compatible with your experimental system.

Issue 3: Loss of biological activity is observed over time.

  • Possible Cause: The peptide has degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Protocol: Confirm that stock solutions were stored in single-use aliquots at -20°C or -80°C and that freeze-thaw cycles were avoided.[2][5]

    • Prepare Fresh Solution: Prepare a fresh stock solution from the lyophilized powder and repeat the experiment.

    • Assess Purity: If problems persist, the integrity of the peptide should be assessed using an analytical technique like HPLC to check for degradation products.[16] Mass spectrometry can be used to confirm the mass of the intact peptide and identify any modifications.[17]

Mandatory Visualizations

FSLLRY_Signaling_Pathway cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum FSLLRY This compound MRGPRC11 MrgprC11 Receptor FSLLRY->MRGPRC11 Binds Gq11 Gαq/11 MRGPRC11->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ (stored) Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Itch Sensation) Ca_cyto->Response

Caption: Signaling pathway of this compound via the MrgprC11 receptor.[18][19]

Peptide_Stability_Workflow start Prepare this compound Stock Solution store Store Aliquots under Different Conditions (e.g., -20°C, 4°C, RT) start->store sample Collect Samples at Time Points (T=0, T=1wk, T=4wk) store->sample hplc_prep Prepare Samples for HPLC Analysis sample->hplc_prep hplc_run Run RP-HPLC Analysis hplc_prep->hplc_run analyze Analyze Chromatogram: - Purity (%) - Degradation Peaks hplc_run->analyze decision Degradation Observed? analyze->decision ms_run Analyze by LC-MS to Identify Degradation Products decision->ms_run Yes end Determine Optimal Storage Conditions decision->end No ms_run->end

Caption: Experimental workflow for assessing peptide stability.

Solubility_Troubleshooting start This compound Fails to Dissolve in Water step1 Briefly Sonicate in Ice Bath start->step1 q1 Is it Soluble? step1->q1 step2 Add Dilute Acetic Acid (10%) Dropwise q1->step2 No end_success Peptide Solubilized q1->end_success Yes q2 Is it Soluble? step2->q2 step3 Dissolve in Minimal DMSO, then Dilute into Buffer q2->step3 No q2->end_success Yes step3->end_success end_fail Consult Technical Support

Caption: Troubleshooting workflow for peptide solubility issues.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in an appropriate solvent (e.g., water with 0.1% TFA).

    • Dilute the sample to a final concentration of 0.1 mg/mL with the initial mobile phase buffer (e.g., 95% Buffer A).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[16]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20][21]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[20]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[20]

    • Gradient: A shallow linear gradient is recommended for peptides, for example, 5% to 65% B over 30 minutes.[22]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for the peptide bond).[21]

    • Column Temperature: 30°C.

  • Data Analysis:

    • A pure peptide should yield a single, sharp peak.[21]

    • Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.[16]

    • The appearance of new, smaller peaks over time compared to a T=0 sample indicates degradation.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol is used to confirm the molecular weight of the intact peptide and to identify the mass of any degradation products or modifications.

  • Sample Preparation:

    • Samples are typically analyzed directly from the HPLC effluent (LC-MS) or prepared by diluting the stock solution in a suitable volatile buffer/solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred for accurate mass measurements.[17][20]

    • Scan Mode: Acquire full scan MS spectra in positive ion mode to determine the molecular weight of the intact peptide and any degradation products. The expected monoisotopic mass for this compound (C₃₉H₆₀N₁₀O₈) is approximately 796.46 Da.

    • Tandem MS (MS/MS): To characterize degradation products, select the precursor ion of the suspected degradant and subject it to fragmentation (e.g., using Collision-Induced Dissociation - CID).[17]

  • Data Interpretation:

    • Compare the measured mass of the main peak to the theoretical mass of this compound.

    • Analyze the masses of any additional peaks. For example, a +16 Da shift could indicate oxidation of the tyrosine residue.

    • Use de novo sequencing or database search software to analyze the MS/MS fragmentation pattern of degradation products to pinpoint the site of modification or cleavage.[17][23]

References

Technical Support Center: Optimizing FSLLRY-NH2 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of FSLLRY-NH2 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that primarily functions as a competitive antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2] It is designed to block the signaling cascade initiated by the activation of PAR2 by proteases such as trypsin.

Q2: What are the common applications of this compound in cell-based assays?

This compound is frequently used to investigate the role of PAR2 in various physiological and pathological processes. Common applications include studying its effects on intracellular calcium mobilization, inflammation, pain signaling, and cell proliferation.[3][4]

Q3: What is the recommended starting concentration for this compound in a cell-based assay?

The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the concentration of the PAR2 agonist being used. A common starting point for PAR2 antagonism is in the range of 0.5 µM to 50 µM.[4][5] For instance, one study showed effective antagonism of PAR2 at 0.5 µM.[4] However, an IC50 of 50 µM has been reported for the inhibition of PAR2 in KNRK cells.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in water and DMSO.[1][6] For long-term storage, it is recommended to store the peptide in powder form at -20°C or -80°C.[1][2][6] Once dissolved, it is advisable to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[1][6] Solutions are generally unstable and should be prepared fresh whenever possible.[2]

Q5: Are there any known off-target effects of this compound?

Yes, a critical consideration when using this compound is its potential for off-target effects. It has been shown to act as an agonist for Mas-related G protein-coupled receptors MrgprC11 and its human ortholog MRGPRX1.[7][8] This can lead to unintended biological responses, such as the induction of itch.[7][8] Therefore, it is crucial to include appropriate controls to verify that the observed effects are indeed mediated by PAR2 inhibition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to antagonize the PAR2 activation in your specific cell type or with the agonist concentration used.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM).
Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation.Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage of aliquots at -80°C.
Low PAR2 expression: The cell line you are using may not express sufficient levels of PAR2.Confirm PAR2 expression in your cell line using techniques such as qPCR, western blot, or flow cytometry.
Unexpected agonist-like effects observed Off-target activation of MrgprC11/MRGPRX1: this compound can activate these receptors, leading to downstream signaling events such as calcium mobilization.[7][8]Use a cell line that does not express MrgprC11 or MRGPRX1, if possible. Alternatively, use siRNA to knockdown the expression of these receptors. Include control experiments to differentiate between PAR2-mediated and Mrgpr-mediated effects.
High background signal in calcium assays Autofluorescence of this compound: At very high concentrations, the peptide itself might contribute to the fluorescence signal.Run a control with this compound alone (without cells or agonist) to check for autofluorescence at the wavelengths used in your assay.
Cell stress or death: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent.
Inconsistent results between experiments Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect receptor expression and signaling.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency for all experiments.
Inconsistent agonist concentration: The concentration or activity of the PAR2 agonist (e.g., trypsin) may vary between experiments.Prepare fresh agonist solutions for each experiment and ensure consistent activity.

Quantitative Data Summary

Parameter Value Cell Line/Model Reference
IC50 for PAR2 Inhibition 50 µMKNRK cells[5]
Effective Antagonist Concentration 0.5 µMHuman primary lung cells[4]
Concentration for Blocking Trypsin-induced PAR2 Activation 200 µMKNRK cells[5]
Solubility in DMSO 100 mg/mL (125.48 mM)N/A[1]
Solubility in Water 1 mg/mLN/A

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol provides a general framework for measuring changes in intracellular calcium levels in response to PAR2 activation and inhibition by this compound.

Materials:

  • Cells expressing PAR2

  • This compound

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in HBSS according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash the cells once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Carefully remove the dye loading solution.

    • Wash the cells 2-3 times with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • This compound Incubation:

    • Prepare a 2X stock solution of this compound at various concentrations in HBSS.

    • Add 100 µL of the 2X this compound solution to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) to ensure a stable signal.

  • Agonist Addition and Kinetic Measurement:

    • Prepare a 10X stock solution of the PAR2 agonist in HBSS.

    • Using the plate reader's injector, add 20 µL of the 10X agonist solution to each well.

    • Immediately begin kinetic measurement of fluorescence intensity for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Plot the fluorescence response as a function of time.

    • Determine the peak fluorescence or the area under the curve for each condition.

    • Generate a dose-response curve for this compound inhibition.

Visualizations

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq_alpha Gαq PAR2->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Signaling PKC->Downstream Trypsin Trypsin Trypsin->PAR2 Activates FSLLRY_NH2 This compound (Antagonist) FSLLRY_NH2->PAR2 Inhibits

Caption: PAR2 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Load cells with calcium dye A->B C Wash cells B->C D Incubate with This compound C->D E Measure baseline fluorescence D->E F Inject PAR2 agonist E->F G Kinetic fluorescence reading F->G H Calculate fluorescence change G->H I Generate dose-response curve H->I

Caption: Experimental workflow for a calcium mobilization assay.

Troubleshooting_Logic cluster_no_effect Troubleshoot No Effect cluster_agonist_effect Troubleshoot Agonist Effect Start Experiment with this compound ObservedEffect Observed Effect? Start->ObservedEffect ExpectedEffect Is the effect as expected (antagonism)? ObservedEffect->ExpectedEffect Yes NoEffect No/Weak Effect ObservedEffect->NoEffect No AgonistEffect Unexpected Agonist Effect ExpectedEffect->AgonistEffect No Success Experiment Successful ExpectedEffect->Success Yes IncreaseConc Increase this compound concentration NoEffect->IncreaseConc CheckMrgpr Consider MrgprC11/MRGPRX1 activation AgonistEffect->CheckMrgpr CheckPeptide Check peptide integrity (fresh stock) IncreaseConc->CheckPeptide CheckPAR2 Confirm PAR2 expression CheckPeptide->CheckPAR2 UseControls Use Mrgpr-negative cells or siRNA CheckMrgpr->UseControls

References

Technical Support Center: Troubleshooting FSLLRY-NH2 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FSLLRY-NH2 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a selective peptide antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3][4] It functions by blocking the signaling pathways activated by PAR2 agonists. However, it is crucial to note that this compound can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[5][6][7] This dual activity is a key consideration in experimental design and data interpretation.

Q2: I observed unexpected scratching and itching behavior in my animal models after administering this compound. What could be the cause?

This is a known off-target effect of this compound. The scratching behavior is induced by the activation of MrgprC11 in sensory neurons.[5][6][7][8] This activation triggers a downstream signaling cascade that leads to the sensation of itch. When designing experiments where itch is a confounding factor, it is important to consider this effect.

Q3: My in vivo experiment with this compound is not showing the expected efficacy. What are the potential reasons?

Several factors could contribute to a lack of efficacy in your in vivo experiments:

  • Peptide Stability and Degradation: Peptides can be susceptible to degradation by proteases in biological fluids. It is recommended to prepare solutions fresh for each experiment and handle them according to stability guidelines.[9][10]

  • Solubility Issues: Improper dissolution of the peptide can lead to inaccurate dosing. Ensure that the peptide is fully dissolved in a suitable vehicle.

  • Suboptimal Dosage: The effective dose of this compound can vary depending on the animal model, administration route, and the specific pathological condition being studied. A dose-response study may be necessary to determine the optimal concentration for your experiment.

  • Bioavailability: Peptides can have low bioavailability due to their size and susceptibility to degradation. The choice of administration route can significantly impact the amount of peptide that reaches the target tissue.

  • Target Engagement: Confirm that PAR2 is expressed and plays a significant role in the specific tissue and disease model you are investigating.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in water up to 1 mg/mL and in DMSO up to 100 mg/mL.[2] For long-term storage, it is recommended to store the lyophilized powder at -20°C.[2] If you need to store solutions, it is best to aliquot and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[11] However, for in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[9]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using this compound and other PAR2 antagonists. This data can be used as a reference for designing your experiments.

Table 1: In Vivo Dosages of this compound and Related PAR2 Antagonists

CompoundAnimal ModelAdministration RouteDosageObserved EffectReference
This compoundRat (Asphyxial Cardiac Arrest)Intranasal50 µg per ratImproved neurological outcome and reduced neuronal degeneration.[1][3]
C391 (PAR2 Antagonist)Mouse (Thermal Hyperalgesia)Intra-hind paw7.5 - 75 µgDose-dependent blockage of thermal hyperalgesia, with maximum effect at 75 µg.[12]
C781 (β-Arrestin Biased PAR2 Antagonist)Mouse (PAR2 Agonist-Evoked Nociception)IntraperitonealED₅₀ of 6.3 mg/kgPrevention and reversal of mechanical and spontaneous nociceptive behaviors.[13]
Anti-PAR2 AntibodiesMouse (DTH Inflammation Model)Not Specified20 mg/kg72% inhibition of inflammatory swelling.[1]

Table 2: Expected Quantitative Outcomes in Pain and Inflammation Models with PAR2 Antagonism

Model TypeEndpointExpected Outcome with PAR2 Antagonist
Inflammatory Pain (e.g., Carrageenan-induced)Paw EdemaReduction in paw volume/thickness.
Thermal Hyperalgesia (Hargreaves Test)Increase in paw withdrawal latency.
Neuropathic Pain (e.g., Paclitaxel-induced)Mechanical Allodynia (von Frey Test)Increase in paw withdrawal threshold.
Spontaneous Pain (Mouse Grimace Scale)Reduction in grimace score.

Experimental Protocols

Below are detailed methodologies for key experimental procedures involving this compound.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a method for preparing an injectable solution of this compound.

Materials:

  • This compound peptide

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to make a 10 mg/mL stock, dissolve 1 mg of this compound in 100 µL of DMSO. Use ultrasonication if necessary to ensure complete dissolution.[14]

  • Working Solution Preparation (Example for a final concentration of 2.5 mg/mL):

    • This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14][15]

    • In a sterile microcentrifuge tube, add the solvents in the following order, ensuring the solution is clear after each addition:

      • Add the required volume of your this compound DMSO stock solution.

      • Add PEG300.

      • Add Tween-80.

      • Add Saline to reach the final volume.

    • Vortex gently to mix.

    • It is recommended to prepare this working solution fresh on the day of the experiment.[9]

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum.[16]

  • Injection:

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 25-27 gauge)

Procedure:

  • Animal Restraint: Gently scruff the mouse by the loose skin over the neck and shoulders.

  • Injection Site: The dorsal midline, between the shoulder blades, is a common site for SC injections.

  • Injection:

    • Lift the skin to create a "tent."

    • Insert the needle, bevel up, into the base of the skin tent.

    • Aspirate briefly to check for blood.

    • Inject the solution. A small bleb will form under the skin.

    • Withdraw the needle and return the mouse to its cage.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways associated with this compound's dual activity.

FSLLRY_NH2_Signaling cluster_PAR2 PAR2 Signaling (Antagonized by this compound) cluster_Mrgpr MrgprC11/X1 Signaling (Activated by this compound) FSLLRY This compound PAR2 PAR2 FSLLRY->PAR2 Antagonist MrgprC11 MrgprC11 / MRGPRX1 FSLLRY->MrgprC11 Agonist Gq11_PAR2 Gq/11 PAR2->Gq11_PAR2 cAMP ↓ cAMP PAR2->cAMP ERK ↑ ERK PAR2->ERK Rho ↑ Rho PAR2->Rho Gq11_Mrgpr Gαq/11 MrgprC11->Gq11_Mrgpr PLC_PAR2 PLC Gq11_PAR2->PLC_PAR2 Ca_PKC ↑ [Ca2+], PKC PLC_PAR2->Ca_PKC Inflammation_Pain_PAR2 Inflammation & Pain Ca_PKC->Inflammation_Pain_PAR2 cAMP->Inflammation_Pain_PAR2 ERK->Inflammation_Pain_PAR2 Rho->Inflammation_Pain_PAR2 PLC_Mrgpr PLC Gq11_Mrgpr->PLC_Mrgpr IP3R IP3 Receptor PLC_Mrgpr->IP3R TRPC TRPC Channels PLC_Mrgpr->TRPC Ca_Mrgpr ↑ [Ca2+] IP3R->Ca_Mrgpr TRPC->Ca_Mrgpr Itch Itch Sensation Ca_Mrgpr->Itch

Caption: Dual signaling pathways of this compound.

Experimental Workflow

This diagram outlines a typical workflow for an in vivo experiment with this compound.

InVivo_Workflow A 1. Experimental Design - Select animal model - Determine dosage and route - Define endpoints B 2. This compound Preparation - Dissolve in appropriate vehicle - Prepare fresh solution A->B D 4. This compound Administration - IP, SC, IN, or other routes - Administer vehicle to control group B->D C 3. Animal Acclimatization - Allow animals to adapt to housing - Baseline measurements C->D E 5. Induction of Pathology (if applicable) - e.g., Carrageenan injection for inflammation - e.g., Paclitaxel for neuropathic pain D->E F 6. Endpoint Measurement - Behavioral tests (e.g., von Frey) - Physiological measurements (e.g., paw edema) - Tissue collection for analysis E->F G 7. Data Analysis - Statistical comparison - Interpretation of results F->G

Caption: General workflow for in vivo experiments.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues in this compound in vivo experiments.

Troubleshooting_Logic Start Problem Encountered NoEffect Lack of Efficacy? Start->NoEffect UnexpectedEffect Unexpected Side Effects? Start->UnexpectedEffect NoEffect->UnexpectedEffect No CheckDose Check Dosage and Route - Is the dose appropriate? - Is the administration route optimal? NoEffect->CheckDose Yes Itching Itching/Scratching Observed? UnexpectedEffect->Itching Yes End Resolution UnexpectedEffect->End No CheckPrep Check Peptide Preparation - Was it fully dissolved? - Was the solution fresh? CheckDose->CheckPrep CheckModel Validate Animal Model - Does the model express PAR2? - Is the pathology PAR2-dependent? CheckPrep->CheckModel CheckModel->End MrgprActivation Cause: MrgprC11/X1 Activation Solution: Acknowledge as off-target effect. Consider alternative PAR2 antagonists if available. Itching->MrgprActivation Yes OtherSideEffect Other Unexpected Effects? Itching->OtherSideEffect No MrgprActivation->End ConsiderOffTarget Consider other off-target effects or vehicle-related issues. OtherSideEffect->ConsiderOffTarget Yes OtherSideEffect->End No ConsiderOffTarget->End

Caption: Troubleshooting flowchart for this compound.

References

Technical Support Center: FSLLRY-NH2 and Unexpected Scratching Behavior in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected scratching behavior in mice following the administration of FSLLRY-NH2. While traditionally known as a Protease-Activated Receptor 2 (PAR2) antagonist, recent findings indicate that this compound can induce an itch response through an off-target activation of the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a PAR2 antagonist, but we are observing significant scratching in our mice. Is this a known side effect?

A1: Yes, this is a documented off-target effect. While this compound is an antagonist for PAR2, it has been shown to act as an agonist for the MrgprC11 receptor in mice, which is involved in itch signaling.[1][2] This activation of MrgprC11 is what leads to the observed scratching behavior and is independent of PAR2.[4]

Q2: What is the proposed mechanism for this compound-induced scratching?

A2: this compound directly binds to and activates MrgprC11 on sensory neurons.[1][2] This activation initiates a downstream signaling cascade involving the Gαq/11 protein, which in turn activates Phospholipase C (PLC). PLC activation leads to the production of inositol triphosphate (IP3), which binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of intracellular calcium stores. This increase in intracellular calcium concentration, potentially amplified by the opening of TRPC ion channels, leads to neuronal activation and the sensation of itch, manifesting as scratching behavior.[1][2][3]

Q3: Does the scratching behavior depend on the dose of this compound?

A3: Yes, the scratching behavior induced by this compound has been found to be dose-dependent.[1][2][3] Higher concentrations of this compound are expected to elicit a more robust scratching response.

Q4: We are working with PAR2 knockout mice and still observe scratching after this compound administration. Does this confirm the off-target effect?

A4: Yes, the observation of scratching behavior in PAR2 knockout mice following this compound injection is strong evidence for the off-target effect mediated by MrgprC11.[4] This demonstrates that the itch response is not dependent on the presence of PAR2.

Q5: How can we be sure that the scratching we see is due to itch and not pain?

A5: While both itch and pain are sensory modalities, specific behavioral patterns can help differentiate them. Itch typically elicits a stereotyped scratching response with the hind limbs directed towards the injection site. Pain, on the other hand, might lead to behaviors like licking, biting, or flinching. The "cheek model of itch" in mice is a useful paradigm where itch-inducing substances primarily cause hind-limb scratching, while pain-inducing agents tend to evoke wiping with the forelimb.[5]

Troubleshooting Guide

Issue Possible Cause Recommendation
High variability in scratching behavior between mice Genetic differences between mouse strains.Different mouse strains can exhibit varying sensitivities to pruritic stimuli.[6] Ensure you are using a consistent inbred strain for all experiments. ICR mice are often reported as good responders to itch-inducing stimuli.
Improper injection technique leading to variable dosage delivery.Ensure consistent intradermal injection technique. A successful intradermal injection should form a visible bleb under the skin.[7] Refer to the detailed experimental protocol below.
Stress or environmental factors.Acclimatize mice to the experimental room and handling procedures to minimize stress-induced behaviors. Perform experiments at the same time of day to account for circadian rhythms in activity.[8]
No scratching observed after this compound injection Insufficient dose of this compound.The scratching response is dose-dependent.[1][2][3] Consider performing a dose-response study to determine the optimal concentration for your experimental setup.
Incorrect injection site or technique.Ensure the injection is intradermal at the nape of the neck, a common site for inducing scratching behavior.[9] Subcutaneous or intramuscular injections may not be as effective at inducing a localized itch response.
Degradation of the peptide.Peptides can be susceptible to degradation. Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Excessive or prolonged scratching leading to skin lesions High concentration of this compound.Reduce the concentration of this compound administered. High levels of scratching can lead to self-injury.
Contamination of the injectable solution.Use sterile techniques for preparing and administering all solutions to prevent infection, which could exacerbate skin irritation.
Difficulty in quantifying scratching behavior accurately Subjectivity in manual scoring.To ensure consistency, have the same trained individual score all videos, or use multiple blinded scorers and assess inter-rater reliability. Automated video analysis systems can also be employed for objective quantification.[10][11]
Inadequate video recording setup.Ensure the recording environment is well-lit and the camera angle provides a clear view of the mouse's hind limbs and the injection site.

Data Presentation

Table 1: Summary of this compound Effect on Scratching Behavior in Mice

ParameterObservationReference
Behavioral Response Dose-dependent increase in scratching bouts.[1][2][3]
Mechanism of Action Activation of MrgprC11.[1][2][3]
Effect in PAR2 KO Mice Scratching behavior is still present.[4]
Onset of Scratching Typically peaks within the first 30 minutes post-injection.[12]
Comparison to Saline Control Significantly more scratching bouts than vehicle-injected controls.[12]

Table 2: Effect of this compound on Intracellular Calcium Concentration in MrgprC11-Expressing Cells

Cell TypeTreatmentResponseReference
HEK293T cells expressing MrgprC11This compoundDose-dependent increase in intracellular Ca2+ concentration.[1][2][3]
Mouse Dorsal Root Ganglion (DRG) NeuronsThis compoundActivation and increase in intracellular Ca2+ in a subset of neurons.[1][2]

Experimental Protocols

Protocol 1: Assessment of Scratching Behavior in Mice

1. Animal Preparation:

  • Use male ICR mice (8-10 weeks old). Other strains can be used, but consistency is key.

  • Acclimatize animals to the testing environment for at least 1 hour before the experiment.

  • Gently shave a small area on the nape of the neck 24 hours prior to injection to allow for clear visualization of the injection site.

2. Reagent Preparation:

  • Dissolve this compound peptide in sterile, pyrogen-free 0.9% saline to the desired concentrations.

  • Prepare a vehicle control group with 0.9% saline only.[13][14][15]

3. Intradermal Injection:

  • Gently restrain the mouse.

  • Using a 30-gauge needle attached to a Hamilton syringe, perform an intradermal injection of 20-50 µL of the this compound solution or vehicle into the shaved area on the nape of the neck.[16][17]

  • A successful injection will raise a small, transient bleb under the skin.[7]

4. Behavioral Observation and Quantification:

  • Immediately after injection, place the mouse in a clean observation chamber.

  • Record the mouse's behavior for at least 30-60 minutes using a video camera.[12]

  • A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the paw or returning the paw to the floor.[18]

  • Quantify the total number of scratching bouts during the observation period.

5. Statistical Analysis:

  • Compare the number of scratching bouts between the this compound treated groups and the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test for multiple dose groups.[8] A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: In Vitro Calcium Imaging in Cultured Mouse DRG Neurons

1. DRG Neuron Culture:

  • Isolate dorsal root ganglia (DRGs) from adult mice.

  • Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration.

  • Plate the neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture in an appropriate neuronal medium.

2. Fura-2 AM Loading:

  • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).[1][19]

  • On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 2-5 µM.[20][21]

  • Incubate the cultured DRG neurons with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.[1][19]

  • Wash the cells with the physiological buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.[1]

3. Calcium Imaging:

  • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

  • Continuously perfuse the cells with the physiological buffer.

  • Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Apply this compound at the desired concentration to the perfusion buffer.

  • Record the changes in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.[4][22]

4. Data Analysis:

  • Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after this compound application.

  • Quantify the percentage of neurons responding to this compound.

  • If desired, calibrate the fluorescence ratio to absolute intracellular calcium concentrations using ionomycin and calcium-free/high-calcium solutions.

Mandatory Visualizations

FSLLRY_NH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FSLLRY This compound MrgprC11 MrgprC11 FSLLRY->MrgprC11 Binds & Activates Gq11 Gαq/11 MrgprC11->Gq11 Activates TRPC TRPC Channel MrgprC11->TRPC May Activate PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_influx Ca²⁺ Influx TRPC->Ca_influx IP3R IP3R IP3->IP3R Binds & Activates Ca_release Ca²⁺ Release IP3R->Ca_release Neuronal_Activation Neuronal Activation (Itch Sensation) Ca_release->Neuronal_Activation Ca_influx->Neuronal_Activation

Caption: Signaling pathway of this compound-induced itch via MrgprC11.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Prep 1. Animal Preparation (Shaving) Reagent_Prep_invivo 2. Reagent Preparation (this compound & Vehicle) Injection 3. Intradermal Injection (Nape of Neck) Reagent_Prep_invivo->Injection Observation 4. Behavioral Observation (Video Recording) Injection->Observation Quantification_invivo 5. Data Quantification (Scratching Bouts) Observation->Quantification_invivo Analysis_invivo 6. Statistical Analysis Quantification_invivo->Analysis_invivo DRG_Culture 1. DRG Neuron Culture Fura2_Loading 2. Fura-2 AM Loading DRG_Culture->Fura2_Loading Ca_Imaging 3. Calcium Imaging Fura2_Loading->Ca_Imaging Data_Analysis_invitro 4. Data Analysis Ca_Imaging->Data_Analysis_invitro

Caption: Workflow for investigating this compound-induced scratching.

References

Technical Support Center: FSLLRY-NH2 Activation of MrgprC11 and MRGPRX1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide FSLLRY-NH2 and the Mas-related G protein-coupled receptors, MrgprC11 (mouse) and MRGPRX1 (human).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on MrgprC11 and MRGPRX1?

A1: this compound, a peptide previously known as a Protease-Activated Receptor 2 (PAR2) antagonist, has been identified as a specific agonist for the mouse Mas-related G protein-coupled receptor C11 (MrgprC11).[1][2] It also moderately activates the human ortholog, MRGPRX1.[1][2] The activation of these receptors by this compound is dose-dependent.[1][2]

Q2: What is the downstream signaling pathway activated by this compound in cells expressing MrgprC11 or MRGPRX1?

A2: this compound stimulates the Gαq/11 signaling cascade upon binding to MrgprC11 and MRGPRX1.[1][2] This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a measurable increase in cytosolic calcium levels. This signaling may also involve the activation of Transient Receptor Potential (TRP) channels.[1][2]

Q3: What are the expected outcomes of this compound activation of these receptors in vivo?

A3: In mice, the activation of MrgprC11 by this compound has been shown to induce scratching behaviors, suggesting a role in itch sensation.[1][2] This finding is significant as it reveals an "off-target" effect of a compound designed as a PAR2 antagonist.

Quantitative Data

Table 1: Ligand Activity on MrgprC11 and MRGPRX1

LigandReceptorActivityEC50Reference
This compoundMrgprC11AgonistNot Reported[1][2]
This compoundMRGPRX1Moderate AgonistNot Reported[1][2]
SLIGRLMrgprC11Agonist10.1 µM[3]

Experimental Protocols

Calcium Imaging Assay for MrgprC11/MRGPRX1 Activation in HEK293T Cells

This protocol outlines the measurement of intracellular calcium mobilization in HEK293T cells transiently expressing MrgprC11 or MRGPRX1 upon stimulation with this compound.

Materials:

  • HEK293T cells

  • Mammalian expression vector containing MrgprC11 or MRGPRX1 cDNA

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound peptide

  • Ionomycin (positive control)

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells onto a poly-D-lysine coated 96-well plate at a density of 4 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Transfect the cells with the MrgprC11 or MRGPRX1 expression vector according to the transfection reagent manufacturer's protocol.

    • Incubate the transfected cells for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution. Further dilute the stock solution in HBSS (with 20 mM HEPES) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Aspirate the culture medium from the wells and wash twice with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

  • Calcium Flux Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the desired concentration of this compound to the wells using the instrument's liquid handler.

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

    • At the end of the experiment, add ionomycin (a calcium ionophore) as a positive control to determine the maximal calcium response.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the response to the baseline fluorescence (F/F0).

    • Plot the change in fluorescence intensity over time.

    • For dose-response curves, plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No response or very weak response to this compound in transfected cells. 1. Low transfection efficiency. 2. Poor receptor expression or trafficking to the cell surface. 3. Inactive this compound peptide. 4. Problems with the calcium dye.1. Optimize transfection conditions (DNA to reagent ratio, cell density). Use a reporter plasmid (e.g., GFP) to visually assess transfection efficiency. 2. Verify receptor expression via Western blot or immunofluorescence. Co-transfect with a chaperone protein if necessary. 3. Check the storage and handling of the peptide. Prepare fresh solutions. Test a known agonist for the receptor if available. 4. Ensure proper loading and de-esterification of the calcium dye. Use a positive control like ionomycin or ATP (for endogenous purinergic receptors) to confirm cell viability and dye function.
High background fluorescence. 1. Incomplete removal of extracellular dye. 2. Cell death leading to dye leakage. 3. Autofluorescence from the compound or media.1. Increase the number of washes after dye loading. 2. Check cell viability using a trypan blue exclusion assay. Optimize cell handling to minimize stress. 3. Run a control with the compound in cell-free wells to check for autofluorescence.
Inconsistent results between wells or experiments. 1. Uneven cell seeding. 2. Variation in transfection efficiency. 3. Edge effects in the microplate. 4. Inconsistent liquid handling.1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare a master mix for transfection to ensure consistency. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. 4. Use a calibrated multichannel pipette or an automated liquid handler for additions.
Signal fades quickly. 1. Receptor desensitization or internalization. 2. Phototoxicity or photobleaching.1. This can be a normal physiological response. Analyze the peak response. 2. Reduce the excitation light intensity and/or the exposure time.

Visualizations

Signaling Pathway of this compound Activation of MrgprC11/MRGPRX1

FSLLRY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MrgprC11_MRGPRX1 MrgprC11 / MRGPRX1 G_protein Gαq/11 MrgprC11_MRGPRX1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Triggers FSLLRY This compound FSLLRY->MrgprC11_MRGPRX1 Binds

Caption: Signaling cascade initiated by this compound binding to MrgprC11/MRGPRX1.

Experimental Workflow for Calcium Imaging Assay

Calcium_Imaging_Workflow Start Start Cell_Culture Seed HEK293T cells in 96-well plate Start->Cell_Culture Transfection Transfect with MrgprC11/MRGPRX1 plasmid Cell_Culture->Transfection Incubation1 Incubate for 24-48 hours Transfection->Incubation1 Dye_Loading Load cells with Calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 30-60 min, then wash Dye_Loading->Incubation2 De_esterification Allow dye de-esterification (20-30 min) Incubation2->De_esterification Plate_Reader Place plate in fluorescence reader De_esterification->Plate_Reader Baseline Record baseline fluorescence Plate_Reader->Baseline Compound_Addition Add this compound Baseline->Compound_Addition Kinetic_Read Measure fluorescence kinetically Compound_Addition->Kinetic_Read Data_Analysis Analyze data (F/F0, EC50) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the calcium imaging assay.

References

Navigating Unexpected Results with FSLLRY-NH2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting or unexpected results when using the peptide FSLLRY-NH2. While widely documented as a selective antagonist for Protease-Activated Receptor 2 (PAR2), emerging evidence reveals off-target effects that can lead to paradoxical outcomes. This guide aims to clarify these complexities and provide actionable solutions for interpreting your experimental data.

Frequently Asked Questions (FAQs)

Q1: My application of this compound, intended to block PAR2, is causing an unexpected excitatory or pro-inflammatory response. Why is this happening?

A1: While this compound is a known antagonist of PAR2, it has been shown to act as an agonist for Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][2] This activation can trigger downstream signaling cascades, such as intracellular calcium mobilization, leading to physiological responses like itch and sensory neuron activation.[1][2] Therefore, your observed excitatory effect might be an off-target consequence of MrgprC11/MRGPRX1 activation rather than a PAR2-mediated event.

Q2: I am observing scratching behavior in my animal models after administering this compound. Is this a known side effect?

A2: Yes, this is a documented off-target effect. Studies have demonstrated that this compound induces scratching behaviors in mice through the activation of MrgprC11, a receptor expressed in sensory neurons and involved in itch sensation.[1][2] This effect was observed even in PAR2 knockout mice, confirming that it is independent of PAR2 antagonism.[1]

Q3: How can I differentiate between the PAR2 antagonist effects and the MrgprC11/MRGPRX1 agonist effects of this compound in my experiments?

A3: To dissect these dual activities, consider the following strategies:

  • Use of specific cell lines: Employ cell lines that endogenously express only one of the target receptors (PAR2 or MrgprC11/MRGPRX1) or use transfected cell lines to isolate the signaling pathways.

  • Employing knockout models: Utilize PAR2 knockout and/or MrgprC11/MRGPRX1 knockout animal models to delineate the specific receptor responsible for the observed phenotype.[1]

  • Pharmacological blockade: If available, use a specific antagonist for MrgprC11/MRGPRX1 in conjunction with this compound to block its off-target effects.

Q4: What is the recommended concentration range for using this compound as a PAR2 antagonist?

A4: The effective concentration of this compound can vary significantly depending on the experimental system. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific application. Below is a summary of concentrations used in various studies.

Data Summary: Experimental Concentrations of this compound

Experimental SystemApplicationConcentrationReference
KNRK cells (PAR2-transfected)PAR2 inhibitionIC50 of 50 µM[3]
HEK293T cells (MrgprC11-expressing)MrgprC11 activationDose-dependent[1][2]
Primary lung cellsPAR2 antagonism0.5 µM[4][5]
In vivo (rats)Neuroprotection50 µg per rat (intranasal)[6]
In vivo (rats)Antinociception10 µg (intrathecal)[7]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected increase in intracellular calcium Activation of MrgprC11/MRGPRX1 which signals through Gαq/11, leading to phospholipase C activation and subsequent calcium release.[1][2]1. Verify the expression of MrgprC11/MRGPRX1 in your experimental model. 2. Use a cell line that does not express these receptors to confirm PAR2-specific effects. 3. If possible, use a selective MrgprC11/MRGPRX1 antagonist.
Contradictory in vivo results (e.g., pro-inflammatory instead of anti-inflammatory effects) The pro-inflammatory or pruritic effects of MrgprC11/MRGPRX1 activation may be masking or overriding the intended anti-inflammatory effects of PAR2 antagonism.1. Carefully observe and quantify any scratching or itch-related behaviors in your animal models. 2. Consider using PAR2 and/or MrgprC11 knockout animals to isolate the receptor-specific effects.[1]
Lack of inhibitory effect on PAR2 activation 1. Suboptimal concentration of this compound. 2. Degradation of the peptide. 3. The specific PAR2 agonist used may not be effectively blocked by this compound.1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Ensure proper storage and handling of the peptide to prevent degradation. Store at -20°C or -80°C.[6][8] 3. this compound is reported to block trypsin-mediated PAR2 activation but not necessarily activation by synthetic agonists like SLIGRL-NH2.[9]

Signaling Pathways and Experimental Workflow

To visually represent the dual activity of this compound and guide experimental design, the following diagrams illustrate the involved signaling pathways and a suggested workflow for deconvoluting conflicting results.

FSLLRY_Signaling cluster_FSLLRY This compound cluster_PAR2 PAR2 Pathway cluster_Mrgpr MrgprC11/MRGPRX1 Pathway FSLLRY This compound PAR2 PAR2 FSLLRY->PAR2 Blocks Mrgpr MrgprC11/MRGPRX1 FSLLRY->Mrgpr Activates PAR2_effect Antagonism (e.g., Anti-inflammatory) PAR2->PAR2_effect Inhibition of Downstream Signaling Gaq Gαq/11 Mrgpr->Gaq PLC PLC Gaq->PLC Ca ↑ [Ca2+]i PLC->Ca Mrgpr_effect Agonism (e.g., Itch, Neuro-inflammation) Ca->Mrgpr_effect Leads to

Caption: Dual signaling pathways of this compound.

Caption: Troubleshooting workflow for conflicting results.

Experimental Protocols

Calcium Imaging for Assessing Receptor Activation

This protocol is adapted from methodologies used to measure intracellular calcium mobilization upon receptor activation.[1][2][4]

  • Cell Culture:

    • Seed cells (e.g., HEK293T transfected with PAR2 or MrgprC11/MRGPRX1, or primary cells) in a 96-well black-walled, clear-bottom plate.

    • Culture cells to 90-95% confluency under standard conditions (37°C, 5% CO2).[4]

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 Direct™ Calcium Assay Kit) according to the manufacturer's instructions.

    • Remove cell culture medium and add the dye-loading solution to each well.

    • Incubate for a specified time (e.g., 45 seconds to 2 hours, optimization may be required) at 37°C.[4][5]

  • Compound Preparation and Addition:

    • Prepare stock solutions of this compound and any agonists (e.g., Trypsin, SLIGRL-NH2, AC264613) in an appropriate solvent (e.g., DMSO).[3]

    • Dilute the compounds to the desired final concentrations in a suitable assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure baseline fluorescence (Excitation ~485 nm, Emission ~528 nm).

    • Add the test compounds (this compound, agonist, or co-administration) to the wells.

    • Immediately begin kinetic reading of fluorescence intensity at short intervals for a defined period to capture the rapid calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the baseline fluorescence (ΔF/F0) or to the response of a positive control.

    • Plot dose-response curves to determine EC50 or IC50 values.

By understanding the dual nature of this compound and employing rigorous experimental controls, researchers can effectively navigate conflicting results and generate robust, interpretable data.

References

Cell viability issues with high concentrations of FSLLRY-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with high concentrations of the PAR2 antagonist peptide, FSLLRY-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a synthetic peptide that functions as a selective antagonist for the Proteinase-Activated Receptor 2 (PAR2).[1] It is widely used in research to block PAR2 signaling, which is implicated in inflammation, pain, and other pathophysiological processes. It works by competitively inhibiting the receptor, with a reported IC50 of 50 µM in PAR2-expressing KNRK cells.[2]

Q2: What are the recommended working concentrations for this compound?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. For in vitro studies, concentrations can range from the low micromolar (µM) up to 200 µM.[2] It is always recommended to perform a dose-response experiment to determine the effective concentration for your specific model system.

Q3: How should I properly dissolve and store this compound?

A3:

  • Dissolving: this compound is soluble in water (up to 1 mg/ml) and DMSO (up to 100 mg/mL).[1] For cell-based assays, it is common to first prepare a high-concentration stock solution in DMSO. This stock can then be diluted in your cell culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in your culture is non-toxic to your cells (typically ≤0.1% to 0.5%).

  • Storage: The lyophilized peptide should be stored at -20°C or -80°C.[1] Once dissolved, it is best to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]

Q4: What are the known downstream signaling pathways of PAR2?

A4: PAR2 is a G protein-coupled receptor (GPCR). Its activation triggers multiple intracellular signaling cascades. The primary pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC). PAR2 can also signal through other pathways, including the MAPK/ERK pathway, and can be involved in the production of inflammatory cytokines.

Troubleshooting Guide: Cell Viability Issues

Q5: My cells show decreased viability at high concentrations of this compound. What are the potential causes?

A5: High concentrations of peptides can sometimes lead to cytotoxicity due to a variety of factors. Here are the most likely causes for the issues observed with this compound:

  • Off-Target Receptor Activation: While this compound is a PAR2 antagonist, it has been shown to activate the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1 in a dose-dependent manner.[3][4] This off-target activation can initiate unintended signaling cascades that may lead to cellular stress or apoptosis, especially at higher concentrations.

  • Solvent Toxicity: The solvent used to dissolve the peptide, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is below the tolerance level for your specific cell line (usually under 0.5%). Always include a vehicle control (medium with the same DMSO concentration as your highest peptide dose) in your experiments.

  • Peptide Aggregation: At high concentrations, peptides can sometimes aggregate, forming structures that may be cytotoxic to cells. This can be influenced by the peptide sequence, concentration, pH, and temperature.

  • Contaminants: The peptide preparation may contain residual contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can be cytotoxic.

dot```dot graph Troubleshooting_Causes { graph [rankdir="LR", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="High Concentration\nof this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Decreased Cell Viability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="Off-Target Activation\n(e.g., MrgprC11/X1)", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="Solvent Toxicity\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="Peptide Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="Synthesis Contaminants\n(e.g., TFA)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="leads to"]; B -> {C1, C2, C3, C4} [label="Potential Causes"]; }

Caption: Workflow for a dose-response cell viability experiment.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This table shows example data from a cell viability assay (e.g., MTT) on a hypothetical cell line treated with this compound for 48 hours.

This compound Conc. (µM)Vehicle ControlCell Viability (%)Std. Deviation
00.5% DMSO1004.5
100.5% DMSO98.75.1
500.5% DMSO95.24.8
1000.5% DMSO88.66.2
2000.5% DMSO70.17.5
4000.5% DMSO45.88.1

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Signaling Pathway Visualization

The diagram below illustrates the known dual activity of this compound, which can help in understanding potential sources of unexpected cell behavior.

dot

Signaling_Pathway cluster_0 This compound Actions cluster_1 Cellular Receptors cluster_2 Downstream Effects peptide This compound PAR2 PAR2 peptide->PAR2 Antagonizes MrgprC11 MrgprC11 / X1 peptide->MrgprC11 Activates (at high conc.) Inhibition Inhibition of PAR2 Signaling PAR2->Inhibition Activation Activation of MrgprC11/X1 Signaling (Off-Target) MrgprC11->Activation Unintended Potential Unintended Cellular Responses Activation->Unintended

References

Validation & Comparative

A Comparative Guide to PAR2 Antagonists: FSLLRY-NH2 Versus Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the peptide antagonist FSLLRY-NH2 with other notable protease-activated receptor 2 (PAR2) antagonists. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tool for their studies on PAR2, a key receptor implicated in inflammation, pain, and various other physiological and pathological processes.

Quantitative Comparison of PAR2 Antagonists

The following table summarizes the in vitro potency of this compound and other selected PAR2 antagonists. Potency is a critical parameter for evaluating and comparing the efficacy of different inhibitors.

AntagonistTypePotency (IC50/Ki)Target Species/Cell LineNotes
This compound Peptide50 - 200 µMPAR2-KNRK cellsCompetitive antagonist.[1] Also shown to activate MrgprC11, inducing itch.[2][3]
GB-88 Non-peptideIC50: 2 µM (Ca2+ release)HT29 cellsOrally active, selective, but also shows biased agonism.[4][5][6][7]
ENMD-1068 Non-peptideIC50: 5 mM-Weak inhibitor.[1][8]
K-14585 PeptidomimeticKi: 0.627 µMHuman PAR2Competitive inhibitor.
C391 PeptidomimeticIC50: 1.3 µM (Ca2+ signaling)16HBE14o- cellsBlocks both Ca2+ and MAPK signaling.[9][10][11]
I-191 Non-peptidepIC50: 7.2 (Ca2+ release)HT29 cellsPotent, non-competitive antagonist.[8][12][13][14][15]
AZ8838 Non-peptidepKi: 6.4Human PAR2Allosteric antagonist.[16][17][18]
AZ3451 Non-peptideIC50: 23 nM-Potent, allosteric antagonist.[19][20][21]

Signaling Pathways and Mechanisms of Action

Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that, upon activation by proteases like trypsin or tryptase, initiates a cascade of intracellular signaling events. This activation involves the cleavage of the receptor's N-terminus, exposing a tethered ligand that binds to the receptor itself, leading to conformational changes and subsequent signaling. The primary signaling pathways activated by PAR2 are depicted in the diagram below.

PAR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Activation G1213 Gα12/13 PAR2->G1213 Activation Gi Gαi PAR2->Gi Activation beta_arrestin β-Arrestin PAR2->beta_arrestin Recruitment Protease Protease (e.g., Trypsin, Tryptase) Protease->PAR2 Cleavage PLC PLC Gq11->PLC RhoA RhoA G1213->RhoA AC Adenylyl Cyclase Gi->AC ERK ERK1/2 beta_arrestin->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC Inflammation Inflammation Gene Expression PKC->Inflammation ROCK ROCK RhoA->ROCK Proliferation Cell Proliferation ROCK->Proliferation cAMP cAMP ↓ AC->cAMP ERK->Proliferation FSLLRY_NH2_Off_Target FSLLRY This compound PAR2 PAR2 FSLLRY->PAR2 Antagonizes MrgprC11 MrgprC11 FSLLRY->MrgprC11 Activates Inflammation Inflammation (Inhibition) PAR2->Inflammation Itch Itch Sensation (Activation) MrgprC11->Itch Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Potency_Determination Potency Determination (IC50/Ki) Primary_Screening->Potency_Determination Selectivity_Assays Selectivity Assays (vs. other PARs, off-targets) Potency_Determination->Selectivity_Assays Mechanism_of_Action Mechanism of Action (Competitive, Allosteric, Biased) Potency_Determination->Mechanism_of_Action Pharmacokinetics Pharmacokinetics (ADME) Potency_Determination->Pharmacokinetics Efficacy_Models Efficacy in Disease Models (e.g., Inflammation, Pain) Selectivity_Assays->Efficacy_Models Downstream_Signaling Downstream Signaling Assays (e.g., ERK Phosphorylation) Mechanism_of_Action->Downstream_Signaling Downstream_Signaling->Efficacy_Models Pharmacokinetics->Efficacy_Models Toxicity_Studies Toxicity Studies Efficacy_Models->Toxicity_Studies

References

A Comparative Analysis of FSLLRY-NH2 and SLIGRL-NH2: Dual-Acting Peptides in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptides FSLLRY-NH2 and SLIGRL-NH2, focusing on their distinct and overlapping effects on key cellular signaling pathways. While traditionally viewed as a Protease-Activated Receptor 2 (PAR2) antagonist and agonist respectively, recent evidence reveals a more complex pharmacological profile for this compound, highlighting its dual functionality. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling cascades involved to aid in the design and interpretation of future research.

Unveiling a Dual Agonist/Antagonist Profile

SLIGRL-NH2 is a well-established synthetic peptide agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammation, pain, and other physiological processes. It mimics the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the receptor's N-terminus.

Conversely, this compound has primarily been characterized as a selective antagonist of PAR2, capable of inhibiting its activation by agonists like trypsin or SLIGRL-NH2. However, a pivotal discovery has unveiled that this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11), a receptor implicated in itch sensation.[1] This finding is critical for researchers investigating PAR2-mediated pathways, as off-target effects via MrgprC11 activation by this compound must be considered. Notably, SLIGRL-NH2 has also been shown to activate MrgprC11.[2][3][4]

Quantitative Comparison of Peptide Activity

The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for SLIGRL-NH2 and this compound on their respective primary targets.

PeptideTarget ReceptorActivityConcentration (EC50/IC50)Cell LineReference
SLIGRL-NH2PAR2Agonist~5 µMVarious
This compoundPAR2Antagonist50 µMPAR2-KNRK cells[5]
This compoundMrgprC11AgonistDose-dependent activation observedHEK293T cells expressing MrgprC11[6]
SLIGRL-NH2MrgprC11AgonistActivates MrgprC11CHO cells[7]

Signaling Pathways and Mechanisms of Action

Both this compound and SLIGRL-NH2, in their agonistic roles, primarily signal through the Gαq/11 protein pathway. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular responses. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). Furthermore, activation of these receptors can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) cascade.

Agonistic Signaling Pathway of SLIGRL-NH2 at PAR2 and this compound at MrgprC11

cluster_membrane Plasma Membrane receptor PAR2 / MrgprC11 g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes peptide SLIGRL-NH2 or This compound peptide->receptor ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release induces ca_release->pkc co-activates cellular_response Cellular Response (e.g., Inflammation, Itch) ca_release->cellular_response mapk_pathway MAPK/ERK Pathway pkc->mapk_pathway activates mapk_pathway->cellular_response

Caption: Agonistic signaling cascade of SLIGRL-NH2 and this compound.

Antagonistic Action of this compound at PAR2

As an antagonist at PAR2, this compound is thought to competitively bind to the receptor, thereby preventing the binding and subsequent activation by agonists like SLIGRL-NH2 or endogenous proteases. This inhibitory action blocks the initiation of the downstream signaling cascade.

cluster_membrane Plasma Membrane par2 PAR2 no_activation No Signal Transduction par2->no_activation sligrl SLIGRL-NH2 (Agonist) sligrl->par2 attempts to bind fsllry This compound (Antagonist) fsllry->par2 binds and blocks

Caption: Antagonistic mechanism of this compound at the PAR2 receptor.

Key Experimental Protocols

The functional characterization of this compound and SLIGRL-NH2 relies on a variety of in vitro cellular assays. Below are detailed methodologies for two of the most common experimental approaches.

Intracellular Calcium Mobilization Assay

This assay is a cornerstone for studying GPCRs that signal through the Gαq/11 pathway, as it directly measures a key downstream event – the release of intracellular calcium.

Objective: To measure the increase in intracellular calcium concentration in response to peptide stimulation.

Materials:

  • Cells expressing the target receptor (e.g., PAR2 or MrgprC11).

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and/or SLIGRL-NH2 stock solutions.

  • A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates and culture overnight to allow for adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Pluronic F-127 aids in the dispersion of the non-polar AM ester dyes in the aqueous medium.

    • Remove the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the cells to take up the dye.

  • Baseline Reading:

    • After incubation, wash the cells with the assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Peptide Addition and Signal Detection:

    • The instrument's automated injector adds the desired concentration of the peptide (this compound or SLIGRL-NH2) to the wells.

    • Immediately following the injection, the fluorescence intensity is continuously measured for a defined period (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded.

    • The peak fluorescence response is normalized to the baseline to determine the magnitude of the calcium mobilization.

    • For dose-response experiments, the data is plotted against the logarithm of the agonist concentration to calculate the EC50 value. For antagonists, cells are pre-incubated with the antagonist before the addition of an agonist, and the inhibition of the agonist's response is used to calculate the IC50 value.

ERK1/2 Phosphorylation Assay

This assay is used to investigate the activation of the MAPK signaling pathway, which is another important downstream effector of PAR2 and MrgprC11 activation.

Objective: To quantify the level of phosphorylated ERK1/2 in cell lysates following peptide stimulation.

Materials:

  • Cells expressing the target receptor.

  • Cell culture plates.

  • This compound and/or SLIGRL-NH2 stock solutions.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE equipment and reagents.

  • PVDF membranes.

  • Primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for western blot detection.

Procedure:

  • Cell Culture and Stimulation:

    • Culture the cells to a suitable confluency in multi-well plates.

    • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with different concentrations of the peptides for a specific time period (e.g., 5-15 minutes).

  • Cell Lysis:

    • After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer to each well to lyse the cells and solubilize the proteins. The inhibitors in the buffer are crucial to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

    • The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Experimental Workflow Visualization

cluster_calcium Calcium Mobilization Assay cluster_erk ERK1/2 Phosphorylation Assay c_start Seed Cells c_dye Load with Calcium Dye c_start->c_dye c_read_base Read Baseline Fluorescence c_dye->c_read_base c_add_peptide Add Peptide c_read_base->c_add_peptide c_read_signal Measure Fluorescence Signal c_add_peptide->c_read_signal c_analyze Analyze Data (EC50/IC50) c_read_signal->c_analyze e_start Culture & Stimulate Cells with Peptide e_lyse Lyse Cells e_start->e_lyse e_quantify Quantify Protein e_lyse->e_quantify e_wb Western Blot for p-ERK & Total ERK e_quantify->e_wb e_detect Detect Signal e_wb->e_detect e_analyze Analyze p-ERK/Total ERK Ratio e_detect->e_analyze

Caption: Workflow for key in vitro cellular assays.

Conclusion

The pharmacological profiles of this compound and SLIGRL-NH2 are more nuanced than their traditional classification as a simple PAR2 antagonist and agonist, respectively. The discovery of their agonistic activity on MrgprC11 necessitates a careful re-evaluation of experimental data where these peptides have been used to probe PAR2 function. For researchers in the field, it is imperative to consider the potential for off-target effects and to employ appropriate control experiments to dissect the specific contributions of PAR2 and MrgprC11 to the observed biological responses. This guide provides the foundational data and methodologies to support such rigorous investigation, ultimately fostering a more accurate understanding of the complex signaling networks governed by these versatile peptides.

References

Validating the Specificity of FSLLRY-NH2 for PAR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide FSLLRY-NH2 with other common Proteinase-Activated Receptor 2 (PAR2) modulators. The aim is to critically evaluate the specificity of this compound for PAR2 by presenting supporting experimental data and detailed methodologies.

Executive Summary

This compound is widely cited as a selective antagonist of PAR2. However, emerging evidence reveals significant off-target activity, most notably its agonistic effect on Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1, which can elicit itch responses. This guide compares the performance of this compound against other PAR2 antagonists, such as GB88 and I-191, highlighting differences in potency, mechanism of action, and specificity. While this compound can be a useful tool for in vitro studies, its off-target effects necessitate careful consideration and the use of appropriate controls, particularly for in vivo research. For studies requiring high specificity, newer generation antagonists like I-191 may offer a more reliable alternative.

Quantitative Data Summary: Comparison of PAR2 Modulators

The following table summarizes the potency of this compound and other representative PAR2 agonists and antagonists. Data is compiled from various studies to provide a comparative overview.

CompoundTypeTarget(s)Potency (IC50/EC50)Reference Cell Line(s)
This compound Antagonist PAR2, MrgprC11/MRGPRX1 (agonist) IC50: 50-200 µM (PAR2 inhibition) KNRK, various
GB88Biased Antagonist/Partial AgonistPAR2IC50: ~2 µM (Ca2+ release inhibition); EC50: 3 µM (partial agonism)HT-29, CHO-hPAR2
I-191AntagonistPAR2pIC50: 7.2 (Ca2+ release)HT-29, MDA-MB-231
ENMD-1068AntagonistPAR2IC50: 5 mMNot specified
SLIGRL-NH2AgonistPAR2, MrgprC11EC50: ~5-10 µM (PAR2 activation)various
AC-264613AgonistPAR2pEC50: 7.5HEK-293T

Unmasking the Off-Target Effects of this compound

A critical aspect of validating a pharmacological tool is assessing its specificity. While initially characterized as a PAR2-selective antagonist, recent studies have demonstrated that this compound can directly activate MrgprC11, a receptor expressed in sensory neurons and involved in itch sensation.[1][2][3] This off-target agonism is significant as it can lead to misinterpretation of experimental results, especially in studies related to inflammation and pain where itch is a confounding factor.

In contrast, other antagonists have been developed with improved specificity profiles. For instance, I-191 has been reported to be a potent and selective PAR2 antagonist that inhibits multiple signaling pathways without exhibiting agonist activity.[4][5] GB88, while a potent PAR2 antagonist of Gq-mediated calcium signaling, displays biased agonism by activating other PAR2-mediated pathways such as ERK phosphorylation and RhoA activation.[6][7]

This highlights the importance of using multiple validation methods and including appropriate controls to confirm that the observed effects are indeed mediated by the intended target.

Mandatory Visualizations

PAR2 Signaling Pathway and Ligand Interactions

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage & Activation SLIGRL SLIGRL-NH2 (Agonist) SLIGRL->PAR2 Activation FSLLRY This compound (Antagonist) FSLLRY->PAR2 Antagonism Gq Gq/11 PAR2->Gq beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Canonical PAR2 signaling pathways activated by proteases or peptide agonists, and inhibited by antagonists.

Experimental Workflow for Validating this compound Specificity

Experimental_Workflow start Start: Hypothesize this compound is a specific PAR2 antagonist calcium_assay Calcium Mobilization Assay (HEK293-PAR2 cells) start->calcium_assay erk_assay ERK Phosphorylation Assay (Western Blot) start->erk_assay internalization_assay Receptor Internalization Assay (Flow Cytometry/ELISA) start->internalization_assay off_target_screen Off-Target Screening (HEK293-MrgprC11 cells) start->off_target_screen data_analysis Data Analysis: Compare IC50/EC50 values calcium_assay->data_analysis erk_assay->data_analysis internalization_assay->data_analysis off_target_screen->data_analysis conclusion Conclusion: Evaluate specificity of this compound data_analysis->conclusion

Caption: A logical workflow for experimentally validating the specificity of a PAR2 ligand like this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method to determine the potency of PAR2 modulators in blocking or inducing Gq-mediated signaling.

a. Cell Culture:

  • Culture human embryonic kidney (HEK293) cells stably expressing human PAR2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

b. Loading with Calcium Indicator:

  • On the day of the assay, wash the cells with Hank's Balanced Salt Solution (HBSS) or a similar buffer.

  • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

c. Compound Treatment and Measurement:

  • Wash the cells to remove excess dye.

  • For antagonist testing, add varying concentrations of this compound or other antagonists to the wells and pre-incubate for 15-30 minutes.

  • Add a PAR2 agonist (e.g., trypsin or SLIGRL-NH2) at a concentration known to elicit a submaximal response (e.g., EC80).

  • Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.

d. Data Analysis:

  • For antagonists, calculate the inhibitory effect as a percentage of the response to the agonist alone.

  • Determine the IC50 value (for antagonists) or EC50 value (for agonists) by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to modulate PAR2-mediated activation of the MAPK signaling pathway.

a. Cell Culture and Starvation:

  • Culture cells (e.g., HEK293-PAR2 or HT-29) in multi-well plates.

  • Before the experiment, serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

b. Compound Treatment and Cell Lysis:

  • Treat the cells with the PAR2 agonist, antagonist, or this compound for a specified time (e.g., 5-15 minutes).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

c. Western Blotting:

  • Determine the total protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

d. Data Analysis:

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

  • Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated and compared across different treatment conditions.

Receptor Internalization Assay

This assay measures the translocation of PAR2 from the cell surface to intracellular compartments upon agonist stimulation, a hallmark of GPCR activation and desensitization.

a. Cell Culture and Labeling:

  • Use cells expressing PAR2 with an N-terminal epitope tag (e.g., FLAG or HA).

  • For flow cytometry or whole-cell ELISA, label the surface receptors with a fluorescently conjugated antibody against the epitope tag.

b. Agonist Stimulation:

  • Treat the cells with a PAR2 agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.

c. Quantification of Surface Receptors:

  • Flow Cytometry: After stimulation, place the cells on ice to stop internalization. Stain the remaining surface receptors with a fluorescently labeled primary antibody. Analyze the mean fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence indicates receptor internalization.

  • Whole-Cell ELISA: Fix the cells and incubate with a primary antibody against the epitope tag, followed by an HRP-conjugated secondary antibody. Add a chromogenic substrate and measure the absorbance. A decrease in absorbance reflects a reduction in surface receptor levels.

d. Data Analysis:

  • Quantify the percentage of internalized receptors at each time point relative to the untreated control.

  • To test antagonists, pre-incubate the cells with the compound before agonist addition and measure the inhibition of internalization.

By employing these assays and comparing the results with those of other known PAR2 modulators, researchers can gain a more comprehensive understanding of the specificity and potential liabilities of this compound in their experimental systems.

References

A Researcher's Guide to Negative Control Experiments for FSLLRY-NH2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential negative control experiments for studies involving the peptide FSLLRY-NH2. Proper controls are critical for interpreting data accurately, particularly given the multifaceted nature of this peptide as both a Protease-Activated Receptor 2 (PAR2) antagonist and a Mas-related G protein-coupled receptor (Mrgpr) agonist. This document outlines various negative control strategies, compares this compound with alternative compounds, and provides detailed experimental protocols and data presentation formats to ensure the robustness of your research findings.

Understanding the Signaling Pathways of this compound

This compound is primarily recognized as a selective antagonist of PAR2, a G protein-coupled receptor (GPCR) involved in inflammation and pain. However, recent studies have revealed that it also functions as an agonist for MrgprC11 in mice and its human ortholog, MRGPRX1, which are implicated in itch sensation.[1] Both pathways converge on the activation of Gαq/11, leading to the stimulation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of intracellular calcium.[1]

FSLLRY_NH2_Signaling cluster_par2 PAR2 Pathway cluster_mrgpr Mrgpr Pathway FSLLRY_NH2_antagonist This compound PAR2 PAR2 FSLLRY_NH2_antagonist->PAR2 Inhibits Gaq_11_par Gαq/11 PAR2->Gaq_11_par Trypsin Trypsin/Tryptase Trypsin->PAR2 Activates PLC_par PLC Gaq_11_par->PLC_par IP3_par IP3 PLC_par->IP3_par Ca_release_par [Ca2+]i ↑ IP3_par->Ca_release_par FSLLRY_NH2_agonist This compound Mrgpr MrgprC11/MRGPRX1 FSLLRY_NH2_agonist->Mrgpr Activates Gaq_11_mrgpr Gαq/11 Mrgpr->Gaq_11_mrgpr PLC_mrgpr PLC Gaq_11_mrgpr->PLC_mrgpr IP3_mrgpr IP3 PLC_mrgpr->IP3_mrgpr Ca_release_mrgpr [Ca2+]i ↑ (Itch) IP3_mrgpr->Ca_release_mrgpr Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_assays Assays cluster_analysis Data Analysis & Interpretation A Wild-Type Cells D Vehicle A->D E This compound A->E F Scrambled Peptide A->F G PAR2 Agonist (e.g., Trypsin, SLIGRL-NH2) A->G H This compound + PAR2 Agonist A->H B PAR2 KO/KD Cells B->D B->E B->G C Mrgpr KO/KD Cells C->D C->E I Calcium Imaging D->I J Cell Migration Assay D->J K Receptor Binding Assay D->K E->I E->J E->K F->I F->J F->K G->I G->J G->K H->I H->J H->K L Compare results across all conditions to determine specificity of this compound effects I->L J->L K->L Logical_Framework A This compound produces an effect in WT cells B Effect is absent in PAR2 KO cells A->B C Effect is present in PAR2 KO cells A->C G Scrambled peptide has no effect A->G E Effect is mediated by PAR2 B->E D Effect is absent in Mrgpr KO cells C->D F Effect is mediated by Mrgpr D->F G->E G->F

References

Unveiling the Off-Target Interactions of FSLLRY-NH2: A Comparative Guide to its Cross-Reactivity with Mas-Related G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of the synthetic peptide FSLLRY-NH2, a known antagonist of Protease-Activated Receptor 2 (PAR2). While widely utilized for its PAR2 inhibitory effects, recent studies have revealed significant off-target interactions, particularly with Mas-related G protein-coupled receptors (Mrgprs). This report details these interactions, presenting key experimental data, outlining methodologies for characterization, and visualizing the involved signaling pathways to provide researchers, scientists, and drug development professionals with a critical understanding of the peptide's full pharmacological profile.

Quantitative Analysis of this compound Receptor Interactions

The following table summarizes the known quantitative data for this compound activity at its primary target, PAR2, and its cross-reactive targets, the mouse Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. Notably, while this compound acts as an antagonist at PAR2, it functions as an agonist at MrgprC11 and MRGPRX1.

ReceptorSpeciesActivityParameterValue (µM)Reference
PAR2RatAntagonistIC5050[1]
PAR2Not SpecifiedAntagonistIC50 Range50 - 200N/A
MrgprC11MouseAgonistEC50Data Not Available[2][3]
MRGPRX1HumanAgonistEC50Data Not Available[2][3]

It is important to note that while dose-dependent activation of MrgprC11 and moderate activation of MRGPRX1 by this compound have been reported, specific EC50 values are not currently available in the reviewed literature.[2][3]

Experimental Protocols

The characterization of this compound's activity on these receptors typically involves cell-based assays measuring intracellular calcium mobilization. Below are detailed methodologies for assessing both the antagonistic effect on PAR2 and the agonistic effects on MrgprC11 and MRGPRX1.

PAR2 Antagonism Assay via Calcium Mobilization

This protocol is designed to determine the inhibitory effect of this compound on PAR2 activation, typically induced by a known PAR2 agonist like trypsin or SLIGRL-NH2.

a. Cell Culture and Preparation:

  • Culture Kirsten Murine Sarcoma Virus-Transformed Rat Kidney (KNRK) cells stably expressing PAR2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells in a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

b. Calcium Imaging:

  • On the day of the assay, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • After loading, wash the cells to remove excess dye.

c. Compound Administration and Data Acquisition:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 10-30 minutes).

  • Add a fixed concentration of a PAR2 agonist (e.g., 10 nM trypsin) to the wells.

  • Immediately measure the change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system. The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

  • Record the fluorescence signal over time to capture the peak response.

d. Data Analysis:

  • The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the maximal agonist response, by fitting the data to a suitable pharmacological model.

MrgprC11 and MRGPRX1 Agonism Assay via Calcium Mobilization

This protocol is used to determine the agonistic activity of this compound on MrgprC11 and its human ortholog, MRGPRX1.

a. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney 293T (HEK293T) cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transiently transfect the HEK293T cells with expression plasmids encoding for either mouse MrgprC11 or human MRGPRX1 using a suitable transfection reagent. Co-transfection with a G-protein alpha subunit like Gαq/11 can enhance the signal.

  • Seed the transfected cells into 96-well black, clear-bottom microplates and allow them to express the receptors for 24-48 hours.

b. Calcium Imaging:

  • Follow the same procedure for cell washing and loading with a calcium-sensitive dye as described in the PAR2 antagonism assay.

c. Compound Administration and Data Acquisition:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the different concentrations of this compound to the wells containing the transfected cells.

  • Immediately measure the change in fluorescence intensity over time to capture the calcium mobilization initiated by receptor activation.

d. Data Analysis:

  • The agonistic effect is quantified as the increase in fluorescence intensity over the baseline.

  • Plot the fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value, the concentration of this compound that elicits 50% of the maximal response, by fitting the data to a sigmoidal dose-response model.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_par2 PAR2 Antagonism cluster_mrgpr Mrgpr Agonism Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activates Gq/11 Gq/11 PAR2->Gq/11 FSLLRY-NH2_ant This compound FSLLRY-NH2_ant->PAR2 Inhibits PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release FSLLRY-NH2_ag This compound MrgprC11/X1 MrgprC11/ MRGPRX1 FSLLRY-NH2_ag->MrgprC11/X1 Activates Gq/11_mrgpr Gq/11 MrgprC11/X1->Gq/11_mrgpr PLC_mrgpr PLC Gq/11_mrgpr->PLC_mrgpr IP3_mrgpr IP3 PLC_mrgpr->IP3_mrgpr Ca_release_mrgpr Ca2+ Release IP3_mrgpr->Ca_release_mrgpr

Figure 1: Signaling pathways of this compound at PAR2 and MrgprC11/MRGPRX1.

G cluster_workflow Experimental Workflow for Receptor Activity Assessment Cell_Culture 1. Cell Culture (e.g., HEK293T or KNRK) Transfection 2. Transfection (for MrgprC11/X1) Cell_Culture->Transfection Seeding 3. Seed cells in 96-well plate Cell_Culture->Seeding Transfection->Seeding Dye_Loading 4. Load with Calcium Dye (Fluo-4) Seeding->Dye_Loading Compound_Addition 5. Add this compound (and agonist for PAR2 assay) Dye_Loading->Compound_Addition Measurement 6. Measure Fluorescence (Calcium Mobilization) Compound_Addition->Measurement Analysis 7. Data Analysis (IC50/EC50 Determination) Measurement->Analysis

Figure 2: A generalized experimental workflow for assessing receptor cross-reactivity.

References

Reproducibility of Cellular Assays Using FSLLRY-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reproducibility of experiments involving the peptide FSLLRY-NH2. It details its function as a dual modulator of Protease-Activated Receptor 2 (PAR2) and Mas-related G protein-coupled receptors (Mrgpr) and offers insights into experimental design for robust and reproducible results.

This compound is widely recognized as a selective antagonist for PAR2, a key receptor in inflammation and pain signaling.[1][2] However, recent findings have revealed its agonistic activity on MrgprC11 and its human ortholog MRGPRX1, which are implicated in itch sensation.[3][4] This dual functionality necessitates careful consideration in experimental design to ensure reproducible outcomes. This guide compares this compound with other common PAR2 modulators and provides detailed protocols for key cellular assays.

Comparative Analysis of PAR2 Modulators

The choice of modulator for PAR2-related studies significantly impacts experimental outcomes. While this compound is a potent PAR2 antagonist, its off-target effects on MrgprC11/MRGPRX1 can lead to unexpected cellular responses.[3] In contrast, synthetic peptides like SLIGRL-NH2 act as PAR2 agonists, mimicking the natural activation of the receptor.[5][6] Other non-peptide antagonists, such as GB88, offer an alternative for blocking PAR2 signaling, potentially with a different off-target profile.[5][7]

ModulatorTarget(s)Primary ActionPotential for Off-Target EffectsReference
This compound PAR2, MrgprC11, MRGPRX1PAR2 Antagonist, MrgprC11/MRGPRX1 AgonistHigh, particularly in cells expressing MrgprC11/MRGPRX1[3][4]
SLIGRL-NH2 PAR2AgonistCan also activate MrgprC11[3]
AC264613 PAR2AgonistHigh specificity for PAR2 over PAR1[6][8]
GB88 PAR2AntagonistSelective for PAR2[5][7]

Signaling Pathways of this compound

The following diagram illustrates the dual signaling pathways activated by this compound. On one hand, it blocks PAR2 activation by proteases like trypsin, thereby inhibiting downstream inflammatory signaling. On the other hand, it directly activates MrgprC11/MRGPRX1, leading to the activation of Gαq/11, phospholipase C (PLC), and subsequent intracellular calcium release, which can trigger an itch response.[3][4]

FSLLRY_NH2_Signaling cluster_par2 PAR2 Pathway cluster_mrgpr Mrgpr Pathway Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 activates Inflammation Inflammatory Response PAR2->Inflammation leads to Mrgpr MrgprC11/ MRGPRX1 Gaq11 Gαq/11 Mrgpr->Gaq11 activates PLC PLC Gaq11->PLC IP3 IP3 Receptor PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Itch Itch Response Ca_release->Itch FSLLRY This compound FSLLRY->PAR2 antagonizes FSLLRY->Mrgpr activates

Caption: Dual signaling pathways of this compound.

Experimental Protocols

To ensure the reproducibility of experiments using this compound, it is crucial to follow standardized and detailed protocols. Below are methodologies for two key experiments: calcium imaging and mast cell degranulation assays.

Calcium Imaging Protocol

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound and other modulators.[9][10][11]

1. Cell Preparation:

  • Culture cells (e.g., HEK293T cells expressing the receptor of interest or dorsal root ganglia neurons) on glass-bottom dishes suitable for live-cell imaging.[3][9]

  • Ensure cells are healthy and at an appropriate confluency.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM). A typical concentration is 1-5 µM.[9]

  • Incubate the cells with the dye-containing solution at 37°C for 30-60 minutes in the dark.

  • Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution) to remove excess dye.

3. Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).[9]

  • Record baseline fluorescence for a few minutes before adding the test compound.

  • Add this compound or other modulators at the desired concentration (e.g., 0.5 µM for this compound as an antagonist, or in a dose-dependent manner to test for agonistic effects).[8]

  • Continuously record the fluorescence changes over time.

4. Data Analysis:

  • Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

  • Normalize the data to the baseline to determine the relative change in intracellular calcium.

Calcium_Imaging_Workflow start Start cell_prep Cell Preparation (e.g., HEK293T on glass-bottom dish) start->cell_prep dye_loading Dye Loading (e.g., Fura-2 AM) cell_prep->dye_loading wash Wash to remove excess dye dye_loading->wash imaging_setup Mount on Microscope & Record Baseline wash->imaging_setup add_compound Add this compound or other modulators imaging_setup->add_compound record_fluorescence Record Fluorescence Changes add_compound->record_fluorescence data_analysis Data Analysis (Ratio calculation & normalization) record_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a calcium imaging experiment.

Mast Cell Degranulation Assay

This assay measures the release of inflammatory mediators, such as tryptase, from mast cells upon stimulation, which can be inhibited by PAR2 antagonists.[12]

1. Mast Cell Culture:

  • Culture mast cells (e.g., primary human mast cells or a suitable cell line) under appropriate conditions.

2. Sensitization (Optional):

  • For antigen-induced degranulation, sensitize the cells with IgE overnight.

3. Treatment:

  • Pre-incubate the cells with this compound or a control compound at the desired concentration for a specified period.

4. Stimulation:

  • Induce degranulation using a secretagogue (e.g., antigen, compound 48/80, or a PAR2 agonist like trypsin or SLIGRL-NH2). A calcium ionophore like A23187 can be used as a positive control for degranulation.[12]

5. Measurement of Degranulation:

  • Collect the supernatant after stimulation.

  • Measure the activity of a released marker, such as tryptase or β-hexosaminidase, using a colorimetric or fluorometric assay.[12] For tryptase, a substrate like tosyl-gly-pro-lys-pNA can be used, and the cleavage product is measured spectrophotometrically at 405 nm.[12]

6. Data Analysis:

  • Quantify the amount of marker released and express it as a percentage of the total cellular content (determined by lysing the cells).

  • Compare the degranulation in this compound-treated cells to control cells to determine the inhibitory effect.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in different experimental settings as reported in the literature. Reproducibility can be enhanced by using concentrations within these validated ranges.

ParameterCell TypeThis compound ConcentrationEffectReference
PAR2 AntagonismBronchial/Tracheal Epithelial Cells0.5 µMSignificant decrease in intracellular calcium mobilization induced by a PAR2 agonist.[8]
MrgprC11 AgonismHEK293T cells expressing MrgprC11Dose-dependentActivation and increase in intracellular calcium levels.[3]
Inhibition of Proteolytic ActivityKNRK cells200 µMPrevention of trypsin-mediated PAR2 activation.[13]
In vivo Neurological ImprovementRats (post-asphyxial cardiac arrest)50 µg per rat (intranasal)Improved neurological outcome and reduced neuronal degeneration.[2]

Conclusion

The reproducibility of experiments involving this compound is contingent on a thorough understanding of its dual activity as a PAR2 antagonist and an Mrgpr agonist. Researchers should carefully select cell systems that are appropriate for their specific research question, considering the expression of both PAR2 and Mrgpr. By employing standardized protocols, such as those detailed in this guide, and using validated concentrations, the reliability and reproducibility of experimental findings can be significantly enhanced. Direct comparative studies that quantify the variability of responses to this compound versus other PAR2 modulators are warranted to further refine experimental best practices.

References

A Comparative Guide to Alternative Peptide Inhibitors of PAR2 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a critical mediator in inflammation, pain, and various cancers.[1] Its unique activation mechanism, involving proteolytic cleavage by serine proteases like trypsin and tryptase, reveals a tethered ligand that initiates downstream signaling cascades.[1][2] This central role in pathophysiology has made PAR2 a compelling target for therapeutic intervention. This guide provides an objective comparison of alternative peptide and peptidomimetic inhibitors of PAR2, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of the critical pathways involved.

Comparative Efficacy of PAR2 Peptide Inhibitors

The development of PAR2 antagonists has yielded several compounds with distinct mechanisms and potencies. The following table summarizes quantitative data for prominent peptide, peptidomimetic, and other small molecule inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) in key functional assays.

InhibitorTypeMechanism of ActionAssayCell LineIC50Reference(s)
I-191 ImidazopyridazineNoncompetitive, Allosteric ModulatorCa²⁺ MobilizationHT-29~63 nM[3]
ERK1/2 PhosphorylationHT-29~16 nM[3]
GB88 Non-peptideBiased Antagonist (inhibits Gq signaling)Ca²⁺ MobilizationHT-292 µM[3][4]
C391 PeptidomimeticCompetitive AntagonistCa²⁺ Mobilization16HBE14o-1.3 µM[3][5]
ERK1/2 Phosphorylation16HBE14o-14 µM[3][6]
K-14585 PeptidomimeticCompetitive AntagonistCa²⁺ MobilizationHuman Keratinocytes1.1 - 2.87 µM[2]
K-12940 PeptidomimeticCompetitive AntagonistRadioligand Binding (Ki)Human Keratinocytes1.94 µM[3]
FSLLRY-NH2 PeptideBlocks Tethered Ligand DockingCa²⁺ MobilizationKNRK cells50 - 200 µM[2][7]

Key Signaling Pathways in PAR2 Function

Activation of PAR2 primarily initiates signaling through the Gαq protein subunit, leading to a cascade of intracellular events that are often the target for inhibitory peptides. Understanding this pathway is crucial for interpreting experimental data.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gαq PAR2->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates ERK p-ERK1/2 PKC->ERK activates Ca_ER->PKC co-activates Downstream Inflammation Pain Signaling Cell Proliferation ERK->Downstream leads to Protease Protease (e.g., Trypsin) Protease->PAR2 cleavage

Caption: Canonical PAR2 signaling cascade via the Gαq pathway.

Experimental Protocols

Accurate evaluation of PAR2 inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for two key functional assays used to quantify inhibitor potency.

Intracellular Calcium Mobilization Assay

This assay is a primary method for screening PAR2 modulators by measuring the flux of intracellular calcium ([Ca²⁺]i) following receptor activation.

Objective: To determine the IC50 of a test peptide by measuring its ability to inhibit PAR2 agonist-induced calcium release.

Materials:

  • Cells expressing PAR2 (e.g., HT-29, HEK293-hPAR2).

  • Black, clear-bottom 96-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • PAR2 agonist (e.g., Trypsin, SLIGKV-NH2).

  • Test peptide inhibitor at various concentrations.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed cells into 96-well black, clear-bottom plates at an appropriate density (e.g., 50,000 cells/well) and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer consisting of HBSS/HEPES, 2.5 mM probenecid, and 4 µM Fluo-4 AM.

    • Aspirate the culture medium from the wells.

    • Add 50 µL of loading buffer to each well and incubate for 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer (HBSS/HEPES with 2.5 mM probenecid) to remove extracellular dye. Leave 100 µL of assay buffer in each well after the final wash.

  • Compound Pre-incubation: Add the test peptide inhibitor at varying concentrations (e.g., 10-point serial dilution) to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[8]

  • Fluorescence Measurement:

    • Place the plate into the fluorescence reader, which is set to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).

    • Establish a stable baseline reading for approximately 20 seconds.

    • The instrument's liquid handler adds a PAR2 agonist (e.g., Trypsin at a final EC80 concentration) to all wells.

    • Continue to record the fluorescence signal for at least 120 seconds to capture the peak response.

  • Data Analysis: The change in fluorescence is proportional to the [Ca²⁺]i. The inhibitory effect is calculated as the percentage reduction in the agonist response. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay provides a downstream measure of PAR2 signaling by quantifying the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).

Objective: To determine the IC50 of a test peptide by measuring its ability to inhibit PAR2 agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cells expressing PAR2 (e.g., HT-29).

  • 6-well plates.

  • Serum-free culture medium.

  • PAR2 agonist (e.g., Trypsin, 2f-LIGRL-NH2).

  • Test peptide inhibitor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK1/2) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Methodology:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to ~80-90% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of the test peptide inhibitor for 1 hour at 37°C.[9]

  • Agonist Stimulation: Add the PAR2 agonist and incubate for a short period (typically 5-10 minutes, which should be optimized) to induce maximal ERK1/2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total-ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[10] Normalize the p-ERK1/2 signal to the total-ERK1/2 signal. Calculate the percent inhibition for each inhibitor concentration relative to the agonist-only control and determine the IC50 value by non-linear regression.

Standard Experimental Workflow for Inhibitor Screening

A logical workflow is essential for the efficient screening and characterization of novel PAR2 inhibitors.

Antagonist_Screening_Workflow Start Start: Identify Candidate Inhibitors Assay1 Primary Screen: High-Throughput Ca²⁺ Mobilization Assay Start->Assay1 Decision1 Potency > Threshold? Assay1->Decision1 Assay2 Secondary Screen: Downstream Signaling (p-ERK Assay) Decision1->Assay2 Yes Discard1 Discard Decision1->Discard1 No Decision2 Inhibition Confirmed? Assay2->Decision2 Assay3 Selectivity & Mechanism: - Radioligand Binding - Assays against other PARs Decision2->Assay3 Yes Discard2 Discard Decision2->Discard2 No Assay4 In Vivo Validation: - Paw Edema Model - Thermal Hyperalgesia Model Assay3->Assay4 End Lead Candidate Assay4->End

Caption: A typical workflow for screening and validating PAR2 inhibitors.

References

FSLLRY-NH2: A Comparative Guide to its Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of FSLLRY-NH2, a selective Protease-Activated Receptor 2 (PAR2) antagonist, across various cell lines. Its performance is benchmarked against other relevant PAR2 modulators, supported by experimental data. This document is intended to serve as a valuable resource for researchers investigating PAR2 signaling and its therapeutic potential.

Executive Summary

This compound is a widely utilized peptide antagonist of PAR2, a G protein-coupled receptor implicated in inflammation, pain, and various cellular processes. While primarily known for its inhibitory effects on PAR2, recent studies have revealed a surprising off-target activity: this compound can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, which are involved in itch sensation. This dual activity underscores the importance of careful target validation and cell line selection in experimental design. This guide will delve into the efficacy of this compound in different cellular contexts, compare it with other PAR2 modulators, and provide detailed experimental protocols for key assays.

Comparative Efficacy of PAR2 Modulators

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in various cell lines.

Table 1: Antagonistic Activity of this compound and GB88 on PAR2

CompoundCell LineAssayAgonistIC50Reference
This compound KNRK (Kirsten virus-transformed kidney)Proteolytic ActivityTrypsin50 µM[1]
GB88 HT29 (Human colorectal adenocarcinoma)Intracellular Ca2+ Release2f-LIGRLO-NH2~2 µM[2][3]
GB88 HT29 (Human colorectal adenocarcinoma)Intracellular Ca2+ ReleaseTrypsin2-9 µM[2]
GB88 A549, Panc-1, MKN1, MKN45, MDA-MB231Intracellular Ca2+ ReleaseTrypsin, 2f-LIGRLO-NH2, GB110< 10 µM[2]

Table 2: Pro-inflammatory Cytokine Inhibition by this compound

Cell LineStimulusCytokineTreatmentConcentrationEffectReference
HepG2 (Human liver cancer)Hydrogen PeroxideIL-1β, IL-8, TNF-αThis compoundDose-dependentAttenuated mRNA and protein levels[4]
Oral Mucosal CellsC. albicansInflammationThis compoundNot specifiedInhibited inflammation[5]

Table 3: Agonistic Activity of PAR2 Agonists

CompoundCell LineAssayEC50Reference
SLIGRL-NH2 Endothelium-free aorta with PVATRelaxation10 µM[6]
AC-264613 Not specifiedPAR2 Signaling30-100 nM[7]

Signaling Pathways

This compound's dual activity highlights its interaction with two distinct signaling pathways.

PAR2 Signaling Pathway

Activation of PAR2 by proteases like trypsin cleaves the N-terminus, exposing a tethered ligand that activates the receptor. This leads to the activation of multiple downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and inflammation. This compound acts as an antagonist by blocking this activation.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gαq PAR2->Gq Activates Trypsin Trypsin Trypsin->PAR2 Activates FSLLRY This compound FSLLRY->PAR2 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK Inflammation Inflammation ERK->Inflammation

This compound inhibits PAR2 signaling.
MrgprC11/MRGPRX1 Signaling Pathway

This compound can directly bind to and activate MrgprC11 (in mice) and MRGPRX1 (in humans), which are expressed in sensory neurons. This activation leads to the stimulation of Gαq/11, phospholipase C (PLC), and subsequent downstream signaling, resulting in the sensation of itch.[8]

MrgprC11_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MrgprC11 MrgprC11/ MRGPRX1 Gaq11 Gαq/11 MrgprC11->Gaq11 FSLLRY This compound FSLLRY->MrgprC11 Activates PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 TRPC TRPC Channels IP3->TRPC Ca_Influx Ca²⁺ Influx TRPC->Ca_Influx Itch Itch Sensation Ca_Influx->Itch

This compound activates MrgprC11 signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Intracellular Calcium Mobilization

This protocol describes the measurement of intracellular calcium levels using a fluorescent plate reader.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed Seed cells in a 96-well plate load Load cells with a calcium indicator dye (e.g., Fura-2 AM) seed->load add_antagonist Add this compound or other antagonists load->add_antagonist add_agonist Add PAR2 agonist (e.g., Trypsin, SLIGRL-NH2) add_antagonist->add_agonist read_fluorescence Measure fluorescence intensity over time using a plate reader add_agonist->read_fluorescence calculate_ratio Calculate the ratio of fluorescence at two excitation wavelengths read_fluorescence->calculate_ratio plot_data Plot intracellular calcium concentration versus time calculate_ratio->plot_data

Workflow for Calcium Imaging Assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate at a density appropriate for the cell line to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and wash the cells once with the physiological buffer.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with the physiological buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for a few minutes before adding any compounds.

  • Compound Addition:

    • For antagonist studies, add this compound or other inhibitors at the desired concentrations and incubate for a specified period.

    • Add the PAR2 agonist (e.g., trypsin or SLIGRL-NH2) to stimulate the cells.

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen indicator using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

Western Blot for ERK Activation

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of ERK activation.

Protocol:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound and/or a PAR2 agonist for the specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To normalize the results, strip the membrane and re-probe with an antibody for total ERK (t-ERK).

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and calculate the ratio of p-ERK to t-ERK to determine the level of ERK activation.

Cytokine Secretion Measurement by ELISA

This protocol describes the quantification of secreted cytokines in cell culture supernatants using a sandwich ELISA.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants (collected from cells treated with this compound and/or a PAR2 agonist) and a standard curve of the recombinant cytokine to the plate and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop Reaction: Stop the color development by adding a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Conclusion

This compound is a valuable tool for studying PAR2 signaling, effectively antagonizing its activation in various cell lines and demonstrating anti-inflammatory potential. However, its agonistic activity on MrgprC11/MRGPRX1 necessitates careful consideration of the experimental system and potential off-target effects, particularly in studies related to sensory functions like itch. The comparative data and detailed protocols provided in this guide aim to facilitate robust and reproducible research in the field of PAR2 modulation.

References

Comparative analysis of FSLLRY-NH2 from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of FSLLRY-NH2 from Different Suppliers: A Guide for Researchers

For researchers and professionals in drug development, the quality and performance of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of the Protease-Activated Receptor 2 (PAR2) antagonist, this compound, from various suppliers. This compound is a widely used hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) for investigating the roles of PAR2 in inflammation and other physiological processes.[1][2] This comparison focuses on key quality attributes and provides standardized protocols for independent verification of performance.

Supplier Specification Overview

The following table summarizes the publicly available product specifications for this compound from prominent life science suppliers. This data is primarily sourced from online product datasheets and certificates of analysis.

SpecificationSupplier A (Tocris/Bio-Techne)Supplier B (MedChemExpress)Supplier C (Selleck Chemicals)
Purity ≥95% (HPLC)[3]99.39% (Batch specific)[4][5]99.31% (Batch specific)[6]
Molecular Weight 796.97 g/mol [7]796.96 g/mol [4][8]Not explicitly stated
Formula C₃₉H₆₀N₁₀O₈[3][7]C₃₉H₆₀N₁₀O₈[4]Not explicitly stated
Sequence This compound[3][7]Phe-Ser-Leu-Leu-Arg-Tyr-NH2[4]Not explicitly stated
Solubility Soluble to 1 mg/ml in water[3][7]100 mg/mL in DMSO[4]100 mg/mL in DMSO, 50 mg/mL in Water[6]
Data Provided Certificate of Analysis (batch specific)[3]COA, RP-HPLC, MS, Elemental Analysis[4][5]COA, HPLC[6]

Experimental Protocols for Performance Verification

To ensure the quality and biological activity of this compound from any supplier, researchers can perform the following key experiments.

Purity and Identity Verification

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of the peptide.

  • Method:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).

    • Inject 10-20 µL of the solution onto a C18 analytical column.

    • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid), from 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Purity is calculated by integrating the area of the main peptide peak relative to the total peak area.

b) Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and sequence of the peptide.

  • Method:

    • Introduce a small amount of the dissolved peptide into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

    • Compare the observed molecular weight with the theoretical molecular weight (approximately 796.97 g/mol ).[7]

    • Perform tandem MS (MS/MS) to fragment the peptide and confirm the amino acid sequence.

Biological Activity Assay: Inhibition of PAR2-Mediated Calcium Mobilization
  • Objective: To assess the functional activity of this compound as a PAR2 antagonist.[9][10]

  • Method:

    • Cell Culture: Culture a cell line endogenously expressing PAR2 (e.g., HT-29 or primary bronchial epithelial cells) in appropriate media.[9]

    • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (from different suppliers) for 15-30 minutes.

    • Agonist Stimulation: Stimulate the cells with a known PAR2 agonist, such as trypsin or the synthetic peptide SLIGKV-NH2.

    • Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.

    • Analysis: Compare the inhibition of the agonist-induced calcium signal by this compound from different suppliers. Calculate the IC₅₀ value for each.

dot

G cluster_workflow Experimental Workflow for Biological Activity A Culture PAR2-Expressing Cells B Load Cells with Calcium Dye A->B C Pre-incubate with this compound B->C D Stimulate with PAR2 Agonist C->D E Measure Calcium Response D->E F Calculate IC50 E->F

Workflow for assessing the biological activity of this compound.

PAR2 Signaling Pathway

This compound exerts its effect by blocking the activation of the PAR2 signaling pathway.[7] Understanding this pathway is crucial for interpreting experimental results. Upon activation by proteases like trypsin, PAR2 initiates a cascade of intracellular events, including the activation of G-proteins, phospholipase C (PLC), and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[2][7] This can lead to downstream effects such as the activation of MAP kinase pathways (e.g., ERK and JNK).[2]

dot

G cluster_pathway PAR2 Signaling Pathway Trypsin Trypsin (Agonist) PAR2 PAR2 Receptor Trypsin->PAR2 Gq Gq Protein PAR2->Gq FSLLRY This compound FSLLRY->PAR2 PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK (ERK, JNK) Ca->MAPK PKC->MAPK Inflammation Inflammatory Response MAPK->Inflammation G cluster_decision Supplier Selection Logic Purity High Purity (≥95%) Supplier Optimal Supplier Choice Purity->Supplier Identity Correct Identity (MS) Identity->Supplier Activity Potent Biological Activity (IC50) Activity->Supplier Cost Cost-Effectiveness Cost->Supplier

References

Safety Operating Guide

Navigating the Safe Disposal of FSLLRY-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Key Data for FSLLRY-NH2

To ensure safe handling, it is crucial to be aware of the properties of this compound. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight796.97 g/mol
FormulaC39H60N10O8[1]
Purity≥95%
Solubility in WaterSoluble to 1 mg/mL
Solubility in DMSO100 mg/mL[1][2][3]
Storage (Solid)-20°C for 1 year, -80°C for 2 years[1][2]
Storage (In Solvent)-20°C for 1 month, -80°C for 6 months[1][2]

Experimental Protocol: Proper Disposal of this compound

The following protocol outlines the recommended steps for the disposal of this compound in various forms. It is imperative to always adhere to your institution's specific waste disposal guidelines and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Disposal of Unused Solid this compound:

  • Step 1: Unused or expired solid this compound should be treated as chemical waste.

  • Step 2: Place the vial containing the solid peptide into a designated, clearly labeled hazardous waste container for solid chemical waste.

  • Step 3: Ensure the container is sealed and stored in a designated waste accumulation area until collection by your institution's environmental health and safety (EHS) department.

3. Disposal of this compound Solutions:

  • Step 1: Do not pour this compound solutions down the drain.

  • Step 2: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.

  • Step 3: The label should include the name of the chemical (this compound) and any solvents present in the solution.

  • Step 4: Store the sealed container in a designated waste accumulation area, away from incompatible materials, until collection by EHS.

4. Disposal of Contaminated Labware:

  • Step 1: Any labware, such as pipette tips, centrifuge tubes, and glassware, that has come into direct contact with this compound should be considered contaminated.

  • Step 2: Disposable contaminated items should be placed in a designated solid hazardous waste container.

  • Step 3: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) to remove residual peptide. The rinsate should be collected and disposed of as liquid chemical waste.

  • Step 4: After decontamination, the glassware can be washed according to standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FSLLRY_NH2_Disposal_Workflow start This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Unused Solid or Contaminated Disposables waste_type->solid_waste Solid liquid_waste Aqueous or Solvent Solutions waste_type->liquid_waste Liquid reusable_waste Contaminated Reusable Glassware waste_type->reusable_waste Reusable collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate with Appropriate Solvent reusable_waste->decontaminate store_waste Store Sealed Container in Designated Area for EHS Pickup collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate wash_glassware Wash Glassware per Standard Procedures decontaminate->wash_glassware collect_rinsate->store_waste

Caption: Disposal workflow for this compound waste.

By following these general guidelines and, most importantly, adhering to your institution's specific protocols, you can ensure the safe and compliant disposal of this compound.[4] This approach not only protects laboratory personnel but also minimizes the environmental impact of research activities. The principles of green chemistry, such as minimizing waste and using less hazardous solvents, should also be considered in experimental design to further reduce the environmental footprint.[5][6]

References

Personal protective equipment for handling FSLLRY-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling the PAR2 inhibitor, FSLLRY-NH2, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is recommended when handling this compound.[1][2]

ActivityRequired PPE
Routine Handling & Preparation - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile, neoprene)- Laboratory coat or gown
Handling of Powders - In addition to routine PPE, a dust respirator or a properly fitted N95 mask is necessary to avoid inhalation.[2]
Large Spills - Full chemical-resistant suit- Splash goggles- Dust respirator- Boots- Chemical-resistant gloves- A self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation of the product.[2]
Compound Storage - Standard laboratory attire. It is recommended to always wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[2]

Operational Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and prevent contamination or degradation.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[2]

  • Handle in a well-ventilated area.[2]

  • When handling lyophilized peptides, weigh them out quickly and tightly reseal the container. Allow the container to reach ambient temperature in a desiccator before opening to prevent moisture absorption.[4]

Storage:

  • Keep the container tightly closed.[3][5]

  • Store in a dry, cool, and well-ventilated place.[2]

  • Recommended storage for the lyophilized product is at -20°C.[6][7]

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][8] Avoid repeated freeze-thaw cycles by aliquoting solutions.[1]

Disposal Plan

Proper disposal of unused or expired this compound is vital for maintaining safety and environmental responsibility.

General Guidance:

  • Never dispose of peptides through regular trash or down the drain.[5]

  • Follow your institution's guidelines for chemical waste disposal.[5]

  • Observe all federal, state, and local environmental regulations.[3]

Specific Procedures:

  • Unused Solutions: Collect in a designated, labeled hazardous waste container.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be disposed of as chemically contaminated waste in appropriately labeled containers.[1]

  • Spills: For small spills, absorb the material with an inert absorbent and place it in a chemical waste container. For large spills, follow the PPE guidelines and contain the spill before cleanup.

  • Deactivation/Destruction: For ultimate disposal, the recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always consult with your institution's Environmental Health and Safety (EHS) office for specific procedures.[9]

Experimental Workflow: Safe Handling and Disposal of this compound

FSLLRY_NH2_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal start Start: Obtain this compound ppe Don Appropriate PPE start->ppe 1. Safety First weigh Weigh Lyophilized Peptide ppe->weigh 2. Prepare for Use reconstitute Reconstitute in Appropriate Solvent weigh->reconstitute 3. Solution Prep experiment Perform Experiment reconstitute->experiment 4. Proceed waste_collection Collect Waste (Unused solution, contaminated items) experiment->waste_collection 5. Post-Experiment spill_cleanup Clean Spills experiment->spill_cleanup If spill occurs package_waste Package and Label Waste waste_collection->package_waste spill_cleanup->package_waste dispose Dispose via EHS Office package_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.